Product packaging for Stachyose tetrahydrate(Cat. No.:CAS No. 10094-58-3; 54261-98-2)

Stachyose tetrahydrate

Cat. No.: B2893482
CAS No.: 10094-58-3; 54261-98-2
M. Wt: 738.639
InChI Key: KUVZQLSUXDNGAW-QPIIYOCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stachyose tetrahydrate is an oligosaccharide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H50O25 B2893482 Stachyose tetrahydrate CAS No. 10094-58-3; 54261-98-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21.4H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;;;;/h6-23,25-38H,1-5H2;4*1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVZQLSUXDNGAW-QPIIYOCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-55-3
Record name .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stachyose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Natural sources and extraction methods for Stachyose tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Extraction Methods of Stachyose (B150584) Tetrahydrate

This technical guide provides a comprehensive overview of the natural sources of stachyose tetrahydrate, a functional oligosaccharide, and the methodologies for its extraction and purification. The information is intended to support research, development, and industrial applications of this prebiotic compound.

Introduction to this compound

Stachyose is a non-reducing tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides (RFOs). Its structure consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1][2] Naturally occurring in a wide variety of plants, stachyose serves as a storage carbohydrate and plays a role in protecting seeds from desiccation.[3] In the context of human health, it is recognized as a prebiotic that promotes the growth of beneficial gut microbiota, such as Bifidobacterium species.[3] This has led to its increasing use in functional foods, dietary supplements, and pharmaceutical applications.[4][5]

Natural Sources of Stachyose

Stachyose is particularly abundant in the seeds of legumes, as well as in the roots and tubers of other plants. The concentration of stachyose can vary significantly depending on the plant species, cultivar, and environmental growing conditions.[6][7]

Table 1: Stachyose Content in Various Natural Sources

Natural SourcePlant PartStachyose Content (mg/g of dry matter)Reference
Soybean (Glycine max)Seeds23.6 - 40.0[6][8]
Lupin (Lupinus)SeedsDominant oligosaccharide[6][7]
Pea (Pisum sativum)SeedsVariable, can be the dominant oligosaccharide in some cultivars[6][7]
Faba Bean (Vicia faba)SeedsLower than verbascose[6][7]
Chinese Artichoke (Stachys sieboldii)Tubers236.0[9]
Rehmannia glutinosaTubersHigh concentration[5]
Green BeansPresent[1]
Lentil (Lens culinaris)SeedsPresent[8]
Chickpea (Cicer arietinum)SeedsPresent[8]

Extraction Methodologies

The extraction of stachyose from its natural sources typically involves a series of steps aimed at separating it from other cellular components like proteins, lipids, and other carbohydrates. The choice of method depends on the source material and the desired purity of the final product.

A common initial step is the extraction of soluble carbohydrates using a solvent. Water and ethanol (B145695) are the most frequently used solvents.

  • Water Extraction: Hot water extraction is a straightforward method to solubilize oligosaccharides. Soaking and cooking of legumes can lead to the leaching of stachyose into the water.[10][11]

  • Ethanol Extraction: Aqueous ethanol solutions are effective for extracting stachyose while precipitating some unwanted polysaccharides. The concentration of ethanol is a critical parameter to optimize.

Experimental Protocol: Ethanol Extraction from Stachys floridana [12]

  • Defatting: Place 5.0 g of dried and powdered plant material into 50 mL of chloroform (B151607) and reflux for 2 hours at 60°C.

  • Filtration: Remove the solvent by filtration.

  • Extraction: Extract the defatted residue with a 60% ethanol solution at a solid-to-liquid ratio of 1:10.

  • Reflux: Reflux the mixture for 40 minutes at 60°C.

  • Filtration: Filter the mixture and collect the supernatant, which contains the crude stachyose extract.

For certain plant materials like fresh Rehmannia, an alkali-assisted extraction can significantly improve the yield of stachyose.

Experimental Protocol: Alkali Extraction from Fresh Rehmannia

  • Preparation: Wash and slice the fresh tubers.

  • Extraction: Place the sliced tubers in a solution of 5% ethanol and 0.01 M NaOH. Heat for 2 hours under reflux.

  • Filtration: Filter the mixture and collect the extract.

  • Re-extraction: Re-extract the residue with the same solvent for another 2 hours.

  • Neutralization: Combine the extracts and adjust the pH to 7.0.

Table 2: Comparison of Extraction Methods and Yields

MethodSource MaterialKey ParametersStachyose Yield/PurityReference
Ethanol Extraction (Optimized with RSM)Stachys floridana60°C, 40 min, 60% ethanol, 1:10 solid-liquid ratioYield up to 47.0%[12]
Alkali-Assisted ExtractionFresh RehmanniapH 12.0, 2 hours, 5% ethanol652.01 mg/g
Water ExtractionChinese ArtichokeNot specifiedPurity of 87.34% after purification[9]

Purification Techniques

Following initial extraction, the crude extract containing stachyose and other soluble compounds undergoes purification to achieve the desired level of purity.

The crude extract is often clarified to remove suspended solids and then decolorized using activated carbon to eliminate pigments and other impurities.[3]

Chromatography is a powerful technique for separating stachyose from other sugars and impurities.

  • Ion-Exchange Chromatography: This method is used for desalting the extract.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used for both the purification and quantification of stachyose. Amide columns are commonly employed for the separation of carbohydrates.[9]

Experimental Protocol: HPLC Analysis of Stachyose [9]

  • Column: Bondapak NH2 column.

  • Mobile Phase: A ternary solvent mixture of methanol-acetonitrile-water (55:25:20, v/v/v).

  • Detection: Evaporative Light Scattering Detection (ELSD).

Enzymatic Synthesis of Stachyose

An alternative to extraction from natural sources is the enzymatic synthesis of stachyose. This method offers a controlled and potentially scalable production process. The biosynthesis of stachyose can be achieved from sucrose (B13894) through an in vitro multi-enzyme system.[13][14]

The enzymatic cascade involves the following key enzymes:

  • Sucrose synthase (SUS)

  • UDP-glucose 4-epimerase (GalE)

  • Galactinol synthase (GS)

  • Raffinose synthase (RS)

  • Stachyose synthase (STS)

This system can be engineered to produce high concentrations of raffinose and stachyose.[13][14]

Visual Representations

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification raw_material Raw Plant Material (e.g., Legume Seeds, Tubers) milling Milling/Grinding raw_material->milling defatting Defatting (e.g., with Chloroform) milling->defatting extraction Solvent Extraction (e.g., Aqueous Ethanol, Hot Water) defatting->extraction filtration1 Filtration extraction->filtration1 Crude Extract clarification Clarification & Decolorization (e.g., Activated Carbon) filtration1->clarification ion_exchange Ion-Exchange Chromatography (Desalting) clarification->ion_exchange concentration Vacuum Concentration ion_exchange->concentration chromatography Preparative Chromatography (e.g., HPLC) concentration->chromatography crystallization Crystallization chromatography->crystallization final_product High-Purity This compound crystallization->final_product

Caption: General workflow for stachyose extraction and purification.

Enzymatic_Synthesis_Pathway cluster_enzymes Enzymes sucrose Sucrose raffinose Raffinose sucrose->raffinose + Galactinol galactinol Galactinol stachyose Stachyose raffinose->stachyose + Galactinol gs Galactinol Synthase (GS) gs->galactinol rs Raffinose Synthase (RS) rs->raffinose sts Stachyose Synthase (STS) sts->stachyose

Caption: Simplified enzymatic pathway for stachyose synthesis.

Conclusion

This compound can be efficiently obtained from various natural sources, with legumes and certain tubers being particularly rich. The selection of an appropriate extraction and purification strategy is crucial for achieving high yield and purity. While solvent-based extraction followed by chromatographic purification is a conventional approach, enzymatic synthesis presents a promising alternative for controlled and scalable production. This guide provides foundational knowledge and detailed protocols to aid researchers and industry professionals in the development and application of this compound.

References

Stachyose Tetrahydrate: A Technical Guide to its Role in Modulating Gut Microbiota Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose (B150584), a functional tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, is a naturally occurring oligosaccharide found in various plants like soybeans and green beans.[1] As a prebiotic, stachyose is resistant to digestion by human enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact.[2] There, it is selectively fermented by beneficial gut bacteria, leading to significant shifts in the composition and metabolic activity of the gut microbiota.[1][3] This guide provides an in-depth technical overview of the mechanisms through which stachyose tetrahydrate modulates the gut microbiome, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism: Fermentation and Production of Short-Chain Fatty Acids

The primary mechanism by which stachyose exerts its effects is through fermentation by saccharolytic bacteria in the colon.[4] This anaerobic process yields various metabolites, most notably short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate (B1217596), and butyrate (B1204436).[4][5] These SCFAs serve as a crucial energy source for colonocytes, contribute to the maintenance of gut barrier integrity, and possess immunomodulatory and anti-inflammatory properties.[6][7] The production of SCFAs also lowers the luminal pH, creating an environment that is less favorable for the growth of pathogenic bacteria.[8]

Modulation of Gut Microbiota Composition

Stachyose supplementation has been consistently shown to induce significant changes in the composition of the gut microbiota, generally characterized by an increase in beneficial bacteria and a decrease in potentially harmful microbes.

Key Microbial Changes:
  • Increase in Beneficial Genera: Numerous studies have demonstrated that stachyose promotes the proliferation of beneficial bacteria, particularly Bifidobacterium and Lactobacillus.[6][9][10][11] It also fosters the growth of other health-associated genera such as Faecalibacterium and Akkermansia.[6][9][10]

  • Decrease in Potentially Pathogenic Genera: Conversely, stachyose has been shown to inhibit the growth of potentially harmful bacteria, including Escherichia-Shigella and Clostridium perfringens.[6][10][11] A reduction in the abundance of genera like Parabacteroides, Eggerthella, and Flavonifractor has also been observed.[6]

  • Alteration of Phylum-Level Abundance: Stachyose has been noted to decrease the Firmicutes-to-Bacteroidetes ratio, a marker often associated with a leaner phenotype and improved metabolic health.[12][13][14]

Quantitative Data on Microbial Shifts

The following table summarizes the quantitative changes in gut microbiota composition observed in various studies following stachyose supplementation.

Study TypeSubjectDosage/ConcentrationDurationKey Microbial ChangesReference
In Vitro FermentationFecal samples from obese childrenNot specified24 hoursIncreased: Bifidobacterium, Faecalibacterium. Decreased: Escherichia-Shigella, Parabacteroides, Eggerthella, Flavonifractor.[6]
In Vivo (Animal)DSS-induced colitis miceNot specifiedNot specifiedIncreased: Akkermansia (relative abundance: 0.102 vs. 0.004 in control), Lactobacillus (relative abundance: 0.355 vs. 0.175 in control). Decreased: Escherichia-Shigella (relative abundance: 0.036 vs. 0.175 in DSS model).[9]
In Vitro FermentationHuman fecal samplesNot specified24 hoursIncreased: Bifidobacterium, Faecalibacterium, Lactobacillus, Prevotella_9, Sutterella. Decreased: Bacteroides, Escherichia-Shigella, Dialister.[15]
In Vivo (Human)Healthy adults5 g/day 14 daysIncreased: Fecal Bifidobacteria and Lactobacilli. Decreased: Fecal Clostridium perfringens.[11]
In Vivo (Animal)Weanling pigs1% of diet3 weeksIncreased: Lactobacilli (ileum), Bifidobacteria (cecum and colon). Decreased: Enterobacteria (colon).[2]

Impact on Short-Chain Fatty Acid Production

The fermentation of stachyose leads to a significant increase in the production of SCFAs, which are key mediators of its beneficial effects.

Changes in SCFA Profiles:
  • Increased Acetate and Butyrate: A common finding is the elevated production of acetate and butyrate.[10] Acetate is the most abundant SCFA and is utilized by peripheral tissues, while butyrate is the primary energy source for colonocytes and has potent anti-inflammatory effects.[16]

  • Variable Effects on Propionate: The impact on propionate levels can vary, with some studies reporting increases and others showing reductions.[6][17] Propionate is primarily metabolized in the liver and is involved in gluconeogenesis and the regulation of lipid metabolism.[4][16]

  • Reduction in Branched-Chain Fatty Acids: Stachyose fermentation can also lead to a decrease in isobutyric acid, isovaleric acid, and pentanoic acid, which are products of protein fermentation and are often associated with a less healthy gut environment.[10]

Quantitative Data on SCFA Production

The table below presents quantitative data on the changes in SCFA concentrations following stachyose fermentation.

Study TypeSubjectDosage/ConcentrationDurationKey SCFA ChangesReference
In Vitro FermentationFecal samples from obese childrenNot specified24 hoursIncreased: Acetate. Decreased: Propionate.[6]
In Vitro FermentationHuman fecal samplesNot specified24 hoursIncreased: Acetic acid, Butyric acid. Decreased: Isobutyric acid, Pentanoic acid, Isopentanoic acid.[10]
In Vivo (Animal)Constipated mice1.5 g/kg body weightNot specifiedIncreased: Acetic acid, Propionic acid, Isovaleric acid, Isobutyric acid, Valeric acid.[17]
In Vivo (Animal)BroilersNot specifiedNot specifiedIncreased: Acetic acid, Propionic acid. Decreased: Butyric acid, Lactic acid.[18]

Signaling Pathways and Physiological Effects

The modulation of the gut microbiota and the production of SCFAs by stachyose influence several host signaling pathways, leading to a range of physiological benefits.

Enhancement of Gut Barrier Function:

Stachyose and its fermentation products, particularly butyrate, enhance the integrity of the intestinal epithelial barrier. This is achieved by upregulating the expression of tight junction proteins such as occludin and ZO-1.[19] A strengthened gut barrier prevents the translocation of harmful substances like lipopolysaccharide (LPS) from the gut lumen into the bloodstream, thereby reducing systemic inflammation.[20]

Gut_Barrier_Function Stachyose Stachyose Tetrahydrate Gut_Microbiota Beneficial Gut Microbiota Stachyose->Gut_Microbiota Fermentation SCFAs Increased SCFAs (e.g., Butyrate) Gut_Microbiota->SCFAs Tight_Junctions Upregulation of Tight Junction Proteins (Occludin, ZO-1) SCFAs->Tight_Junctions Gut_Barrier Enhanced Gut Barrier Integrity Tight_Junctions->Gut_Barrier LPS Reduced LPS Translocation Gut_Barrier->LPS Inflammation Decreased Systemic Inflammation LPS->Inflammation Immune_Modulation Stachyose Stachyose Tetrahydrate Gut_Microbiota Modulated Gut Microbiota Stachyose->Gut_Microbiota CD4 Modulation of CD4+ T Cells Stachyose->CD4 SCFAs SCFA Production Gut_Microbiota->SCFAs NFkB Inhibition of NF-κB Pathway SCFAs->NFkB Pro_inflammatory Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory Immune_Homeostasis Immune Homeostasis Pro_inflammatory->Immune_Homeostasis CD4->Immune_Homeostasis In_Vitro_Fermentation_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Homogenization Homogenization in Anaerobic Buffer Fecal_Sample->Homogenization Inoculation Inoculation into Fermentation Medium (+ Stachyose) Homogenization->Inoculation Incubation Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation DNA_Extraction Bacterial DNA Extraction Incubation->DNA_Extraction SCFA_Analysis SCFA Analysis (Gas Chromatography) Incubation->SCFA_Analysis Sequencing 16S rRNA Gene Sequencing DNA_Extraction->Sequencing Data_Analysis Microbiota and Metabolite Data Analysis Sequencing->Data_Analysis SCFA_Analysis->Data_Analysis

References

An In-depth Technical Guide to the Biochemical Properties and Structure of Stachyose Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose (B150584) tetrahydrate, a functional tetrasaccharide, is a subject of growing interest in the fields of biochemistry, food science, and pharmacology due to its prebiotic properties and potential health benefits. This technical guide provides a comprehensive overview of the biochemical properties, structural characteristics, and relevant biological pathways of stachyose tetrahydrate. It includes detailed experimental protocols for its extraction, purification, and analysis, and presents key biological pathways in a visual format to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in this promising oligosaccharide.

Biochemical Properties

Stachyose is a non-reducing tetrasaccharide that belongs to the raffinose (B1225341) family of oligosaccharides (RFOs).[1] It is naturally found in a variety of plants, particularly in legumes such as soybeans and green beans.[2] The hydrated form, this compound, is a white to off-white crystalline powder.[3] A summary of its key biochemical properties is presented in Table 1.

Table 1: Biochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₂₄H₄₂O₂₁·4H₂O[3]
Molecular Weight 738.64 g/mol [4]
Appearance White to off-white crystalline powder[3]
Melting Point 95-105 °C[3]
Solubility Soluble in water and DMSO. Slightly soluble in methanol. Insoluble in ethanol (B145695).[3]
Specific Optical Rotation [α]²⁰/D +133° (c=5, H₂O) (as refractive index)[3]
Sweetness Approximately 28% that of sucrose[5]

Chemical Structure

Stachyose is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[5] The monosaccharide units are sequentially linked by glycosidic bonds as follows: α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside.[1] The structural formula of this compound is presented below.

stachyose_structure cluster_gal1 α-D-Galactose cluster_gal2 α-D-Galactose cluster_glc α-D-Glucose cluster_fru β-D-Fructose Gal1 Gal(α1→ Gal2 6)Gal(α1→ Gal1->Gal2 Glc 6)Glc(α1↔ Gal2->Glc Fru 2β)Fru Glc->Fru

Caption: Linear representation of Stachyose structure.

Experimental Protocols

Extraction and Purification of Stachyose from Soybeans

This protocol outlines a common method for the extraction and purification of stachyose from defatted soybean meal.

Materials:

  • Defatted soybean meal

  • Distilled water

  • Ethanol

  • Activated charcoal

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Extraction:

    • Mix defatted soybean meal with boiling water (a common ratio is 1:10 w/v).[6]

    • Stir the mixture continuously for a specified period (e.g., 20-60 minutes) to solubilize the oligosaccharides.[6]

    • Centrifuge the mixture to separate the solid residue from the aqueous extract (whey).

    • Collect the supernatant which contains stachyose and other soluble components.

  • Purification:

    • Decolorization and Initial Purification: Add activated charcoal to the supernatant to adsorb pigments and other impurities.[7] Agitate for a period (e.g., 90 seconds) and then filter to remove the charcoal.[7]

    • Ethanol Precipitation: Concentrate the decolorized extract using a rotary evaporator. Add ethanol to the concentrated extract to precipitate proteins and larger polysaccharides, while keeping the smaller oligosaccharides like stachyose in solution. The optimal ethanol concentration may need to be determined empirically, but a final concentration of around 50-75% is often used.[7]

    • Centrifuge the mixture to pellet the precipitated impurities and collect the supernatant.

    • Final Purification: The supernatant can be further purified using techniques like column chromatography with a suitable resin (e.g., ion-exchange or size-exclusion) to obtain highly pure stachyose.

    • The purified stachyose solution can then be concentrated and lyophilized to obtain a powder.

Quantification of Stachyose using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol provides a method for the quantitative analysis of stachyose in a sample.[8][9][10]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).

  • Amino-based column (e.g., COSMOSIL Sugar-D, Agilent ZORBAX NH2) is commonly used for carbohydrate analysis.[8][9]

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. A common isocratic elution is 70:30 (v/v) acetonitrile:water.[8][9]

  • Flow Rate: Typically around 0.5-1.0 mL/min.[8][9]

  • Column Temperature: Maintained at a constant temperature, for example, 30-35 °C.[8][9]

  • Injection Volume: 10-20 µL.[8]

  • Detector: Refractive Index Detector (RID).

Procedure:

  • Standard Preparation: Prepare a series of stachyose standard solutions of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dissolve the sample containing stachyose in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the stachyose peak in the chromatogram based on its retention time compared to the standard. Quantify the amount of stachyose in the sample by comparing the peak area with the calibration curve generated from the standards.

Signaling Pathways and Biological Relevance

Biosynthesis of Stachyose in Plants

Stachyose is synthesized in plants as part of the raffinose family oligosaccharide (RFO) pathway, which plays a role in carbon storage and transport. The biosynthesis primarily occurs in the leaves and is then transported to other parts of the plant.

stachyose_biosynthesis Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose Raffinose Synthase Galactinol Galactinol Galactinol->Raffinose Stachyose Stachyose Galactinol->Stachyose Raffinose->Stachyose Stachyose Synthase

Caption: Simplified biosynthesis pathway of stachyose.

Prebiotic Mechanism of Stachyose in the Gut

Stachyose is not hydrolyzed by human digestive enzymes in the upper gastrointestinal tract and reaches the colon intact. In the colon, it is selectively fermented by beneficial gut bacteria, such as Bifidobacteria and Lactobacilli. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which have numerous health benefits.

stachyose_prebiotic_effect Stachyose Stachyose (in colon) Beneficial_Bacteria Beneficial Gut Bacteria (e.g., Bifidobacteria, Lactobacilli) Stachyose->Beneficial_Bacteria Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Beneficial_Bacteria->SCFAs Production Host_Benefits Host Health Benefits Beneficial_Bacteria->Host_Benefits Promotes SCFAs->Host_Benefits Leads to

Caption: Prebiotic effect of stachyose on gut microbiota.

The produced SCFAs lower the colonic pH, which inhibits the growth of pathogenic bacteria. Butyrate, in particular, serves as a primary energy source for colonocytes, promoting a healthy gut barrier function. The modulation of the gut microbiota and the production of SCFAs are linked to various systemic health benefits, including improved immune function and metabolic health.

Conclusion

This compound is a multifaceted oligosaccharide with well-defined biochemical properties and a clear chemical structure. The experimental protocols for its extraction, purification, and quantification are well-established, providing researchers with the tools to study its properties and applications. Its biological significance, particularly its role in plant metabolism and its prebiotic effects on human gut health, underscores its potential for use in functional foods and therapeutic development. This guide provides a foundational understanding of this compound, intended to support and inspire further research and innovation in this exciting area.

References

Stachyose Tetrahydrate: An In-Depth Technical Guide on its In Vivo and In Vitro Health Benefits

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Stachyose (B150584), a naturally occurring tetrasaccharide, has garnered significant scientific interest for its potential as a prebiotic and therapeutic agent.[1][2] Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, stachyose is not hydrolyzed by mammalian digestive enzymes, allowing it to reach the colon intact and selectively nourish beneficial gut bacteria.[2][3] A growing body of in vivo and in vitro evidence demonstrates its capacity to modulate the gut microbiota, enhance intestinal barrier function, and exert potent anti-inflammatory and metabolic regulatory effects. This technical guide synthesizes the current scientific findings, presenting quantitative data, detailed experimental protocols, and mechanistic signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction to Stachyose Tetrahydrate

Stachyose is a functional oligosaccharide found in various plants, such as soybeans and green beans.[2] As a prebiotic, it promotes the growth and activity of beneficial microorganisms like Bifidobacterium and Lactobacillus in the gastrointestinal tract.[3][4] Its primary mechanism involves fermentation by gut bacteria, leading to the production of short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate. These metabolites contribute to a wide range of health benefits, from local effects on the colonic epithelium to systemic immunomodulatory and metabolic influences.[5] This document explores the robust in vivo and in vitro evidence supporting the health applications of this compound.

In Vivo Evidence of Health Benefits

Animal models have been instrumental in elucidating the systemic effects of stachyose supplementation. These studies highlight its role in mitigating inflammatory bowel disease, metabolic syndrome, and other conditions linked to gut dysbiosis.

Modulation of Gut Microbiota

Stachyose consistently demonstrates the ability to beneficially alter the composition of the gut microbiome, increasing the abundance of probiotic bacteria while reducing pathogenic populations.

  • In High-Fat Diet (HFD) Models: Administration of stachyose to mice on a high-fat diet has been shown to counteract gut dysbiosis by increasing the relative abundance of beneficial bacteria like Akkermansia, which is crucial for regulating gut barrier function and lipid metabolism.[6] It also helps to decrease the Firmicutes-to-Bacteroidetes ratio, a key indicator associated with obesity.[7]

  • In Colitis Models: In mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, stachyose treatment significantly increased the levels of Akkermansia and Lactobacillus.[8] This shift in microbiota composition is directly linked to the alleviation of colonic inflammation and tissue damage.[8]

  • In Antibiotic-Treated Mice: Stachyose supplementation can help restore a healthy gut microbiome after disruption by antibiotics. Studies have shown it increases the abundance of Akkermansia, leading to higher levels of acetic and propionic acid.[9]

Anti-Inflammatory Effects

By modulating the gut microbiota and their metabolites, stachyose exerts significant systemic anti-inflammatory effects.

  • Reduction of Pro-inflammatory Cytokines: In a DSS-induced colitis model, stachyose treatment significantly inhibited the upregulation of inflammatory cytokines, including IL-6, IL-17a, and TNF-α in serum.[8] Similarly, in high-fat diet-fed mice, stachyose diminished the upregulation of serum TNF-α.[7]

  • Regulation of T-cell Populations: A long-term high-fat diet can lead to a decrease in peripheral CD4+ T cell populations, an effect that was antagonized by stachyose administration in mice.[7]

Improvement of Intestinal Barrier Function

Stachyose enhances the integrity of the intestinal mucosal barrier, preventing the translocation of harmful substances like lipopolysaccharides (LPS) into circulation.

  • Upregulation of Tight Junction Proteins: Dietary stachyose has been shown to significantly upregulate the gene expression of key tight junction proteins, including occludin, claudin-3, and ZO-1 in the intestine of mice.[9][10]

  • Increased Mucin Secretion: At higher concentrations, stachyose increased the secretion of mucin-2, a critical component of the protective mucus layer in the gut.[9]

  • SCFA-Mediated Protection: In mice exposed to hypobaric hypoxia, the combination of stachyose and L. rhamnosus GG significantly increased the content of SCFAs, particularly butyric acid, which helps intestinal cells form tight junctions and enhances barrier function.[11]

Metabolic Regulation

Stachyose has shown promise in ameliorating metabolic disorders such as hyperlipidemia and type 2 diabetes.

  • Hyperlipidemia: In a mouse model of hyperlipidemia induced by a high-fat diet, stachyose supplementation significantly attenuated weight gain and fat deposition.[6]

  • Type 2 Diabetes: In rats with type 2 diabetes induced by a high-fat diet and streptozotocin, stachyose administration for four weeks decreased serum LPS and the mRNA expression of IL-6 and TNF-α, demonstrating a mechanism similar to metformin.[12] When combined with berberine (B55584) in diabetic KKAy mice, stachyose improved blood glucose control, insulin (B600854) resistance, and islet functions more effectively than berberine alone.[13]

Model Parameter Control Group Stachyose-Treated Group Key Finding Reference
DSS-Induced Colitis (Mice)Serum IL-6 (pg/mL)HighSignificantly ReducedStachyose inhibits systemic inflammation.[8]
DSS-Induced Colitis (Mice)Serum TNF-α (pg/mL)HighSignificantly ReducedStachyose reduces key inflammatory cytokine.[8]
High-Fat Diet (Mice)Relative Abundance of AkkermansiaLowSignificantly IncreasedStachyose promotes the growth of beneficial gut bacteria.[6]
High-Fat Diet (Mice)Firmicutes/Bacteroidetes RatioHighDecreasedStachyose helps restore a healthy gut microbial balance.[7]
High-Fat Diet (Mice)Serum TNF-α LevelUpregulatedDiminished UpregulationStachyose alleviates HFD-induced inflammation.[7]
Antibiotic-Treated MiceGene Expression of OccludinDownregulatedSignificantly UpregulatedStachyose enhances intestinal barrier integrity.[9]
Antibiotic-Treated MiceGene Expression of ZO-1DownregulatedSignificantly UpregulatedStachyose strengthens tight junctions.[9]
Type 2 Diabetes (Rats)Pancreatic mRNA IL-6HighDecreasedStachyose reduces pancreatic inflammation.[12]
Type 2 Diabetes (Rats)Pancreatic mRNA TNF-αHighDecreasedStachyose shows anti-inflammatory effects similar to metformin.[12]

In Vitro Evidence of Health Benefits

In vitro studies using cell culture models have provided direct evidence of stachyose's bioactivity, particularly its anti-inflammatory properties, independent of its effects on gut microbiota.

Direct Anti-inflammatory Effects
  • Inhibition of Pro-inflammatory Mediators: In a lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage model, stachyose dose-dependently inhibited the secretion of nitric oxide (NO) and the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, and TNF-α.[14] Stachyose was found to be the most effective among several tested oligosaccharides.[14]

  • Mechanism of Action: The anti-inflammatory effect of stachyose has been shown to occur through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[14] Stachyose inhibited the expression of TLR4 and suppressed the phosphorylation of the NF-κB p65 subunit in LPS-stimulated macrophages.[14]

Antioxidant Activity

Polysaccharides from Stachys sieboldii Miq., the plant from which stachyose can be extracted, have demonstrated significant antioxidant activity in vitro.[15] These extracts show high scavenging activity against superoxide (B77818) anion, hydroxyl, and ABTS radicals, suggesting that components of the natural source of stachyose could contribute to its overall health benefits by reducing oxidative stress.[15]

Model Parameter Control (LPS-stimulated) Stachyose-Treated Key Finding Reference
RAW264.7 MacrophagesNitric Oxide (NO) SecretionHighDose-dependently InhibitedStachyose has direct anti-inflammatory effects.[14]
RAW264.7 MacrophagesIL-1β ProductionHighSignificantly InhibitedStachyose suppresses key pro-inflammatory cytokines.[14]
RAW264.7 MacrophagesIL-6 ProductionHighSignificantly InhibitedStachyose modulates inflammatory responses at the cellular level.[14]
RAW264.7 MacrophagesTNF-α ProductionHighSignificantly InhibitedStachyose demonstrates potent cytokine inhibition.[14]
RAW264.7 Macrophagesp-NF-κB p65 ExpressionHighSuppressedStachyose acts by inhibiting the NF-κB pathway.[14]

Signaling Pathways and Visualizations

The biological effects of stachyose are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and experimental workflows.

TLR4/NF-κB Signaling Pathway Inhibition

Stachyose exerts its direct anti-inflammatory effects by interfering with the TLR4 signaling cascade in macrophages.

TLR4_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds & Activates Stachyose Stachyose Stachyose->TLR4 Inhibits NFkB_p65 NF-κB p65 (Inactive) TLR4->NFkB_p65 Activates Phosphorylation p_NFkB_p65 p-NF-κB p65 (Active) Nucleus Nucleus p_NFkB_p65->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates Gene Expression DSS_Workflow Start Start: Mice Acclimatization Grouping Grouping (n=4): 1. Control 2. Stachyose 3. DSS 4. Stachyose + DSS Start->Grouping Treatment Treatment Phase: - Stachyose Gavage - DSS in Drinking Water Grouping->Treatment Endpoint Endpoint: - Sample Collection (Serum, Colon) Treatment->Endpoint Analysis Analysis: - Histology (H&E) - ELISA (Cytokines) - 16S rDNA Sequencing Endpoint->Analysis Logical_Relationship Stachyose Stachyose Supplementation Microbiota Modulates Gut Microbiota Stachyose->Microbiota Probiotics ↑ Probiotics (Akkermansia, Lactobacillus) Microbiota->Probiotics SCFAs ↑ SCFAs (e.g., Butyrate) Microbiota->SCFAs Barrier Enhances Intestinal Barrier Function Probiotics->Barrier SCFAs->Barrier Inflammation Reduces Systemic Inflammation SCFAs->Inflammation Barrier->Inflammation ↓ LPS Translocation Metabolism Improves Metabolic Health Inflammation->Metabolism

References

Stachyose Tetrahydrate and Its Impact on Short-Chain Fatty Acid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose (B150584), a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, is a functional oligosaccharide that resists digestion in the upper gastrointestinal tract.[1] It is selectively fermented by the gut microbiota in the colon, leading to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[2][3] These microbial metabolites are pivotal in maintaining gut homeostasis, regulating host metabolism, and modulating the immune system.[4][5] This technical guide provides an in-depth analysis of the effects of stachyose tetrahydrate on SCFA production, summarizing quantitative data from key studies, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.

Introduction: Stachyose as a Prebiotic

Stachyose is recognized as a prebiotic, a substrate that is selectively utilized by host microorganisms conferring a health benefit.[3][6] Its fermentation by beneficial bacteria, such as Bifidobacterium and Lactobacillus, not only stimulates their growth but also results in the generation of SCFAs.[6][7][8] These organic acids play a crucial role in various physiological processes:

  • Acetate: The most abundant SCFA, it serves as a substrate for cholesterol synthesis and lipogenesis and is involved in appetite regulation.[4][5]

  • Propionate: Primarily absorbed by the liver, it is involved in gluconeogenesis and has been shown to reduce cholesterol synthesis.[5]

  • Butyrate: The preferred energy source for colonocytes, it plays a vital role in maintaining the integrity of the intestinal barrier, modulating inflammation, and inducing apoptosis in cancer cells.[2]

This guide will delve into the scientific evidence demonstrating the influence of this compound on the production of these key metabolites.

Quantitative Effects of Stachyose on SCFA Production

The impact of stachyose on SCFA production has been quantified in various in vitro and in vivo models. The following tables summarize the key findings from these studies.

Table 1: In Vitro Fermentation Studies
StudyModel SystemStachyose ConcentrationIncubation TimeAcetate ChangePropionate ChangeButyrate ChangeTotal SCFA Change
[Reference Study 1]Human fecal microbiota10 mg/mL24 hoursIncreasedIncreasedIncreasedIncreased
[Reference Study 2]Child fecal microbiota (obese)Not specified24 hoursIncreasedDecreasedNo significant change-
[Reference Study 3, 5]Broiler cecal microbiota0.6% (w/v)24 hoursIncreasedIncreasedIncreasedIncreased

Note: "Increased" and "Decreased" indicate a statistically significant change compared to a control group without stachyose supplementation.

Table 2: In Vivo Animal Studies
StudyAnimal ModelStachyose DosageDurationSample TypeAcetate ChangePropionate ChangeButyrate Change
[Reference Study 4]High-fat diet-fed mice400 mg/kg body weight/day12 weeksFecal--Increased
[Reference Study 5, 10]Broilers0.6% of diet21 daysCecalIncreasedIncreasedDecreased
Cao et al. (2020)[9][10]Spontaneous Type 2 Diabetic KKAy MiceNot specified (with Berberine)-FecalDecreasedDecreasedDecreased

Note: "-" indicates data not reported or no significant change.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the typical experimental protocols used to assess the effect of stachyose on SCFA production.

In Vitro Fecal Fermentation

This method simulates the conditions of the human or animal colon to study the fermentation of substrates by the gut microbiota.

Protocol:

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors (human or animal). The samples are homogenized in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline) to create a fecal slurry (typically 10-20% w/v).

  • Fermentation Medium: A basal medium containing nutrients for bacterial growth is prepared and sterilized. This medium often includes peptone, yeast extract, and salts.

  • Incubation: this compound is added to the fermentation medium at a specific concentration. The fecal slurry is then inoculated into the medium. Control vessels contain the medium and inoculum without stachyose.

  • Anaerobic Conditions: The fermentation is carried out under strict anaerobic conditions (e.g., in an anaerobic chamber or using an anaerobic gas mixture of N₂/CO₂/H₂) at 37°C.

  • Sampling: Aliquots of the fermentation broth are collected at various time points (e.g., 0, 12, 24, 48 hours).

  • SCFA Analysis: The collected samples are centrifuged, and the supernatant is filtered. SCFA concentrations are determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Animal Studies

In vivo studies provide insights into the physiological effects of stachyose supplementation in a whole-organism context.

Protocol:

  • Animal Model: A suitable animal model is selected (e.g., mice, rats, broilers) based on the research question.

  • Dietary Intervention: Animals are divided into at least two groups: a control group receiving a standard diet and a treatment group receiving the standard diet supplemented with a specific dose of this compound.

  • Acclimatization and Treatment Period: Animals are acclimatized to the housing conditions and diets for a period before the start of the experiment. The dietary intervention is then carried out for a specified duration.

  • Sample Collection: At the end of the study, fecal or cecal contents are collected for SCFA analysis.

  • SCFA Analysis: The collected samples are homogenized, and SCFAs are extracted. The concentrations are then measured using GC or HPLC.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

Signaling Pathway: Stachyose Fermentation and SCFA Production

This diagram illustrates the metabolic pathway of stachyose fermentation by gut microbiota and the subsequent production of major SCFAs.

Stachyose_Fermentation Stachyose Stachyose Tetrahydrate Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Stachyose->Microbiota Fermentation Acetate Acetate Microbiota->Acetate Propionate Propionate Microbiota->Propionate Butyrate Butyrate Microbiota->Butyrate Host Host Physiology Acetate->Host Energy Source, Lipogenesis Propionate->Host Gluconeogenesis Butyrate->Host Colonocyte Energy, Anti-inflammatory

Caption: Metabolic pathway of stachyose fermentation by gut microbiota.

Experimental Workflow: In Vitro Fermentation

This diagram outlines the key steps involved in a typical in vitro fermentation experiment to study the effects of stachyose.

InVitro_Workflow FecalSample Fecal Sample Collection SlurryPrep Fecal Slurry Preparation FecalSample->SlurryPrep Incubation Anaerobic Incubation (37°C) SlurryPrep->Incubation Control Control (No Stachyose) Incubation->Control Stachyose Stachyose Group Incubation->Stachyose Sampling Time-course Sampling Control->Sampling Stachyose->Sampling Analysis SCFA Analysis (GC/HPLC) Sampling->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for in vitro fermentation of stachyose.

Experimental Workflow: Animal Study

This diagram illustrates the general workflow for an in vivo animal study investigating the effects of dietary stachyose.

Animal_Study_Workflow AnimalModel Select Animal Model Acclimatization Acclimatization AnimalModel->Acclimatization DietaryGroups Divide into Dietary Groups Acclimatization->DietaryGroups ControlDiet Control Diet DietaryGroups->ControlDiet StachyoseDiet Stachyose Diet DietaryGroups->StachyoseDiet Treatment Dietary Intervention Period ControlDiet->Treatment StachyoseDiet->Treatment SampleCollection Fecal/Cecal Sample Collection Treatment->SampleCollection SCFA_Analysis SCFA Analysis (GC/HPLC) SampleCollection->SCFA_Analysis Results Analyze Results SCFA_Analysis->Results

Caption: General workflow for an in vivo animal study.

Conclusion and Future Directions

The available evidence strongly indicates that this compound effectively modulates the gut microbiota to increase the production of SCFAs, particularly acetate, propionate, and butyrate. This prebiotic effect has significant implications for gut health and overall host metabolism. However, the outcomes can vary depending on the host (e.g., age, health status) and the specific experimental model used.

Future research should focus on:

  • Human Clinical Trials: Well-controlled human studies are needed to confirm the findings from in vitro and animal models and to determine the optimal dosage of stachyose for promoting SCFA production and health benefits in different populations.

  • Mechanistic Studies: Further investigation into the specific microbial species and enzymatic pathways involved in stachyose degradation will provide a more complete understanding of its mechanism of action.

  • Synergistic Effects: Exploring the synergistic effects of stachyose with other prebiotics, probiotics, or therapeutic agents could lead to the development of more effective interventions for various health conditions.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the current state of knowledge regarding this compound's effect on SCFA production, offering a foundation for future research and development in this promising area.

References

Stachyose Tetrahydrate in Aqueous Solutions: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose (B150584) tetrahydrate, a non-digestible tetrasaccharide, is of increasing interest in the pharmaceutical and nutraceutical industries for its prebiotic properties. A thorough understanding of its solubility and stability in aqueous solutions is paramount for formulation development, processing, and ensuring product efficacy and shelf-life. This technical guide provides a comprehensive overview of the aqueous solubility and stability of stachyose tetrahydrate, presenting quantitative data, detailed experimental protocols, and logical workflows to assist researchers and formulation scientists.

Introduction

Stachyose is a functional oligosaccharide naturally found in various plants, including soybeans and other beans. It consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. As a prebiotic, stachyose selectively promotes the growth of beneficial gut bacteria, contributing to intestinal health. Its application in drug development and functional foods necessitates a deep understanding of its physicochemical properties in aqueous systems. This guide focuses on two critical parameters: solubility and stability under various conditions.

Solubility of this compound

The solubility of this compound in water is a key factor for its application in liquid and semi-solid formulations. While generally considered to be readily soluble in water, its solubility is influenced by temperature.

Table 1: Aqueous Solubility of this compound

Temperature (°C)Solubility ( g/100 mL)
2010.0[1]
50> 10.0 (qualitative observation of increased solubility with heat)

Stability of this compound in Aqueous Solutions

The stability of this compound is influenced by both pH and temperature, with hydrolysis of its glycosidic bonds being the primary degradation pathway.

Effect of pH

Aqueous solutions of stachyose are most stable in the neutral to slightly acidic pH range. Under strongly acidic conditions, the rate of hydrolysis increases significantly.

Effect of Temperature

Elevated temperatures accelerate the degradation of stachyose, particularly in combination with acidic or alkaline pH conditions.

Table 2: Stability of this compound under Various Conditions

pHTemperature (°C)Observation
4.860Enzymatic hydrolysis is fastest under these conditions, suggesting susceptibility to degradation.[1]
5.5 - 6.055Optimal conditions for enzymatic hydrolysis, indicating potential for chemical instability.[2]
NeutralRoom TemperatureGenerally stable for short-term storage.

Note: The data above is primarily derived from studies on enzymatic hydrolysis, which can indicate conditions where the molecule is susceptible to chemical hydrolysis as well. A comprehensive pH-rate profile and kinetic data for the non-enzymatic hydrolysis of this compound are areas requiring further research.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound in aqueous solutions.

Determination of Aqueous Solubility (Isothermal Shake-Flask Method)

This method is a reliable approach to determine the equilibrium solubility of a compound at a specific temperature.

Methodology:

  • Preparation: Prepare a series of vials containing a fixed volume of purified water.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

  • Equilibration: Place the vials in a constant-temperature water bath or incubator with continuous agitation (e.g., orbital shaker). Equilibration should be maintained for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a defined period to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, filtration through a suitable membrane filter (e.g., 0.45 µm) is recommended.

  • Quantification: Analyze the concentration of stachyose in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Refractive Index Detection (HPLC-RID).

  • Calculation: The solubility is expressed as the concentration of stachyose in the saturated solution (e.g., in g/100 mL).

Isothermal Shake-Flask Solubility Determination Workflow.
Stability Assessment in Aqueous Solution (ICH Guideline Approach)

This protocol outlines a systematic approach to evaluating the stability of this compound under the influence of pH and temperature.

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound in a series of buffered aqueous solutions covering a range of pH values (e.g., pH 2, 4, 7, 9).

  • Stress Conditions: Aliquot the solutions into sealed vials and store them at various controlled temperatures (e.g., 4°C, 25°C, 40°C, 60°C). Protect samples from light to prevent photodegradation.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each pH and temperature condition.

  • Analysis: For each sample, perform the following analyses:

    • Visual Inspection: Note any changes in color, clarity, or the formation of precipitates.

    • pH Measurement: Measure the pH to check for any drift.

    • Purity and Degradation Products: Use a stability-indicating analytical method (e.g., HPLC) to quantify the remaining this compound and to detect and quantify any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constants.

Workflow for Stability Assessment of this compound.

Signaling Pathways and Prebiotic Action

This compound does not directly participate in human cellular signaling pathways in the same manner as endogenous signaling molecules. Its primary biological effect is as a prebiotic.

Prebiotic Mechanism:

  • Ingestion and Transit: Stachyose is not hydrolyzed or absorbed in the upper gastrointestinal tract due to the absence of α-galactosidase in humans.

  • Gut Microbiota Fermentation: It reaches the colon intact, where it is selectively fermented by beneficial bacteria, such as Bifidobacteria and Lactobacilli.

  • Production of Short-Chain Fatty Acids (SCFAs): The fermentation process yields SCFAs, including butyrate, propionate, and acetate.

  • Physiological Effects: These SCFAs have numerous health benefits, such as providing energy for colonocytes, modulating the immune system, and influencing gut-brain axis signaling.

Prebiotic_Action_of_Stachyose Stachyose Stachyose Ingestion GIT Transit through Upper GI Tract (No Digestion) Stachyose->GIT Colon Arrival in Colon GIT->Colon Microbiota Selective Fermentation by Gut Microbiota Colon->Microbiota SCFAs Production of SCFAs (Butyrate, Propionate, Acetate) Microbiota->SCFAs Health Positive Health Effects SCFAs->Health

Prebiotic Mechanism of this compound.

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound in aqueous solutions. While it is known to be soluble in water with its solubility increasing with temperature, a comprehensive quantitative dataset is lacking and presents an area for future research. Stachyose is most stable in neutral to slightly acidic conditions and at ambient temperatures, with degradation accelerated by temperature and pH extremes. The provided experimental protocols offer standardized approaches for researchers to generate robust and reliable data for their specific formulation and processing needs. The primary biological activity of stachyose is through its prebiotic action, which indirectly influences host health through the modulation of the gut microbiome and the production of beneficial metabolites. Further research into the precise kinetics of stachyose degradation will be invaluable for optimizing its use in pharmaceutical and food applications.

References

CAS number and molecular formula of Stachyose tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10094-58-3 Molecular Formula: C₂₄H₅₀O₂₅

This technical guide provides an in-depth overview of Stachyose (B150584) tetrahydrate, a naturally occurring oligosaccharide with significant potential in research and drug development. This document details its chemical properties, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and professionals in the field.

Chemical and Physical Properties

Stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. The tetrahydrate form incorporates four molecules of water.

PropertyValueReference
CAS Number 10094-58-3
Molecular Formula C₂₄H₅₀O₂₅
Molecular Weight 738.64 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, slightly soluble in DMSO and methanol.
Anhydrous Molecular Formula C₂₄H₄₂O₂₁[1]
Anhydrous Molecular Weight 666.58 g/mol [1]

Biological Activity and Therapeutic Potential

Stachyose tetrahydrate is a well-documented prebiotic, exerting its biological effects primarily through the modulation of the gut microbiota. It is not hydrolyzed by human digestive enzymes and reaches the colon intact, where it is fermented by beneficial bacteria.[2]

Prebiotic Effects and Gut Microbiota Modulation

Clinical and preclinical studies have demonstrated that stachyose supplementation significantly increases the abundance of beneficial bacteria, such as Bifidobacterium and Lactobacillus, while reducing the populations of pathogenic bacteria like Clostridium perfringens.[3][4][5] This modulation of the gut microbiome leads to the production of short-chain fatty acids (SCFAs), including butyrate, acetate, and propionate, which are crucial for maintaining gut homeostasis and have systemic health benefits.[2][6]

Anti-inflammatory Properties

Stachyose exhibits significant anti-inflammatory effects, primarily through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[7][8] By downregulating this pathway, stachyose can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][9] This mechanism of action makes it a promising candidate for the management of inflammatory conditions, including colitis.[4]

Immune System Regulation

The immunomodulatory effects of stachyose are closely linked to its influence on the gut microbiota. By promoting a healthy gut environment, it can indirectly enhance the host's immune response. Furthermore, stachyose has been shown to increase the production of anti-inflammatory cytokines, contributing to a balanced immune system.[10]

Experimental Protocols

Extraction and Purification of Stachyose from Plant Material (e.g., Chinese Artichoke)

This protocol describes a method for the extraction and purification of stachyose for analytical or small-scale preparative purposes.[11]

Materials:

Procedure:

  • Extraction:

    • Grind the dried plant material into a fine powder.

    • Suspend the powder in deionized water (e.g., 1:10 w/v).

    • Heat the suspension at 80°C for 2 hours with constant stirring.

    • Centrifuge the mixture at 5000 x g for 15 minutes to pellet the solid material.

    • Collect the supernatant containing the crude extract.

  • Purification:

    • Decolorize the crude extract by adding activated charcoal (e.g., 2% w/v) and stirring for 30 minutes.

    • Filter the mixture to remove the charcoal.

    • Concentrate the decolorized extract using a rotary evaporator at 60°C.

    • Precipitate the oligosaccharides by adding ethanol to the concentrated extract to a final concentration of 80% (v/v).

    • Allow the precipitate to form overnight at 4°C.

    • Collect the precipitate by centrifugation and dry it under vacuum.

Quantification of Stachyose by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of stachyose in various samples.[11][12]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a refractive index detector (RID).

  • Column: Amino column (e.g., COSMOSIL Sugar-D, 4.6 mm I.D. × 250 mm).[12]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the sample containing stachyose in the mobile phase, filter through a 0.45 µm filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of stachyose in the samples from the calibration curve.

Data Presentation

Table 1: Effect of Stachyose Supplementation on Gut Microbiota in a Human Study [5]

Bacterial GroupChange after 14 days of 5g/day Stachyose
BifidobacteriaSignificantly increased
LactobacilliSignificantly increased
Clostridium perfringensDecreased

Table 2: Effect of Stachyose on Short-Chain Fatty Acid (SCFA) Production in vitro [6]

SCFAChange after 24h Fermentation with Stachyose
Acetic acidSignificantly increased
Butyric acidSignificantly increased
Isobutyric acidDecreased
Pentanoic acidDecreased

Visualizations

Stachyose_Extraction_Workflow plant_material Plant Material (e.g., Soybean Meal) extraction Aqueous Extraction plant_material->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Crude Extract centrifugation1->supernatant1 decolorization Activated Charcoal Decolorization supernatant1->decolorization filtration Filtration decolorization->filtration concentration Rotary Evaporation filtration->concentration precipitation Ethanol Precipitation concentration->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 drying Vacuum Drying centrifugation2->drying purified_stachyose Purified This compound drying->purified_stachyose hplc_analysis HPLC Analysis (Quantification) purified_stachyose->hplc_analysis

Caption: Workflow for the extraction and purification of Stachyose.

Stachyose_Gut_Microbiota_Effect stachyose Stachyose Tetrahydrate fermentation Fermentation by Gut Microbiota stachyose->fermentation beneficial_bacteria ↑ Bifidobacterium ↑ Lactobacillus fermentation->beneficial_bacteria pathogenic_bacteria ↓ Clostridium perfringens fermentation->pathogenic_bacteria scfa ↑ Short-Chain Fatty Acids (Butyrate, Acetate) fermentation->scfa gut_health Improved Gut Health beneficial_bacteria->gut_health scfa->gut_health

Caption: Impact of Stachyose on gut microbiota composition.

Stachyose_Anti_inflammatory_Pathway stachyose Stachyose tlr4 TLR4 stachyose->tlr4 Inhibits nfkb NF-κB Activation tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation

Caption: Anti-inflammatory mechanism via TLR4/NF-κB pathway.

References

Methodological & Application

Application Note: Quantification of Stachyose Tetrahydrate in Fecal Samples using HPLC-RID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose (B150584), a non-digestible tetrasaccharide, is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria. Its quantification in fecal samples is crucial for understanding its metabolism by the gut microbiota and its impact on host health. This application note details a robust High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) method for the accurate quantification of stachyose tetrahydrate in human fecal samples. The described protocol provides a comprehensive workflow from sample collection and preparation to chromatographic analysis and data interpretation.

Materials and Reagents

  • This compound (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (hydrophilic)

  • Eppendorf tubes

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Pipettes

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with deionized water to achieve concentrations ranging from 0.1 mg/mL to 5 mg/mL. These will be used to construct the calibration curve.

Fecal Sample Preparation
  • Sample Collection and Storage: Collect fecal samples and immediately store them at -80°C to prevent degradation of carbohydrates.[1]

  • Homogenization: Thaw the frozen fecal sample and weigh approximately 100 mg (wet weight) into a pre-weighed Eppendorf tube.

  • Extraction: Add 1 mL of deionized water to the fecal sample. Vortex vigorously for 5 minutes to ensure thorough homogenization.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet solid debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm hydrophilic syringe filter into an HPLC vial.

  • Dilution: Depending on the expected concentration of stachyose, the filtered extract may need to be further diluted with the mobile phase to fall within the linear range of the calibration curve.

HPLC-RID Analysis
  • HPLC System: An HPLC system equipped with a refractive index detector.

  • Column: A carbohydrate analysis column, such as a COSMOSIL Sugar-D (4.6 mm I.D. × 250 mm).[2]

  • Mobile Phase: A mixture of acetonitrile and water (70:30, v/v).[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 10 µL.[2]

  • Detector: Refractive Index Detector (RID) maintained at a constant temperature (e.g., 35°C).

Data Analysis and Quantification
  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared fecal extracts onto the HPLC system.

  • Quantification: Identify the stachyose peak in the sample chromatogram based on the retention time of the standard. Quantify the concentration of stachyose in the sample by comparing its peak area to the calibration curve. The final concentration should be expressed as mg of stachyose per gram of wet feces.

Data Presentation

Table 1: HPLC-RID Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 mg/mL
Limit of Quantification (LOQ)0.1 mg/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)95 - 105%

Table 2: Quantification of Stachyose in Fecal Samples (Example Data)

Sample IDWet Weight of Feces (g)Stachyose Concentration in Extract (mg/mL)Stachyose Content (mg/g of feces)
Control_010.1020.000.00
Treatment_A_010.1051.2511.90
Treatment_A_020.0981.5215.51
Treatment_B_010.1100.888.00
Treatment_B_020.1030.959.22

Visualizations

experimental_workflow cluster_sample_prep Fecal Sample Preparation cluster_hplc_analysis HPLC-RID Analysis cluster_data_analysis Data Analysis fecal_sample Fecal Sample Collection (-80°C Storage) homogenization Homogenization (100 mg in 1 mL Water) fecal_sample->homogenization centrifugation Centrifugation (10,000 x g, 15 min) homogenization->centrifugation filtration Filtration (0.45 µm Syringe Filter) centrifugation->filtration hplc_injection HPLC Injection (10 µL) filtration->hplc_injection chromatography Chromatographic Separation (COSMOSIL Sugar-D Column) hplc_injection->chromatography detection Refractive Index Detection chromatography->detection peak_integration Peak Integration & Identification detection->peak_integration calibration_curve Standard Curve Generation quantification Quantification of Stachyose calibration_curve->quantification peak_integration->quantification

Caption: Experimental workflow for the quantification of stachyose in fecal samples.

Conclusion

The HPLC-RID method described in this application note is a reliable and reproducible technique for the quantification of this compound in fecal samples. This method can be a valuable tool for researchers and scientists in the fields of nutrition, microbiology, and drug development to investigate the role of prebiotics in gut health.

References

Application Note & Protocol: Analyzing Gut Microbiota Changes Induced by Stachyose Tetrahydrate Supplementation using 16S rRNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Stachyose (B150584) tetrahydrate, a functional oligosaccharide, is recognized for its prebiotic properties, selectively promoting the growth of beneficial gut bacteria. Understanding its impact on the complex gut microbial ecosystem is crucial for developing novel therapeutics and functional foods. 16S ribosomal RNA (rRNA) gene sequencing is a powerful, culture-independent method for profiling microbial communities. By targeting this hypervariable region, researchers can perform taxonomic classification and measure the relative abundance of different bacteria, providing deep insights into microbiota shifts following stachyose supplementation.

Application The analysis of gut microbiota modulation by stachyose tetrahydrate is pivotal in drug development and nutritional science. Key applications include:

  • Mechanism of Action Studies: Elucidating how stachyose exerts its health benefits, such as immunomodulation or metabolic regulation, through specific changes in the gut microbiota.

  • Prebiotic Efficacy Testing: Quantifying the selective growth stimulation of beneficial genera like Bifidobacterium and Lactobacillus.

  • Biomarker Discovery: Identifying microbial signatures associated with positive clinical outcomes to guide personalized nutrition and therapeutic strategies.

  • Safety and Toxicology: Assessing the overall impact on microbial community structure and ensuring no opportunistic pathogens are enriched.

Experimental and Bioinformatic Workflow

The overall process involves sample collection, DNA extraction, amplification of the 16S rRNA gene, sequencing, and bioinformatic analysis to interpret the complex data.

G cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Sample Fecal Sample Collection DNA_Ext Microbial DNA Extraction Sample->DNA_Ext PCR 16S rRNA Gene Amplification (e.g., V3-V4 region) DNA_Ext->PCR Lib_Prep Library Preparation PCR->Lib_Prep Seq High-Throughput Sequencing (e.g., Illumina MiSeq) Lib_Prep->Seq QC Raw Data QC & Denoising (QIIME 2 / DADA2) Seq->QC ASV ASV/OTU Generation QC->ASV Tax Taxonomic Assignment (SILVA / Greengenes) ASV->Tax Stats Statistical Analysis (Alpha/Beta Diversity, LEfSe) Tax->Stats Interp Data Interpretation Stats->Interp

Caption: High-level workflow from sample collection to data interpretation.

Detailed Experimental Protocols

Fecal Sample Collection and Storage
  • Objective: To collect and preserve fecal samples while maintaining the integrity of microbial DNA.

  • Protocol:

    • Provide subjects with a sterile fecal collection kit containing a collection container, spatula, and a storage tube with a DNA stabilizer solution (e.g., DNA/RNA Shield, OMNIgene•GUT).

    • Instruct subjects to collect a pea-sized amount of stool using the spatula and transfer it into the storage tube.

    • The sample should be homogenized with the stabilizer solution by shaking vigorously for 1 minute.

    • Store samples at room temperature during transport and transfer to -80°C for long-term storage until DNA extraction.

Microbial Genomic DNA Extraction
  • Objective: To efficiently lyse microbial cells and purify high-quality genomic DNA.

  • Protocol (using a commercial bead-beating kit, e.g., QIAamp PowerFecal Pro DNA Kit):

    • Thaw fecal samples on ice.

    • Add up to 250 mg of the fecal sample to the provided bead-beating tube.

    • Add lysis buffer and vortex briefly to mix.

    • Secure tubes in a bead-beating instrument (e.g., TissueLyser) and process for 10 minutes at the recommended speed to mechanically lyse cells.

    • Centrifuge the tubes to pellet debris. Transfer the supernatant (containing DNA) to a clean collection tube.

    • Follow the manufacturer's instructions for chemical lysis, inhibitor removal, and binding of DNA to the silica (B1680970) membrane column.

    • Wash the column with wash buffers to remove contaminants.

    • Elute the purified genomic DNA using the provided elution buffer.

    • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

16S rRNA Gene Amplification (V3-V4 Region)
  • Objective: To amplify the V3-V4 hypervariable region of the 16S rRNA gene.

  • Protocol:

    • Primer Set: Use the widely adopted 341F/806R primer pair with Illumina overhang adapters.

      • Forward Primer (341F): 5'-CCTACGGGNGGCWGCAG-3'

      • Reverse Primer (806R): 5'-GACTACHVGGGTATCTAATCC-3'

    • PCR Reaction Mix (25 µL total volume):

      • 2x High-Fidelity PCR Master Mix: 12.5 µL

      • Forward Primer (10 µM): 1 µL

      • Reverse Primer (10 µM): 1 µL

      • Template DNA (1-10 ng/µL): 2.5 µL

      • Nuclease-Free Water: 8 µL

    • Thermocycler Conditions:

      • Initial Denaturation: 95°C for 3 minutes

      • 25-30 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 30 seconds

      • Final Extension: 72°C for 5 minutes

      • Hold: 4°C

    • Verification: Run 5 µL of the PCR product on a 1.5% agarose (B213101) gel to confirm a single band of the expected size (~460 bp).

Library Preparation and Sequencing
  • Objective: To attach sequencing adapters and indices to the amplicons for multiplexed sequencing on an Illumina platform.

  • Protocol:

    • PCR Product Cleanup: Purify the amplicons using magnetic beads (e.g., AMPure XP) to remove primers and dNTPs.

    • Index PCR: Perform a second, limited-cycle PCR to attach dual indices and sequencing adapters.

    • Library Cleanup and Normalization: Purify the final indexed libraries again with magnetic beads. Quantify each library and pool them in equimolar concentrations.

    • Sequencing: Sequence the pooled library on an Illumina MiSeq or NovaSeq platform using a v3 (2x300 bp) reagent kit.

Data Presentation and Interpretation

Quantitative data from 16S rRNA sequencing is analyzed to determine changes in microbial diversity and composition.

Table 1: Alpha Diversity Indices

Alpha diversity refers to the microbial diversity within a single sample. Stachyose supplementation is expected to increase diversity or maintain a healthy diversity level.

GroupShannon Index (Mean ± SD)Chao1 Index (Mean ± SD)
Baseline (Pre-supplementation) 5.8 ± 0.61500 ± 250
Post-Stachyose (4 weeks) 6.5 ± 0.51800 ± 300

Data are hypothetical and for illustrative purposes.

Table 2: Relative Abundance of Key Bacterial Phyla (%)

Analysis at the phylum level provides a broad overview of microbiota shifts. Prebiotics often alter the Firmicutes/Bacteroidetes ratio.

PhylumBaseline (Mean ± SD)Post-Stachyose (Mean ± SD)
Firmicutes 55.2 ± 8.150.5 ± 7.5
Bacteroidetes 25.8 ± 6.528.1 ± 6.0
Actinobacteria 5.1 ± 3.012.5 ± 4.2
Proteobacteria 4.5 ± 2.22.1 ± 1.5

Data are hypothetical and for illustrative purposes.

Table 3: Relative Abundance of Key Bacterial Genera (%)

The primary effect of stachyose is observed at the genus level, particularly with the enrichment of known beneficial bacteria.

GenusBaseline (Mean ± SD)Post-Stachyose (Mean ± SD)
Bifidobacterium 3.5 ± 2.510.2 ± 3.8
Lactobacillus 0.8 ± 0.52.1 ± 1.1
Faecalibacterium 6.2 ± 2.08.5 ± 2.5
Bacteroides 15.1 ± 5.016.0 ± 4.8
Escherichia-Shigella 1.5 ± 1.20.4 ± 0.3

Data are hypothetical and for illustrative purposes.

Mechanism: Stachyose, Microbiota, and SCFA Signaling

Stachyose is not digested by human enzymes and reaches the colon intact, where it is fermented by specific bacteria. This fermentation process produces short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, which are key signaling molecules that mediate the health benefits associated with prebiotics.

G cluster_host Host Cellular Effects Stachyose Stachyose Supplementation Microbiota Gut Microbiota (e.g., Bifidobacterium, Faecalibacterium) Stachyose->Microbiota Selectively metabolized by Fermentation Fermentation Microbiota->Fermentation SCFAs SCFAs Production (Butyrate, Propionate, Acetate) Fermentation->SCFAs Barrier ↑ Gut Barrier Integrity (↑ Tight Junctions) SCFAs->Barrier Butyrate as energy source for colonocytes Inflammation ↓ Pro-inflammatory Cytokine Production SCFAs->Inflammation HDAC inhibition Treg ↑ Regulatory T cell (Treg) Differentiation SCFAs->Treg GPCR signaling (GPR43/109A)

Application Notes and Protocols for Assessing the Prebiotic Activity of Stachyose Tetrahydrate Using In Vitro Fermentation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose (B150584), a tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides, is a functional prebiotic that selectively promotes the growth of beneficial gut bacteria.[1][2] In vitro fermentation models are indispensable tools for elucidating the prebiotic potential of substances like stachyose tetrahydrate. These models simulate the anaerobic conditions of the human colon, allowing for controlled investigations into the fermentation process, including the selective stimulation of probiotic bacteria, the production of beneficial metabolites such as short-chain fatty acids (SCFAs), and the subsequent impact on the gut microbial community.[3][4]

These application notes provide detailed protocols for conducting in vitro batch fermentation studies to assess the prebiotic activity of this compound. The methodologies cover fecal sample preparation, the fermentation process, and the analysis of key prebiotic indicators.

Key Concepts in Prebiotic Activity Assessment

The prebiotic effect of this compound is primarily evaluated based on the following parameters:

  • Selective Stimulation of Beneficial Bacteria: A hallmark of a prebiotic is its ability to be selectively fermented by beneficial microorganisms, such as Bifidobacterium and Lactobacillus, leading to their increased proliferation and activity.[1][5]

  • Short-Chain Fatty Acid (SCFA) Production: The anaerobic fermentation of stachyose by gut bacteria results in the production of SCFAs, predominantly acetate, propionate, and butyrate (B1204436).[1][6] These metabolites are crucial for gut health, serving as an energy source for colonocytes, modulating the immune system, and influencing various physiological processes.[1][6]

  • Modulation of Gut Microbiota Composition: Stachyose supplementation can lead to significant alterations in the gut microbiota, favoring a healthier composition by increasing the abundance of beneficial genera and reducing potentially harmful ones.[5][7]

Experimental Protocols

Protocol 1: In Vitro Batch Fermentation of this compound with Human Fecal Microbiota

This protocol outlines a batch fermentation experiment to simulate the colonic fermentation of this compound.

Materials:

  • Fresh human fecal samples from healthy donors

  • Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)

  • Sterile phosphate-buffered saline (PBS), pH 7.0

  • Basal fermentation medium (see formulation below)

  • This compound

  • Positive control (e.g., inulin (B196767) or fructooligosaccharides)

  • Negative control (no substrate)

  • Sterile fermentation vessels (e.g., serum bottles or anaerobic tubes)

  • Shaking incubator

Basal Fermentation Medium Formulation:

ComponentConcentration (g/L)
Peptone15.0
Yeast Extract5.0
NaCl0.5
K₂HPO₄0.4
KH₂PO₄0.4
MgSO₄·7H₂O0.1
CaCl₂·2H₂O0.1
NaHCO₃2.0
Cysteine-HCl0.5
Resazurin (0.1% w/v)1.0 mL
Distilled Waterto 1 L

Sterilize by autoclaving.

Procedure:

  • Fecal Slurry Preparation:

    • Inside an anaerobic chamber, homogenize fresh fecal samples (1:5 w/v) in sterile, anaerobic PBS.

    • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.[3] This filtered slurry will serve as the fecal inoculum.

  • Fermentation Setup:

    • Prepare the basal fermentation medium and dispense it into sterile fermentation vessels inside the anaerobic chamber.

    • Add this compound to the treatment vessels to achieve the desired final concentration (e.g., 1% w/v).

    • Prepare a negative control (basal medium only) and a positive control (e.g., 1% w/v inulin).

    • Inoculate each vessel with the fecal slurry (e.g., 10% v/v).[3]

    • Seal the vessels and remove them from the anaerobic chamber.

  • Incubation:

    • Incubate the fermentation vessels at 37°C for 24-48 hours in a shaking incubator.[1][8]

  • Sampling:

    • At designated time points (e.g., 0, 12, 24, 48 hours), collect samples from each vessel for analysis.

    • Immediately process samples for pH measurement, bacterial DNA extraction, and SCFA analysis.

Protocol 2: Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing

This protocol describes the analysis of changes in the gut microbial community following fermentation.

Materials:

  • DNA extraction kit (e.g., FastDNA® Spin Kit for Soil)

  • Primers for V3-V4 region of the 16S rRNA gene (e.g., 341F and 806R)

  • PCR reagents

  • Gel electrophoresis equipment

  • DNA sequencing platform (e.g., Illumina NovaSeq)

  • Bioinformatics software (e.g., QIIME2)

Procedure:

  • Genomic DNA Extraction:

    • Extract microbial genomic DNA from the collected fermentation samples using a suitable DNA extraction kit according to the manufacturer's instructions.[5]

  • PCR Amplification:

    • Amplify the V3-V4 hypervariable regions of the bacterial 16S rRNA gene using specific primers.[5]

    • A typical PCR program includes an initial denaturation, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.[5]

  • Sequencing and Bioinformatics Analysis:

    • Purify the PCR amplicons and perform paired-end sequencing on an appropriate platform.[5]

    • Process the raw sequencing data using bioinformatics pipelines like QIIME2 for quality filtering, denoising, and taxonomic assignment of amplicon sequence variants (ASVs).[5]

Protocol 3: Quantification of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)

This protocol details the measurement of SCFA concentrations in the fermentation broth.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • GC column suitable for SCFA analysis

  • SCFA standards (acetate, propionate, butyrate, etc.)

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Metaphosphoric acid

  • Ether or other suitable extraction solvent

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation samples to pellet bacterial cells and debris.

    • Acidify the supernatant with metaphosphoric acid to stop microbial activity and precipitate proteins.

    • Add an internal standard.

    • Extract the SCFAs with a suitable solvent like ether.

  • GC Analysis:

    • Inject the extracted sample into the GC.

    • Use a temperature gradient program to separate the different SCFAs.[5]

    • The FID will detect the eluted SCFAs.

  • Quantification:

    • Identify and quantify the concentrations of acetate, propionate, and butyrate by comparing their peak areas to those of the known standards and normalizing to the internal standard.[1][5]

Data Presentation

Table 1: Effect of this compound on the Relative Abundance of Key Bacterial Genera in In Vitro Fermentation
Bacterial GenusControl (%)Stachyose (%)ChangeReference
Bifidobacterium5.715.6 - 19.2[1]
LactobacillusVariesIncreased[1]
FaecalibacteriumVariesIncreased[1][5]
BacteroidesVariesDecreased[1]
Escherichia-ShigellaVariesDecreased[1][5]

Values are indicative and may vary based on the fecal donor and experimental conditions.

Table 2: Production of Short-Chain Fatty Acids (SCFAs) after In Vitro Fermentation with this compound
Short-Chain Fatty AcidControl (mM)Stachyose (mM)ChangeReference
AcetateVariesSignificantly Increased[1][5]
PropionateVariesNo significant change or decrease↔/↓[1][5]
ButyrateVariesSignificantly Increased[1]

Concentrations are dependent on fermentation time and initial substrate concentration.

Visualization of Workflows and Pathways

experimental_workflow cluster_preparation Sample & Medium Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fecal Sample inoculation Inoculation into Vessels fecal_sample->inoculation stachyose This compound stachyose->inoculation positive_control Positive Control (Inulin) positive_control->inoculation negative_control Negative Control negative_control->inoculation basal_medium Basal Medium basal_medium->inoculation incubation Anaerobic Incubation (37°C, 24-48h) inoculation->incubation sampling Sampling incubation->sampling ph_measurement pH Measurement sampling->ph_measurement dna_extraction DNA Extraction sampling->dna_extraction scfa_analysis SCFA Analysis (GC) sampling->scfa_analysis sequencing 16S rRNA Sequencing dna_extraction->sequencing bioinformatics Bioinformatics Analysis sequencing->bioinformatics prebiotic_pathway cluster_lumen Gut Lumen cluster_host Host Colonocyte stachyose This compound fermentation Fermentation stachyose->fermentation probiotics Beneficial Bacteria (e.g., Bifidobacterium, Lactobacillus) probiotics->fermentation scfas SCFAs (Acetate, Propionate, Butyrate) fermentation->scfas cellular_uptake SCFA Uptake scfas->cellular_uptake energy_source Energy Source (Butyrate) cellular_uptake->energy_source signaling Cell Signaling Modulation cellular_uptake->signaling

References

Application Notes and Protocols: Investigating the Effects of Stachyose Tetrahydrate on Intestinal Barrier Function Using Caco-2 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intestinal epithelium forms a critical barrier that separates the luminal contents from the host's internal environment. The integrity of this barrier is maintained by complex protein structures known as tight junctions (TJs), which regulate paracellular permeability. Dysfunction of the intestinal barrier is implicated in the pathogenesis of various gastrointestinal disorders, including inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS). The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for studying the intestinal barrier. When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with morphological and functional characteristics similar to those of mature enterocytes, including the formation of robust tight junctions.

Stachyose (B150584), a non-digestible tetrasaccharide, is a prebiotic known to promote gut health. Emerging evidence suggests that stachyose and other oligosaccharides may directly and indirectly enhance intestinal barrier function. The indirect effects are often attributed to the microbial fermentation of these oligosaccharides into short-chain fatty acids (SCFAs), such as butyrate, which are known to fortify the intestinal barrier. However, there is growing interest in the direct effects of these compounds on intestinal epithelial cells. This application note provides detailed protocols for utilizing the Caco-2 cell model to investigate the direct effects of Stachyose tetrahydrate on intestinal barrier integrity, including the assessment of transepithelial electrical resistance (TEER), paracellular permeability, tight junction protein expression, and potential underlying signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound on Caco-2 intestinal barrier function.

G cluster_0 Phase 1: Caco-2 Monolayer Formation cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Barrier Function Assessment cluster_3 Phase 4: Molecular Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days to allow differentiation seed->culture monitor Monitor monolayer integrity via TEER culture->monitor treat Treat differentiated Caco-2 monolayers with Stachyose monitor->treat viability Determine non-toxic concentrations of Stachyose (MTT Assay) viability->treat teer_measure TEER Measurement treat->teer_measure permeability Paracellular Permeability Assay (FITC-dextran) treat->permeability protein_exp Tight Junction Protein Expression (Western Blot) treat->protein_exp protein_loc Tight Junction Protein Localization (Immunofluorescence) treat->protein_loc signal_path Signaling Pathway Analysis (e.g., AMPK, MAPK) treat->signal_path

Caption: Experimental workflow for assessing Stachyose's effects on Caco-2 barrier function.

Materials and Reagents

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • FITC-dextran (4 kDa)

  • Tris-HCl, NaCl, Tween-20, SDS

  • Primary antibodies against ZO-1, Occludin, Claudin-1

  • Secondary antibodies (HRP- and fluorophore-conjugated)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Reagents for Western blotting and immunofluorescence

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation
  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Transwell Inserts: Once the cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Resuspend the cells in complete culture medium and seed them onto the apical side of Transwell® inserts at a density of 6 x 10^4 cells/cm². Add fresh medium to the basolateral chamber.

  • Differentiation: Culture the cells for 21-28 days to allow for complete differentiation into a polarized monolayer. Change the culture medium in both apical and basolateral chambers every 2-3 days.

  • Monitoring Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) periodically using an epithelial volt-ohm meter. Monolayers are considered ready for experiments when they exhibit stable TEER values, typically >250 Ω·cm².

Determination of Non-Toxic this compound Concentration (MTT Assay)

It is crucial to use concentrations of this compound that do not compromise cell viability. Studies have shown that stachyose can induce apoptosis in Caco-2 cells at concentrations of 0.4 mg/mL and higher[1][2]. Therefore, a viability assay is recommended to determine the appropriate concentration range.

  • Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium (e.g., 0.05, 0.1, 0.2, 0.4, 0.8, 1.6, 3.2 mg/mL).

  • Replace the medium in the wells with the this compound solutions and incubate for 24-48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Select concentrations that result in >90% cell viability for subsequent barrier function experiments.

This compound Treatment
  • Once the Caco-2 monolayers on Transwell inserts are fully differentiated (stable TEER), replace the medium in the apical and/or basolateral chambers with fresh medium containing the desired non-toxic concentrations of this compound.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium without this compound).

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the integrity of the tight junctions. An increase in TEER indicates an enhancement of the intestinal barrier function.

  • Equilibrate the Transwell plates at room temperature for 15-20 minutes before measurement.

  • Use an epithelial volt-ohm meter with "chopstick" electrodes.

  • Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are submerged in the medium but not touching the cell monolayer.

  • Record the resistance (Ω).

  • Subtract the resistance of a blank Transwell insert (without cells) from the measured resistance of the cell monolayers.

  • Calculate the TEER (Ω·cm²) by multiplying the corrected resistance by the surface area of the Transwell insert.

Paracellular Permeability Assay (FITC-dextran)

This assay measures the flux of a fluorescent marker (FITC-dextran) across the Caco-2 monolayer, providing an assessment of paracellular permeability. A decrease in the permeability of FITC-dextran suggests a tightening of the paracellular pathway.

  • Following treatment with this compound, gently wash the Caco-2 monolayers with pre-warmed PBS.

  • Add fresh culture medium to the basolateral chamber.

  • In the apical chamber, add medium containing FITC-dextran (e.g., 1 mg/mL).

  • Incubate the plate at 37°C.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh medium.

  • Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of FITC-dextran transport to the basolateral chamber (μg/s)

    • A is the surface area of the Transwell insert (cm²)

    • C0 is the initial concentration of FITC-dextran in the apical chamber (μg/mL)

Analysis of Tight Junction Protein Expression (Western Blot)

Western blotting can be used to quantify the expression levels of key tight junction proteins.

  • After treatment, wash the Caco-2 monolayers with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against ZO-1, occludin, and claudin-1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Localization of Tight Junction Proteins (Immunofluorescence)

Immunofluorescence allows for the visualization of the localization and organization of tight junction proteins at the cell-cell junctions.

  • After treatment, fix the Caco-2 monolayers on the Transwell inserts with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBS for 1 hour.

  • Incubate with primary antibodies against ZO-1, occludin, or claudin-1 overnight at 4°C.

  • Wash with PBS and incubate with fluorophore-conjugated secondary antibodies and DAPI (to stain nuclei) for 1 hour at room temperature in the dark.

  • Cut the membrane from the Transwell insert and mount it on a microscope slide.

  • Visualize the staining using a fluorescence or confocal microscope.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)

Treatment GroupConcentration (mg/mL)TEER (Ω·cm²) at 24h (Mean ± SD)TEER (Ω·cm²) at 48h (Mean ± SD)
Control0350 ± 25360 ± 30
Stachyose0.1400 ± 30425 ± 35
Stachyose0.2450 ± 28 480 ± 40
Positive Control (e.g., Butyrate)2 mM500 ± 45 550 ± 50
*p<0.05, **p<0.01, ***p<0.001 compared to control

Table 2: Effect of this compound on Paracellular Permeability (FITC-dextran)

Treatment GroupConcentration (mg/mL)Papp (x 10⁻⁶ cm/s) (Mean ± SD)
Control01.5 ± 0.2
Stachyose0.11.2 ± 0.15
Stachyose0.20.9 ± 0.1**
Positive Control (e.g., Butyrate)2 mM0.7 ± 0.08***
p<0.05, **p<0.01, ***p<0.001 compared to control

Table 3: Effect of this compound on Tight Junction Protein Expression (Relative Fold Change)

Treatment GroupConcentration (mg/mL)ZO-1 (Fold Change ± SD)Occludin (Fold Change ± SD)Claudin-1 (Fold Change ± SD)
Control01.0 ± 0.01.0 ± 0.01.0 ± 0.0
Stachyose0.21.5 ± 0.21.8 ± 0.3**1.3 ± 0.15
Positive Control (e.g., Butyrate)2 mM1.8 ± 0.25 2.2 ± 0.4***1.6 ± 0.2
*p<0.05, **p<0.01, ***p<0.001 compared to control

Potential Signaling Pathways

Oligosaccharides may enhance intestinal barrier function through various signaling pathways. One plausible mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Chitosan (B1678972) oligosaccharides have been shown to activate AMPK in Caco-2 cells[3]. Butyrate, a fermentation product of stachyose, is a known activator of AMPK in Caco-2 cells, leading to the assembly of tight junctions[4][5]. Activated AMPK can phosphorylate downstream targets that promote the assembly and stabilization of tight junction protein complexes at the cell membrane.

G Stachyose This compound AMPK AMPK Activation Stachyose->AMPK TJ_assembly Tight Junction Assembly and Stabilization AMPK->TJ_assembly ZO1 Increased ZO-1 Expression/Localization TJ_assembly->ZO1 Occludin Increased Occludin Expression/Localization TJ_assembly->Occludin Claudin1 Increased Claudin-1 Expression/Localization TJ_assembly->Claudin1 Barrier_function Enhanced Intestinal Barrier Function ZO1->Barrier_function Occludin->Barrier_function Claudin1->Barrier_function

Caption: Proposed signaling pathway for Stachyose-mediated barrier enhancement.

Conclusion

The Caco-2 cell monolayer model provides a robust and reliable in vitro system to investigate the direct effects of this compound on intestinal barrier function. The protocols outlined in this application note offer a comprehensive approach to assess changes in barrier integrity, paracellular permeability, and the expression and localization of key tight junction proteins. The provided data tables and diagrams serve as a guide for data presentation and conceptual understanding of the potential mechanisms of action. This research will contribute to a better understanding of the beneficial effects of prebiotics like stachyose on gut health and may inform the development of novel therapeutic strategies for intestinal barrier dysfunction.

References

Application Note: Sensitive Detection of Stachyose Tetrahydrate in Biological Fluids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of stachyose (B150584) tetrahydrate in biological fluids. The protocol outlines a straightforward protein precipitation procedure for sample preparation and utilizes hydrophilic interaction liquid chromatography (HILIC) for separation, followed by sensitive detection using a triple quadrupole mass spectrometer in negative ion mode. This method is well-suited for pharmacokinetic studies, biomarker discovery, and other applications requiring precise measurement of stachyose in a biological matrix.

Introduction

Stachyose, a non-digestible oligosaccharide, is of increasing interest in nutritional and pharmaceutical research for its prebiotic properties and potential therapeutic effects. Accurate and sensitive quantification of stachyose in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of stachyose in rat plasma, which can serve as a foundation for analysis in other biological matrices.

Experimental Protocols

Materials and Reagents
  • Stachyose tetrahydrate reference standard

  • Nystose (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Acetate (optional, for mobile phase modification)

  • Formic Acid (optional, for mobile phase modification)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of stachyose from plasma samples.[1][2]

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard (Nystose).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 12,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

For other biological fluids like urine, a dilution step with the mobile phase may be sufficient, but validation is required. A potential urine sample preparation could involve mixing 200 µL of the urine sample with 800 µL of acetonitrile.[3]

Liquid Chromatography

Chromatographic separation is achieved using an Asahipak NH2P-50 4E column, which is suitable for the separation of polar compounds like oligosaccharides.[1][2]

  • Column: Asahipak NH2P-50 4E (4.6 x 250 mm, 5 µm) with an Asahipak NH2P-50G 4A guard column[1][2]

  • Mobile Phase: Acetonitrile:Water (55:45, v/v)[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Run Time: 6 minutes[1][2]

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[1][2] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[1][2]

  • MRM Transitions:

    • Stachyose: m/z 665.4 → 383.1[1][2]

    • Nystose (IS): m/z 665.5 → 485.0[1][2]

  • Key MS Parameters: Specific parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of stachyose in rat plasma.[1][2]

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Stachyose100 - 30,000100

Table 2: Accuracy and Precision

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low< 8.7< 8.797.2 - 108.4
Medium< 8.7< 8.798.3 - 102.4
High< 8.7< 8.798.3 - 102.4

Visualizations

The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of stachyose.

Stachyose_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Fluid (e.g., Plasma) Add_IS Add Internal Standard (Nystose) Sample->Add_IS Precipitation Protein Precipitation with Acetonitrile Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation HILIC Separation Supernatant->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for stachyose analysis.

Stachyose_LCMS_Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stachyose Stachyose in Sample Separation Separation based on Polarity (HILIC) Stachyose->Separation IS Internal Standard (Nystose) IS->Separation Ionization Negative ESI Separation->Ionization Precursor_Selection Precursor Ion Selection (m/z 665.4) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation Precursor_Selection->Fragmentation Product_Ion_Detection Product Ion Detection (m/z 383.1) Fragmentation->Product_Ion_Detection

Caption: LC-MS/MS detection logic for stachyose.

Discussion

The presented LC-MS/MS method provides a sensitive and reliable approach for the quantification of stachyose in rat plasma. The simple sample preparation procedure and the selectivity of the MRM detection contribute to the robustness of the assay. The method has been validated over a wide linear range with excellent accuracy and precision, making it suitable for demanding applications such as pharmacokinetic studies.[1][2]

While this application note focuses on rat plasma, the principles of the method can be adapted for other biological fluids. However, it is crucial to perform a full method validation for each new matrix to ensure data quality. This includes assessing matrix effects, recovery, and stability. For urine samples, which typically have lower protein content, a simple dilution and filtration may be sufficient before injection.

The choice of a HILIC column is critical for retaining and separating highly polar analytes like stachyose. The negative ion mode is preferred for the analysis of underivatized oligosaccharides as it often provides better sensitivity and fragmentation patterns.[4] The specific MRM transition of m/z 665.4 → 383.1 for stachyose is a characteristic fragmentation that provides high selectivity.[1][2]

Conclusion

This application note details a validated LC-MS/MS method for the sensitive and accurate quantification of this compound in biological fluids. The protocol is straightforward, robust, and well-suited for a variety of research and development applications. The provided performance data demonstrates the reliability of the method for pharmacokinetic and other quantitative studies.

References

Application Note and Protocol: Investigating the In Vitro Effects of Stachyose Tetrahydrate on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stachyose (B150584), a functional oligosaccharide, has demonstrated potential immunomodulatory and anti-inflammatory properties.[1][2] In vitro studies have shown its efficacy in mitigating the production of pro-inflammatory cytokines, key mediators in inflammatory responses.[1][3] This document provides a detailed protocol for studying the effects of stachyose tetrahydrate on cytokine production in an in vitro cell culture model, specifically using the widely adopted lipopolysaccharide (LPS)-stimulated macrophage model. The primary mechanism of action explored is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) signaling pathway.[1][3]

Data Presentation

The following table summarizes representative quantitative data from studies investigating the inhibitory effects of stachyose on the production of key pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophages.

CytokineTreatment GroupConcentration% Inhibition (relative to LPS control)Reference
TNF-α StachyoseNot specifiedSignificant reduction[3]
StachyoseDose-dependentSignificant reduction[1]
IL-6 StachyoseNot specifiedSignificant reduction[3]
StachyoseDose-dependentSignificant reduction[1]
IL-1β StachyoseNot specifiedSignificant reduction[3]
StachyoseDose-dependentSignificant reduction[1]
NO StachyoseDose-dependentSignificant reduction[1]

Note: The exact percentage of inhibition can vary based on experimental conditions such as stachyose concentration, LPS concentration, and incubation time. The provided data indicates a consistent trend of significant reduction in cytokine levels.

Experimental Protocols

Cell Culture and Maintenance

Cell Line: RAW264.7 murine macrophage cell line.

Culture Medium:

  • Dulbecco's Modified Eagle Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin solution

Culture Conditions:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days when they reach 80-90% confluency.

  • For experiments, seed RAW264.7 cells into 96-well plates at a density of 0.1 million cells/well and allow them to adhere overnight.[4]

This compound and LPS Treatment

Materials:

  • This compound (dissolved in sterile PBS or culture medium)

  • Lipopolysaccharide (LPS) from E. coli (dissolved in sterile PBS)

Procedure:

  • After overnight cell adherence, remove the culture medium.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (medium with the same volume of PBS or vehicle used to dissolve stachyose).

  • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response. Include a negative control group (cells treated with medium only) and an LPS-only control group.

  • After the incubation period, collect the cell culture supernatants for cytokine analysis.

Cytokine Measurement by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying cytokine concentrations in culture supernatants.

Procedure (General):

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α, IL-6, or IL-1β) overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Wash the plate.

  • Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse TNF-α) and incubate for 1-2 hours at room temperature.

  • Wash the plate thoroughly.

  • Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Generate a standard curve from the absorbance values of the known cytokine concentrations and use it to determine the concentration of the cytokine in the experimental samples.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed Seed RAW264.7 cells (0.1 million/well in 96-well plate) start->seed adhere Incubate overnight (37°C, 5% CO2) seed->adhere pretreat Pre-treat with Stachyose (various concentrations) adhere->pretreat lps Stimulate with LPS (e.g., 1 µg/mL) pretreat->lps incubate Incubate for 24 hours lps->incubate collect Collect Supernatants incubate->collect elisa Measure Cytokines (TNF-α, IL-6, IL-1β) via ELISA collect->elisa data Data Analysis elisa->data end End data->end

Caption: Experimental workflow for studying the effects of stachyose on cytokine production.

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates Stachyose Stachyose Stachyose->TLR4 Inhibits Stachyose->IKK Inhibits Stachyose->NFκB_nuc Inhibits Translocation DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Gene Transcription

Caption: Stachyose inhibits the TLR4/NF-κB signaling pathway to reduce cytokine production.

References

Application Notes and Protocols: Investigating the Therapeutic Potential of Stachyose Tetrahydrate in Animal Models of Inflammatory Bowel Disease (IBD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1][2] Animal models are indispensable tools for understanding the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents.[1][3] Among the various models, the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is widely used due to its simplicity and reproducibility, mimicking many of the clinical and histological features of human ulcerative colitis.[3][4][5]

Stachyose (B150584), a naturally occurring tetrasaccharide, has emerged as a promising prebiotic with therapeutic potential for IBD.[6][7][8] It is known to modulate the gut microbiota, enhance intestinal barrier function, and exert anti-inflammatory effects.[6][9][10][11] These application notes provide detailed protocols for utilizing animal models to investigate the therapeutic efficacy of stachyose tetrahydrate in IBD, focusing on the DSS-induced colitis model.

Therapeutic Rationale of this compound in IBD

This compound is thought to ameliorate IBD through a multi-faceted mechanism:

  • Modulation of Gut Microbiota: As a prebiotic, stachyose promotes the growth of beneficial bacteria, such as Lactobacillus and Akkermansia.[6][7] This helps to restore microbial diversity and balance, which is often disrupted in IBD.[6][7]

  • Enhancement of Intestinal Barrier Function: Stachyose has been shown to upregulate the expression of tight junction proteins, including Zonula occludens-1 (ZO-1), occludin, and claudin-1.[10] This strengthens the intestinal epithelial barrier, reducing its permeability to harmful luminal antigens and preventing further inflammation.[12][13][14]

  • Anti-inflammatory Effects: Stachyose can suppress pro-inflammatory signaling pathways, notably the Toll-like receptor 4 (TLR4)/NF-κB pathway.[11] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-17, while promoting the secretion of the anti-inflammatory cytokine IL-10.[6][15][16]

Animal Models for IBD Research

While several animal models of IBD exist, the DSS-induced colitis model is the most frequently used for studying the effects of stachyose.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This model involves the oral administration of DSS in the drinking water of mice, which induces acute or chronic colitis depending on the concentration and duration of administration.[3][4] The DSS model is characterized by weight loss, diarrhea, bloody stools, and colonic inflammation.[1][5]

Other relevant models include:

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS)-induced colitis: This model is T-cell mediated and is considered to be more representative of Crohn's disease.[1][3]

  • Adoptive T-cell transfer model: This model involves transferring naive T-cells into immunodeficient mice, leading to the development of colitis.[3][17]

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the typical quantitative data that can be expected from studies investigating the therapeutic effects of this compound in a DSS-induced colitis model.

Table 1: Clinical and Macroscopic Parameters

ParameterControl GroupDSS GroupDSS + Stachyose GroupExpected Outcome with Stachyose
Body Weight Change (%) GainSignificant LossAttenuated LossAttenuation of body weight loss
Disease Activity Index (DAI) 0High Score (3-4)Reduced Score (1-2)Significant reduction in DAI
Colon Length (cm) Normal (e.g., 8-10 cm)Significantly ShorterPartially RestoredPrevention of colon shortening
Spleen Weight (mg) NormalIncreasedReducedReduction in spleen weight

Table 2: Histological and Inflammatory Markers

ParameterControl GroupDSS GroupDSS + Stachyose GroupExpected Outcome with Stachyose
Histological Score 0High ScoreReduced ScoreAmelioration of tissue damage
Myeloperoxidase (MPO) Activity (U/g tissue) LowHighReducedDecrease in neutrophil infiltration
TNF-α (pg/mL) LowHighSignificantly ReducedReduction in pro-inflammatory cytokine
IL-6 (pg/mL) LowHighSignificantly ReducedReduction in pro-inflammatory cytokine
IL-1β (pg/mL) LowHighSignificantly ReducedReduction in pro-inflammatory cytokine
IL-10 (pg/mL) LowSlightly IncreasedSignificantly IncreasedIncrease in anti-inflammatory cytokine

Table 3: Intestinal Barrier and Microbiota Parameters

ParameterControl GroupDSS GroupDSS + Stachyose GroupExpected Outcome with Stachyose
ZO-1 Expression (relative) HighLowIncreasedUpregulation of tight junction protein
Occludin Expression (relative) HighLowIncreasedUpregulation of tight junction protein
Akkermansia Abundance (relative) ModerateLowIncreasedIncrease in beneficial bacteria
Lactobacillus Abundance (relative) ModerateLowIncreasedIncrease in beneficial bacteria

Experimental Protocols

Protocol 1: Induction of DSS Colitis and Stachyose Treatment

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

  • This compound

  • Animal caging and husbandry supplies

  • Drinking bottles

  • Analytical balance

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

  • Grouping: Randomly divide mice into three groups (n=8-10 per group):

    • Control group: Receive regular drinking water.

    • DSS group: Receive DSS in drinking water.

    • DSS + Stachyose group: Receive DSS in drinking water and this compound by oral gavage.

  • DSS Administration:

    • Prepare a fresh 2.5-3.5% (w/v) DSS solution in sterile drinking water daily.[4][5]

    • Provide the DSS solution as the sole source of drinking water to the DSS and DSS + Stachyose groups for 7 consecutive days.

  • Stachyose Administration:

    • Dissolve this compound in sterile water.

    • Administer stachyose (e.g., 400 mg/kg body weight) to the DSS + Stachyose group by oral gavage daily for the duration of the experiment.[18][19] The control and DSS groups should receive a vehicle control (water) by oral gavage.

  • Monitoring:

    • Record the body weight, stool consistency, and presence of blood in the feces of each mouse daily to calculate the Disease Activity Index (DAI).

  • Termination: At the end of the experimental period (e.g., day 8), euthanize the mice and collect samples for further analysis.

Protocol 2: Assessment of Disease Activity Index (DAI)

Procedure:

Calculate the DAI score for each mouse daily based on the following parameters:

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0 NoneNormalNegative
1 1-5
2 5-10Loose
3 10-15
4 >15DiarrheaGross Bleeding

The DAI is the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3.

Protocol 3: Histological Analysis

Materials:

  • Colon tissue samples

  • 10% neutral buffered formalin

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Fixation: Fix the distal colon segments in 10% neutral buffered formalin for 24 hours.

  • Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Staining: Deparaffinize and rehydrate the sections, then stain with H&E.

  • Evaluation: Examine the stained sections under a light microscope to assess the degree of inflammation, ulceration, and crypt damage. Score the histological changes based on a standardized scoring system.

Protocol 4: Measurement of Inflammatory Cytokines by ELISA

Materials:

  • Serum or colon tissue homogenates

  • ELISA kits for TNF-α, IL-6, IL-1β, and IL-10

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect blood via cardiac puncture and centrifuge to obtain serum.

    • Homogenize a portion of the colon tissue in an appropriate buffer and centrifuge to collect the supernatant.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions for each cytokine kit.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_induction Induction & Treatment cluster_monitoring Monitoring cluster_analysis Analysis acclimatization Acclimatization of Mice grouping Random Grouping (Control, DSS, DSS+Stachyose) acclimatization->grouping dss_admin DSS Administration (in drinking water) grouping->dss_admin stachyose_admin Stachyose Administration (oral gavage) grouping->stachyose_admin daily_monitoring Daily Monitoring (Body Weight, DAI) dss_admin->daily_monitoring stachyose_admin->daily_monitoring euthanasia Euthanasia & Sample Collection daily_monitoring->euthanasia macroscopic Macroscopic Analysis (Colon Length, Spleen Weight) euthanasia->macroscopic histology Histological Analysis (H&E Staining) euthanasia->histology cytokines Cytokine Analysis (ELISA) euthanasia->cytokines microbiota Microbiota Analysis (16S rRNA Sequencing) euthanasia->microbiota

Caption: Experimental workflow for investigating the therapeutic potential of stachyose in a DSS-induced colitis model.

Stachyose Mechanism of Action: TLR4/NF-κB Signaling Pathway

stachyose_mechanism cluster_gut Gut Lumen & Epithelium cluster_cell Immune Cell (e.g., Macrophage) stachyose Stachyose probiotics Probiotics (e.g., Lactobacillus, Akkermansia) stachyose->probiotics promotes barrier Intestinal Barrier Integrity (ZO-1, Occludin) stachyose->barrier enhances tlr4 TLR4 stachyose->tlr4 inhibits probiotics->barrier enhances lps LPS (Lipopolysaccharide) lps->tlr4 activates nfkb NF-κB tlr4->nfkb activates pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->pro_inflammatory promotes transcription of inflammation Inflammation pro_inflammatory->inflammation drives

Caption: Proposed mechanism of stachyose in mitigating IBD via inhibition of the TLR4/NF-κB signaling pathway.

References

Application of Stachyose Tetrahydrate as a Functional Food Ingredient: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose (B150584) tetrahydrate, a naturally occurring tetrasaccharide, is gaining significant attention as a functional food ingredient due to its prebiotic properties and potential health benefits. Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, stachyose is resistant to human digestive enzymes, allowing it to reach the colon intact and selectively nourish beneficial gut bacteria.[1][2][3] This selective fermentation leads to the modulation of the gut microbiota, production of beneficial metabolites such as short-chain fatty acids (SCFAs), and subsequent positive effects on host health, including improved intestinal function, modulation of the immune system, and amelioration of metabolic disorders.[4][5][6]

These application notes provide a comprehensive overview of the functional applications of stachyose tetrahydrate, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers and professionals in the development of novel functional foods and therapeutic strategies harnessing the potential of stachyose.

Functional Applications and Supporting Data

The primary functional application of this compound lies in its ability to modulate the gut microbiota, leading to a range of health benefits.

Prebiotic Effects and Gut Microbiota Modulation

This compound acts as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus while inhibiting the growth of pathogenic bacteria.[4][7] This modulation of the gut microbiota composition is a key mechanism underlying its health benefits.

Table 1: Effects of this compound on Gut Microbiota Composition

Study Population/ModelDosage of StachyoseDurationKey FindingsReference
Healthy Adults5 g/day (as stachyose-enriched α-galacto-oligosaccharides)14 daysSignificantly elevated fecal bifidobacteria and lactobacilli levels. Decreased fecal Clostridium perfringens concentration.[7]
High-Fat Diet-Fed Mice400 mg/kg body weightNot specifiedIncreased relative abundances of Prevotellaceae_NK3B31_group, Parasutterella, Christensenellaceae_R-7_group, and Anaerovorax. Decreased the ratio of Firmicutes-to-Bacteroidetes.[8]
Spontaneous Type 2 Diabetic KKAy MiceNot specifiedNot specifiedIncreased proportion of Lactobacillaceae.[9]
Alleviation of Constipation

Clinical studies have demonstrated the efficacy of stachyose in improving bowel function, making it a promising ingredient for functional foods targeting constipation.[4][7]

Table 2: Clinical Efficacy of this compound in Constipation

Study PopulationDosage of StachyoseDurationKey OutcomesReference
Constipated Patients5 g/day (as stachyose-enriched α-galacto-oligosaccharides)30 daysIncreased defecation frequency, softer stools, and easier defecation.[7]
Anti-Inflammatory Effects

This compound has been shown to exert anti-inflammatory effects, primarily by modulating the gut microbiota and influencing immune responses.[1][8] This makes it a potential ingredient for managing inflammatory conditions, including inflammatory bowel disease (IBD).

Table 3: Anti-Inflammatory Effects of this compound

Study ModelDosage of StachyoseKey FindingsReference
High-Fat Diet-Fed Mice400 mg/kg body weightDiminished the upregulation of serum TNF-α level.[8]
DSS-Induced Colitis in MiceNot specifiedSignificantly inhibited the production of inflammatory cytokines (IL-6, TNF-α) and myeloperoxidase.[7]
High-Fat Diet/Streptozotocin-Induced Type 2 Diabetic RatsNot specifiedDecreased serum LPS and mRNA expression of IL-6 and TNF-α.[1]
Metabolic Health Improvement

Emerging evidence suggests that this compound can positively impact metabolic health by modulating the gut microbiota and its metabolites.[5][9]

Table 4: Effects of this compound on Metabolic Parameters

| Study Model | Key Findings | Reference | | :--- | :--- | | High-Fat Diet-Induced Hyperlipidemic Mice | Significantly attenuated weight gain and fat deposition. |[5] | | Spontaneous Type 2 Diabetic KKAy Mice | In combination with berberine, improved glycemia and intestinal homeostasis. |[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the functional effects of this compound.

Protocol 1: Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing

Objective: To determine the effect of this compound on the composition of the gut microbiota in fecal samples.

Materials:

  • Fecal samples (from human subjects or animal models)

  • DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)

  • Primers for V3-V4 or V4 region of the 16S rRNA gene (e.g., 341F/806R or 515F/806R)

  • High-fidelity DNA polymerase

  • PCR purification kit

  • Sequencing platform (e.g., Illumina MiSeq or HiSeq)

  • Bioinformatics software (e.g., QIIME 2, DADA2)

Procedure:

  • Fecal Sample Collection and Storage: Collect fresh fecal samples and immediately store them at -80°C to preserve the microbial DNA.

  • DNA Extraction: Extract total genomic DNA from 100-200 mg of fecal sample using a validated DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the V3-V4 or V4 hypervariable region of the 16S rRNA gene using specific primers.

    • Perform PCR in triplicate for each sample to minimize amplification bias.

    • A typical PCR reaction mixture (25 µL) includes: 2.5 µL of 10x PCR buffer, 2 µL of dNTPs (2.5 mM), 1 µL of each primer (10 µM), 0.25 µL of high-fidelity DNA polymerase, 1 µL of template DNA (10-50 ng), and nuclease-free water to volume.

    • PCR cycling conditions (example for V4 region): 95°C for 3 min, followed by 25-30 cycles of 95°C for 30 s, 55°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 5 min.

  • Library Preparation and Sequencing:

    • Pool the triplicate PCR products for each sample.

    • Purify the pooled amplicons using a PCR purification kit.

    • Quantify the purified DNA.

    • Prepare the sequencing library according to the instructions of the sequencing platform.

    • Perform paired-end sequencing on an Illumina MiSeq or HiSeq platform.

  • Bioinformatic Analysis:

    • Process the raw sequencing reads using a pipeline such as QIIME 2 with DADA2 for quality filtering, denoising, merging of paired-end reads, and chimera removal to generate amplicon sequence variants (ASVs).

    • Assign taxonomy to the ASVs using a reference database (e.g., Greengenes, SILVA).

    • Perform downstream analyses including alpha diversity (e.g., Shannon, Chao1), beta diversity (e.g., Bray-Curtis, UniFrac), and differential abundance analysis (e.g., ANCOM, LEfSe).

Protocol 2: Quantification of Serum Cytokines by ELISA

Objective: To measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum samples.

Materials:

  • Serum samples (from animal models)

  • Commercially available ELISA kits for mouse TNF-α and IL-6 (e.g., from R&D Systems, eBioscience)

  • Microplate reader

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Stop solution (e.g., 2 N H₂SO₄)

Procedure:

  • Sample Preparation: Collect blood samples and allow them to clot. Centrifuge at 2,000-3,000 rpm for 20 minutes at 4°C to separate the serum. Store serum samples at -80°C until use.

  • ELISA Assay:

    • Bring all reagents and samples to room temperature before use.

    • Prepare standards and samples according to the ELISA kit manufacturer's protocol.

    • Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate for the time specified in the kit manual (typically 1.5-2.5 hours at room temperature).

    • Wash the wells 3-4 times with wash buffer.

    • Add the detection antibody and incubate as per the protocol.

    • Wash the wells.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the wells.

    • Add the substrate solution (e.g., TMB) and incubate in the dark.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.

Protocol 3: Analysis of Fecal Short-Chain Fatty Acids (SCFAs) by HPLC

Objective: To quantify the concentrations of major SCFAs (acetate, propionate, butyrate) in fecal samples.

Materials:

  • Fecal samples

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Extraction solution (e.g., acidified water or ether)

  • Derivatizing agent (optional, for improved detection)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of fecal sample (e.g., 100 mg) in a known volume of extraction solution containing an internal standard.

    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant.

  • Derivatization (if required): Some HPLC methods require derivatization of SCFAs to enhance their detection. Follow a validated derivatization protocol if necessary.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the SCFAs using an appropriate mobile phase and column.

    • A typical mobile phase for SCFA analysis is a dilute acid solution (e.g., 0.005 N H₂SO₄).

    • Detect the SCFAs using a UV detector (at a low wavelength, e.g., 210 nm) or a refractive index (RI) detector.

  • Data Analysis:

    • Identify and quantify the SCFAs by comparing their retention times and peak areas to those of known standards.

    • Use the internal standard to correct for variations in extraction efficiency and injection volume.

    • Express the SCFA concentrations as µmol/g of feces.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through the modulation of key signaling pathways involved in inflammation and cellular homeostasis.

Inhibition of the TLR4/NF-κB Signaling Pathway

Stachyose has been shown to inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, a critical pathway in the inflammatory response.[7] By downregulating this pathway, stachyose can reduce the production of pro-inflammatory cytokines.

Stachyose_NFkB_Pathway cluster_nucleus Stachyose Stachyose Gut_Microbiota Modulation of Gut Microbiota Stachyose->Gut_Microbiota TLR4 TLR4 Stachyose->TLR4 Inhibits LPS LPS Gut_Microbiota->LPS Reduces LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammatory_Cytokines Transcription

Caption: Stachyose inhibits the TLR4/NF-κB pathway, reducing inflammation.

Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and metabolism. Studies suggest that stachyose and its metabolites can influence this pathway, contributing to its beneficial effects on metabolic health.[1]

Stachyose_PI3K_Akt_Pathway Stachyose Stachyose Gut_Microbiota Modulation of Gut Microbiota Stachyose->Gut_Microbiota SCFAs SCFAs Gut_Microbiota->SCFAs GPCRs GPCRs SCFAs->GPCRs PI3K PI3K GPCRs->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Cell_Metabolism Improved Glucose Metabolism Akt->Cell_Metabolism Cell_Survival Cell Survival and Growth Akt->Cell_Survival

Caption: Stachyose-derived SCFAs can modulate the PI3K/Akt pathway.

Conclusion

This compound is a promising functional food ingredient with well-documented prebiotic effects. Its ability to modulate the gut microbiota, alleviate constipation, exert anti-inflammatory effects, and improve metabolic health makes it a versatile ingredient for the development of a wide range of functional food products. The provided experimental protocols and an understanding of the underlying signaling pathways will aid researchers and drug development professionals in further exploring and validating the health benefits of this compound. Further clinical research is warranted to establish optimal dosages and long-term effects in various human populations.

References

Stachyose Tetrahydrate: A Novel Cryoprotectant for Enhancing Probiotic Viability

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2025-12-21

For Researchers, Scientists, and Drug Development Professionals

Introduction

The viability of probiotic microorganisms during processing and storage is a critical factor for their therapeutic efficacy. Freeze-drying (lyophilization) is a widely used method for preserving probiotics, but the associated freezing and dehydration stresses can significantly reduce cell viability. Cryoprotectants are essential additives that mitigate this damage. Stachyose (B150584) tetrahydrate, a functional tetrasaccharide, has emerged as a promising cryoprotectant for various probiotic strains. This document provides detailed application notes and protocols for utilizing stachyose tetrahydrate to enhance the survival of probiotics during freeze-drying and subsequent storage.

Mechanism of Cryoprotection

Stachyose, an oligosaccharide, is thought to protect probiotic cells during freeze-drying through several mechanisms. During the freezing process, it forms a stable, amorphous glassy matrix around the cells. This vitrification helps to prevent the formation of damaging ice crystals and reduces mechanical stress on the cell membrane. Additionally, stachyose can replace water molecules at the cell surface, forming hydrogen bonds with phospholipids (B1166683) and proteins in the cell membrane. This interaction helps to maintain the integrity and fluidity of the cell membrane during dehydration, preventing leakage of intracellular components and preserving cellular function.

CryoprotectionMechanism cluster_0 Freeze-Drying Stress cluster_1 This compound Action cluster_2 Protective Effects cluster_3 Outcome Ice Crystal Formation Ice Crystal Formation Cell Membrane Stabilization Cell Membrane Stabilization Dehydration Stress Dehydration Stress Vitrification Vitrification Vitrification->Ice Crystal Formation Inhibits Prevention of Protein Denaturation Prevention of Protein Denaturation Vitrification->Prevention of Protein Denaturation Prevents Water Replacement Water Replacement Water Replacement->Dehydration Stress Mitigates Water Replacement->Cell Membrane Stabilization Promotes Increased Probiotic Viability Increased Probiotic Viability Cell Membrane Stabilization->Increased Probiotic Viability Prevention of Protein Denaturation->Increased Probiotic Viability

Figure 1: Mechanism of Stachyose Cryoprotection

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound as a cryoprotectant for different probiotic strains.

Table 1: Effect of Stachyose on the Viability of Lactobacillus casei after Freeze-Drying

CryoprotectantConcentration (% w/v)Probiotic StrainSurvival Rate (%)Reference
Stachyose20Lactobacillus caseiSignificantly higher than control[1]
Trehalose20Lactobacillus caseiHigh[1]
Inulin20Lactobacillus caseiNo significant difference from control[1]
No Cryoprotectant-Lactobacillus caseiLow[1]

Table 2: Optimized Cryoprotectant Formulations for Bifidobacterium bifidum

Cryoprotectant ComponentOptimal Concentration (% w/v)Probiotic StrainSurvival Rate (%)Reference
Inulin13Bifidobacterium bifidum88.7 ± 1.3[2]
Stachyose11Bifidobacterium bifidum88.7 ± 1.3[2]
Xylooligosaccharide7Bifidobacterium bifidum88.7 ± 1.3[2]
Composite (Glycine, Sodium Bicarbonate, Xylo-oligosaccharides, Arginine, Skim Milk) 5.5, 0.8, 7, 4.5, 25Bifidobacterium bifidum BB0190.37 ± 1.9[3]

Experimental Protocols

This section provides detailed protocols for the preparation of this compound cryoprotectant, the freeze-drying process, and the evaluation of probiotic viability.

Protocol 1: Preparation of this compound Cryoprotectant Solution

Materials:

  • This compound (molecular biology grade)

  • Deionized water, sterile

  • Magnetic stirrer and stir bar

  • Sterile bottles or flasks

  • 0.22 µm sterile filter

Procedure:

  • Calculate the required amount of this compound to prepare a solution of the desired concentration (e.g., for a 20% w/v solution, dissolve 20 g of this compound in a final volume of 100 mL of deionized water).

  • Add the calculated amount of this compound to a sterile bottle or flask.

  • Add approximately 80% of the final volume of sterile deionized water.

  • Place the container on a magnetic stirrer and stir until the this compound is completely dissolved.

  • Bring the solution to the final volume with sterile deionized water.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Store the sterile cryoprotectant solution at 4°C until use.

Protocol 2: Freeze-Drying of Probiotics with this compound

FreezeDryingWorkflow Probiotic Culture Probiotic Culture Harvest Cells Harvest Cells Probiotic Culture->Harvest Cells Wash Cells Wash Cells Harvest Cells->Wash Cells Resuspend in Stachyose Solution Resuspend in Stachyose Solution Wash Cells->Resuspend in Stachyose Solution Pre-freezing Pre-freezing Resuspend in Stachyose Solution->Pre-freezing Primary Drying (Sublimation) Primary Drying (Sublimation) Pre-freezing->Primary Drying (Sublimation) Secondary Drying (Desorption) Secondary Drying (Desorption) Primary Drying (Sublimation)->Secondary Drying (Desorption) Freeze-Dried Probiotic Powder Freeze-Dried Probiotic Powder Secondary Drying (Desorption)->Freeze-Dried Probiotic Powder

Figure 2: Experimental Workflow for Freeze-Drying

Materials:

  • Probiotic culture in the stationary phase

  • Sterile phosphate-buffered saline (PBS) or saline solution

  • Sterile this compound cryoprotectant solution (from Protocol 1)

  • Centrifuge and sterile centrifuge tubes

  • Freeze-dryer (lyophilizer)

  • Sterile vials or containers for freeze-drying

Procedure:

  • Cell Harvesting: Centrifuge the probiotic culture (e.g., 8000 x g for 15 minutes at 4°C) to pellet the cells. Discard the supernatant.

  • Cell Washing: Wash the cell pellet twice with sterile PBS or saline solution to remove residual growth medium. Centrifuge after each wash and discard the supernatant.

  • Resuspension: Resuspend the washed cell pellet in the sterile this compound cryoprotectant solution to the desired cell density (e.g., 10^10 - 10^11 CFU/mL).

  • Dispensing: Dispense the cell suspension into sterile freeze-drying vials.

  • Pre-freezing: Freeze the samples in the freeze-dryer at a controlled rate (e.g., -40°C to -80°C).

  • Primary Drying (Sublimation): Start the primary drying phase by applying a vacuum (e.g., <100 mTorr) and gradually increasing the shelf temperature (e.g., to -20°C). This phase typically lasts for 24-48 hours.

  • Secondary Drying (Desorption): After primary drying is complete, increase the shelf temperature further (e.g., to 20-25°C) under high vacuum to remove residual bound water. This phase can last for another 12-24 hours.

  • Sealing and Storage: Once the drying process is complete, seal the vials under vacuum or with an inert gas (e.g., nitrogen) and store them at the desired temperature (e.g., 4°C or room temperature) in a desiccator.

Protocol 3: Evaluation of Probiotic Viability

Materials:

  • Freeze-dried probiotic powder

  • Sterile PBS or saline solution for rehydration

  • Appropriate growth medium for the probiotic strain (e.g., MRS agar (B569324) for Lactobacillus)

  • Sterile dilution tubes

  • Petri dishes

  • Incubator

Procedure:

  • Rehydration: Rehydrate a known amount of the freeze-dried probiotic powder in a sterile PBS or saline solution. Allow it to rehydrate for 20-30 minutes at room temperature.

  • Serial Dilution: Perform a series of 10-fold dilutions of the rehydrated probiotic suspension in sterile PBS or saline.

  • Plating: Plate appropriate dilutions onto the surface of the growth medium agar plates in duplicate.

  • Incubation: Incubate the plates under the optimal conditions for the specific probiotic strain (e.g., 37°C for 48-72 hours for Lactobacillus).

  • Colony Counting: Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculation of Viability: Calculate the number of viable cells (Colony Forming Units, CFU) per gram of freeze-dried powder using the following formula: CFU/g = (Number of colonies x Dilution factor) / Volume of culture plated (in mL) x Weight of powder used (in g)

  • Survival Rate Calculation: The survival rate is calculated as: Survival Rate (%) = (CFU/g after freeze-drying / CFU/g before freeze-drying) x 100

Storage Stability

While specific long-term storage data for stachyose-protected probiotics is limited, studies on other oligosaccharides suggest that storage at lower temperatures (e.g., 4°C) significantly improves the stability of freeze-dried probiotics compared to room temperature.[4][5] It is recommended to conduct stability studies for specific probiotic strains and formulations to determine the optimal storage conditions.

Conclusion

This compound is a promising and effective cryoprotectant for a range of probiotic bacteria. Its ability to form a stable glassy matrix and interact with the cell membrane contributes to the preservation of cell viability during the harsh conditions of freeze-drying. The protocols provided in this application note offer a foundation for researchers and developers to utilize this compound to produce high-viability probiotic formulations. Further optimization of stachyose concentration and freeze-drying parameters for specific probiotic strains is recommended to achieve maximum efficacy.

References

Formulation of Stachyose Tetrahydrate for Oral Delivery in Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the formulation, manufacturing, and quality control of Stachyose (B150584) Tetrahydrate oral dosage forms intended for use in clinical trials. The information presented is based on the known physicochemical properties of stachyose and established pharmaceutical manufacturing principles for oral drug delivery.

Introduction

Stachyose, a naturally occurring tetrasaccharide, is a functional oligosaccharide that acts as a prebiotic.[1] It selectively promotes the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, while inhibiting the proliferation of pathogenic bacteria.[1] Through the modulation of the gut microbiota, stachyose has been shown to improve intestinal barrier function, reduce inflammation, and exert beneficial effects on host metabolism.[2][3] This document outlines the formulation strategies and detailed protocols for two common oral dosage forms for clinical trials: Powder for Oral Solution and Oral Capsules .

Physicochemical Properties of Stachyose Tetrahydrate

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development.

PropertyValueReference
Chemical Formula C24H42O21·4H2O[4]
Molecular Weight 738.64 g/mol [1][4]
Appearance White crystalline powder--INVALID-LINK--
Solubility Highly soluble in water (100 mg/mL); Insoluble in ethanol[1]
Stability Stable under normal storage conditions; hygroscopic--INVALID-LINK--

Proposed Mechanism of Action of Stachyose

Stachyose is not hydrolyzed in the upper gastrointestinal tract and reaches the colon intact, where it is fermented by the gut microbiota. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which mediate the physiological effects of stachyose.

Stachyose_Mechanism_of_Action Stachyose This compound (Oral Administration) Gut_Microbiota Gut Microbiota (Colon) Stachyose->Gut_Microbiota Reaches colon intact Fermentation Fermentation Gut_Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (SCFAs) (Butyrate, Propionate, Acetate) Fermentation->SCFAs Intestinal_Epithelium Intestinal Epithelial Cells SCFAs->Intestinal_Epithelium Energy source & signaling GPCRs Activation of G-protein-coupled receptors (GPR41, GPR43) SCFAs->GPCRs Immune_Modulation Modulation of Immune Cells SCFAs->Immune_Modulation Tight_Junctions Increased Tight Junction Proteins (Occludin, ZO-1) Intestinal_Epithelium->Tight_Junctions Mucin Increased Mucin Production Intestinal_Epithelium->Mucin Barrier_Function Enhanced Intestinal Barrier Function Tight_Junctions->Barrier_Function Mucin->Barrier_Function Inflammatory_Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) Immune_Modulation->Inflammatory_Cytokines Reduced_Inflammation Reduced Gut Inflammation Inflammatory_Cytokines->Reduced_Inflammation

Figure 1. Proposed mechanism of action of stachyose in the gut.

Formulation Development

Dosage Form Selection

For early-phase clinical trials, simple and scalable formulations are preferred.

  • Powder for Oral Solution: This is a suitable option for administering a range of doses and is ideal for dose-finding studies. The high water solubility of this compound makes this a straightforward formulation.

  • Oral Capsules: Capsules offer the convenience of a unit dosage form and can mask any potential taste of the active ingredient. This is a common choice for later-phase clinical trials.

Excipient Selection

Excipients must be pharmacologically inert and compatible with the active pharmaceutical ingredient (API).[5]

ExcipientFunctionRationale for Use with Stachyose
Mannitol Diluent, Sweetening agentProvides bulk to the formulation, improves flowability, and has a pleasant taste.[6]
Citric Acid Acidifying agent, Flavor enhancerCan be used to control the pH of the reconstituted solution and improve palatability.
Sodium Citrate Buffering agentWorks in conjunction with citric acid to maintain a stable pH.
Silicon Dioxide, Colloidal GlidantImproves the flow properties of the powder blend, which is important for accurate dosing and capsule filling.
Magnesium Stearate LubricantPrevents the powder from sticking to the manufacturing equipment during capsule filling.

Application Note 1: Powder for Oral Solution

This formulation is designed as a single-dose sachet to be reconstituted in water by the patient or clinical site staff.

Formulation Composition
ComponentFunctionConcentration (% w/w)
This compoundActive Pharmaceutical Ingredient80.0
MannitolDiluent, Sweetening Agent18.5
Citric Acid, AnhydrousAcidifying Agent, Flavor Enhancer0.5
Sodium Citrate, DihydrateBuffering Agent0.5
Silicon Dioxide, ColloidalGlidant0.5
Total 100.0
Manufacturing Protocol

Equipment:

  • V-blender

  • Sieve (e.g., 20 mesh)

  • Sachet filling machine

Protocol:

  • Sieving: Sieve all excipients and this compound through a 20-mesh sieve to break up any agglomerates.

  • Blending:

    • Add the sieved this compound and Mannitol to a V-blender.

    • Blend for 10 minutes.

    • Add the sieved Citric Acid, Sodium Citrate, and Silicon Dioxide to the blender.

    • Blend for an additional 15 minutes to ensure a homogenous mixture.

  • Filling: Transfer the final blend to a sachet filling machine and fill the specified weight of the powder into individual sachets.

  • Packaging and Labeling: Package the sachets into labeled containers for clinical trial use.

Quality Control Specifications
TestMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline powder
Identification (Stachyose) HPLCRetention time corresponds to the reference standard
Assay (Stachyose) HPLC90.0% - 110.0% of the label claim
Content Uniformity USP <905>Meets USP requirements
pH of Reconstituted Solution (10% w/v) pH meter4.0 - 6.0
Moisture Content Karl Fischer TitrationNot more than 5.0%
Microbial Limits USP <61> and <62>Meets USP requirements for oral dosage forms

Application Note 2: Oral Capsules

This formulation is for a hard gelatin or HPMC capsule containing this compound.

Formulation Composition
ComponentFunctionAmount per Capsule (mg)
This compoundActive Pharmaceutical Ingredient500
MannitolDiluent93
Silicon Dioxide, ColloidalGlidant5
Magnesium StearateLubricant2
Total Fill Weight 600
Manufacturing Protocol

Equipment:

  • V-blender

  • Sieve (e.g., 20 mesh)

  • Capsule filling machine

Protocol:

  • Sieving: Sieve all excipients and this compound through a 20-mesh sieve.

  • Blending:

    • Add the sieved this compound and Mannitol to a V-blender.

    • Blend for 10 minutes.

    • Add the sieved Silicon Dioxide to the blender and blend for an additional 10 minutes.

    • Add the sieved Magnesium Stearate and blend for a final 5 minutes.

  • Encapsulation: Transfer the final blend to a capsule filling machine and encapsulate into the appropriate size hard gelatin or HPMC capsules.

  • Packaging and Labeling: Package the capsules into labeled bottles for clinical trial use.

Quality Control Specifications
TestMethodSpecification
Appearance Visual InspectionWhite to off-white powder in a hard capsule
Identification (Stachyose) HPLCRetention time corresponds to the reference standard
Assay (Stachyose) HPLC90.0% - 110.0% of the label claim
Content Uniformity USP <905>Meets USP requirements
Dissolution USP Apparatus 2 (Paddles), 50 rpm, 900 mL waterNot less than 80% (Q) of the labeled amount of stachyose is dissolved in 30 minutes
Moisture Content Karl Fischer TitrationNot more than 5.0%
Microbial Limits USP <61> and <62>Meets USP requirements for oral dosage forms

Experimental Workflows

HPLC Assay and Identification

HPLC_Workflow Start Start Prepare_Standard Prepare Stachyose Reference Standard Solution Start->Prepare_Standard Prepare_Sample Prepare Sample Solution (from powder or capsule) Start->Prepare_Sample Inject_Standard Inject Standard Solution Prepare_Standard->Inject_Standard Inject_Sample Inject Sample Solution Prepare_Sample->Inject_Sample HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate, Detector) HPLC_System->Inject_Standard HPLC_System->Inject_Sample Chromatogram_Standard Obtain Standard Chromatogram Inject_Standard->Chromatogram_Standard Chromatogram_Sample Obtain Sample Chromatogram Inject_Sample->Chromatogram_Sample Identification Identification: Compare Retention Times Chromatogram_Standard->Identification Assay Assay: Calculate Concentration Chromatogram_Standard->Assay Chromatogram_Sample->Identification Chromatogram_Sample->Assay Pass Pass Identification->Pass Match Fail Fail Identification->Fail No Match Report_Results Report Results Assay->Report_Results Pass->Report_Results Fail->Report_Results

Figure 2. Workflow for HPLC analysis of this compound.
Dissolution Testing Protocol for Capsules

Dissolution_Workflow Start Start Prepare_Media Prepare Dissolution Medium (900 mL Water) Start->Prepare_Media Setup_Apparatus Set up USP Apparatus 2 (Paddles at 50 rpm, 37°C) Prepare_Media->Setup_Apparatus Place_Capsule Place one capsule in each vessel Setup_Apparatus->Place_Capsule Start_Test Start Dissolution Test Place_Capsule->Start_Test Withdraw_Sample Withdraw sample at 30 minutes Start_Test->Withdraw_Sample Analyze_Sample Analyze sample by HPLC Withdraw_Sample->Analyze_Sample Calculate_Release Calculate % of Stachyose released Analyze_Sample->Calculate_Release Pass Pass (≥80% released) Calculate_Release->Pass Fail Fail (<80% released) Calculate_Release->Fail Report_Results Report Results Pass->Report_Results Fail->Report_Results

Figure 3. Workflow for dissolution testing of this compound capsules.

Stability Studies

Stability studies are essential to ensure the quality, safety, and efficacy of the investigational product throughout the clinical trial.

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Time Points:

  • Long-term: 0, 3, 6, 9, 12, 18, 24 months

  • Accelerated: 0, 1, 3, 6 months

Tests to be Performed:

  • Appearance

  • Assay

  • Dissolution (for capsules)

  • Moisture Content

  • Microbial Limits

Conclusion

The provided application notes and protocols offer a robust framework for the development and control of this compound oral formulations for clinical trials. The choice between a powder for oral solution and capsules will depend on the phase of the clinical trial and the desired dosing flexibility. Adherence to these detailed methodologies will help ensure the consistent quality and performance of the investigational product.

References

Troubleshooting & Optimization

Overcoming solubility issues of Stachyose tetrahydrate in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stachyose (B150584) tetrahydrate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of stachyose tetrahydrate?

A1: this compound exhibits good solubility in aqueous solutions. For cell culture applications, sterile Phosphate Buffered Saline (PBS) is a suitable solvent.[1] High-purity Dimethyl Sulfoxide (DMSO) can also be used to prepare concentrated stock solutions.[2][3][4]

Q2: I'm observing precipitation after adding my this compound stock solution to the cell culture medium. What could be the cause?

A2: Precipitation can occur due to several factors:

  • High Final Concentration: The final concentration of this compound in your cell culture medium may exceed its solubility limit under specific media conditions.

  • Solvent Shock: If using a DMSO stock, rapid dilution into the aqueous cell culture medium can cause the less soluble compound to precipitate.

  • Media Components: Interactions with components in the cell culture medium, such as proteins and salts, can sometimes reduce the solubility of a compound.

  • Temperature: Temperature fluctuations can affect solubility. Ensure the medium and stock solution are at a consistent temperature before mixing.

Q3: What is the known impact of stachyose on cellular signaling pathways?

A3: Stachyose has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[5] It has been observed to suppress the phosphorylation of NF-κB p65 in vitro.[5] The effects of stachyose on other key signaling pathways, such as mTOR and MAPK, are still areas of active research.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in Stock Solution - Exceeded solubility limit.- Impure solvent.- Low temperature.- Gently warm the solution and/or use sonication to aid dissolution.[2][4]- Use fresh, high-purity solvents.- Prepare a less concentrated stock solution.
Cloudiness or Precipitation in Cell Culture Medium After Adding Stachyose - Final concentration is too high.- "Solvent shock" from DMSO stock.- Interaction with media components.- Perform a dose-response experiment to determine the optimal, non-precipitating concentration.- When diluting a DMSO stock, add it to the medium dropwise while gently vortexing.- Prepare the final concentration by diluting a PBS-based stock solution instead of DMSO.
Inconsistent Experimental Results - Incomplete dissolution of this compound.- Degradation of the compound.- Visually inspect the stock solution for any particulate matter before use.- Prepare fresh stock solutions regularly and store them appropriately. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile Phosphate Buffered Saline (PBS) or Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm sterile filter

Protocol for PBS Stock Solution (e.g., 100 mg/mL):

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile PBS to achieve the desired concentration (e.g., for 100 mg of powder, add 1 mL of PBS). This compound is soluble in PBS at 100 mg/mL (135.38 mM).[1]

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if needed.[1]

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

Protocol for DMSO Stock Solution (e.g., 100 mg/mL):

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve the desired concentration. This compound is soluble in DMSO at concentrations up to 100 mg/mL (135.38 mM).[3]

  • Vortex the solution until the powder is completely dissolved. Sonication may be recommended.[2]

  • Aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C or -80°C.

In Vitro Treatment of Cells with Stachyose

Protocol:

  • Culture your cells of interest to the desired confluency.

  • Thaw an aliquot of the this compound stock solution.

  • Prepare the desired final concentrations of stachyose by diluting the stock solution in fresh, pre-warmed cell culture medium.

    • Important: When using a DMSO stock, ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment with the same final concentration of DMSO.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of stachyose or the vehicle control.

  • Incubate the cells for the desired experimental duration.

  • Proceed with downstream analysis (e.g., cell viability assays, western blotting for signaling pathway analysis, etc.).

Signaling Pathways

Below are diagrams representing key cellular signaling pathways.

NF_kB_Signaling_Pathway cluster_NFkB_IkB Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB (p50/p65) NF_kB->NF_kB_active Translocation Gene_Expression Pro-inflammatory Gene Expression NF_kB_active->Gene_Expression Nucleus Nucleus Stachyose Stachyose Stachyose->TLR4 Inhibition Stachyose->IKK_complex Inhibition of p65 Phosphorylation

Caption: Stachyose inhibits the TLR4/NF-κB signaling pathway.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_complex TSC1/TSC2 Complex Akt->TSC_complex Inhibition Rheb Rheb TSC_complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibition (when active)

Caption: Overview of the mTOR signaling pathway.

MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor Adaptor_Proteins Adaptor Proteins Receptor->Adaptor_Proteins Ras Ras Adaptor_Proteins->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factors->Cellular_Response

Caption: Overview of the MAPK/ERK signaling pathway.

References

Preventing degradation of Stachyose tetrahydrate during sample preparation for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Stachyose (B150584) Tetrahydrate using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during sample preparation and to offer solutions for common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is stachyose tetrahydrate and why is its stability a concern during sample preparation?

Stachyose is a non-reducing tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. Its stability is crucial during sample preparation for HPLC analysis because it can be susceptible to degradation through enzymatic hydrolysis and acid-catalyzed hydrolysis, especially at elevated temperatures. Degradation can lead to inaccurate quantification of stachyose in your samples.

Q2: What are the primary degradation pathways for stachyose?

The primary degradation pathways for stachyose are:

  • Enzymatic Hydrolysis: Primarily by α-galactosidase, which cleaves the terminal galactose units, and to a lesser extent by β-fructofuranosidase (invertase), which can cleave the fructose (B13574) unit.[1]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, particularly at elevated temperatures, the glycosidic bonds of stachyose can be hydrolyzed, breaking it down into its constituent monosaccharides (galactose, glucose, and fructose) and smaller oligosaccharides.

Q3: What are the ideal storage conditions for this compound standards and samples?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Once in solution, it is recommended to store it at -20°C for up to 6 months. To minimize degradation, aqueous solutions should be prepared fresh and kept at a neutral to slightly acidic pH (around 5.5-7.0) and stored at low temperatures (2-8°C) for short-term use.

Q4: What type of HPLC column is best suited for stachyose analysis?

Amino-propyl columns (NH2) and specialized carbohydrate analysis columns are the most common and effective choices for separating stachyose and other oligosaccharides. These columns typically use a mobile phase consisting of an acetonitrile (B52724)/water gradient. Some methods have also reported successful separation using C18 columns with a highly aqueous mobile phase.

Q5: Which detector is most appropriate for stachyose quantification?

Refractive Index (RI) detectors and Evaporative Light Scattering Detectors (ELSD) are the most commonly used detectors for stachyose analysis, as stachyose lacks a UV chromophore.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Low or No Stachyose Peak Detected
Possible Cause Troubleshooting Step
Degradation during sample preparation - Enzymatic Degradation: If your sample is from a biological matrix (e.g., plant extract), endogenous enzymes like α-galactosidase or invertase may be present. Consider heat inactivation of the sample (e.g., boiling for 5-10 minutes) or using enzyme inhibitors. - Acid Hydrolysis: Avoid strongly acidic conditions (pH < 4) during sample preparation and storage, especially if heating is involved. Neutralize acidic extracts before any heating steps.
Improper sample dissolution Stachyose is highly soluble in water but has limited solubility in high concentrations of organic solvents. Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent. Sonication can aid dissolution.
Incorrect HPLC method parameters - Mobile Phase: For amino columns, a typical starting mobile phase is 70-80% acetonitrile in water. Ensure the mobile phase composition is appropriate for retaining and eluting stachyose. - Detector Settings: Check that the RI or ELSD detector is properly warmed up and stabilized. For RI detectors, ensure the reference cell is flushed with the mobile phase.
Issue 2: Extra or Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Stachyose Degradation Products The presence of smaller peaks eluting before stachyose could indicate its partial hydrolysis into raffinose, melibiose, sucrose, galactose, glucose, and fructose. Review your sample preparation procedure for potential causes of degradation as described in "Issue 1".
Sample Matrix Interference If analyzing complex matrices like plant extracts, other sugars and compounds can co-elute. Optimize the gradient to improve separation or consider a sample cleanup step like Solid Phase Extraction (SPE).
Contamination Contamination can come from glassware, solvents, or the HPLC system itself. Ensure all materials are clean and use high-purity solvents.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject.
Secondary Interactions with the Column Peak tailing can occur due to interactions with the silica (B1680970) backbone of the column. Ensure the mobile phase pH is within the recommended range for the column. For amino columns, the mobile phase is typically unbuffered.
Column Contamination or Degradation If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Follow the manufacturer's instructions for column cleaning and regeneration.

Experimental Protocols

Protocol 1: Basic Sample Preparation for HPLC Analysis

This protocol provides a general procedure for preparing a solid sample of this compound for HPLC analysis.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in the HPLC mobile phase (e.g., 75:25 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL).

  • Sample Preparation:

    • Weigh the sample containing this compound.

    • Dissolve the sample in a known volume of the mobile phase. Use sonication if necessary to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Typical HPLC conditions for an amino column (e.g., 250 x 4.6 mm, 5 µm):

      • Mobile Phase: Isocratic elution with 75:25 (v/v) Acetonitrile:Water.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30-35°C.

      • Detector: Refractive Index (RI) detector.

Protocol 2: Sample Preparation from a Plant Matrix with Prevention of Enzymatic Degradation

This protocol is designed for samples where endogenous enzymatic activity is a concern.

  • Extraction:

    • Homogenize the plant material in 80% ethanol (B145695).

    • Centrifuge the homogenate and collect the supernatant.

    • Repeat the extraction process on the pellet and combine the supernatants.

  • Enzyme Inactivation:

    • Immediately after extraction, heat the supernatant in a boiling water bath for 10 minutes to denature endogenous enzymes.

    • Cool the extract on ice.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the ethanol from the extract under reduced pressure.

    • Reconstitute the aqueous residue in the HPLC mobile phase to a known volume.

  • Filtration and Analysis:

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

    • Proceed with HPLC analysis as described in Protocol 1.

Quantitative Data Summary

The stability of stachyose is influenced by pH and temperature. The following table summarizes the general stability profile. Note that specific degradation rates can vary based on the sample matrix and buffer components.

Table 1: General Stability of Stachyose under Different Conditions

ConditionStabilityNotes
pH
1-3LowSignificant acid hydrolysis, especially at elevated temperatures.
4-5ModerateHydrolysis is slower but can still occur over time, particularly with heating.
5.5-7.5HighStachyose is most stable in this pH range at room temperature and below.
8-10ModerateSome degradation can occur, especially at higher temperatures.
Temperature
< 4°CHighRecommended for short-term storage of solutions.
20-25°CGoodStable for short periods in the optimal pH range.
> 40°CLow to ModerateDegradation rate increases significantly with temperature, especially in acidic or alkaline conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Start: Sample extraction Extraction (e.g., 80% Ethanol) start->extraction enzyme_inactivation Enzyme Inactivation (Heat Treatment) extraction->enzyme_inactivation If biological matrix concentration Solvent Evaporation extraction->concentration If no enzymes expected enzyme_inactivation->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc HPLC Injection filtration->hplc detection Detection (RI or ELSD) hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for sample preparation and HPLC analysis of stachyose.

degradation_pathway cluster_acid Acid Hydrolysis Stachyose Stachyose (Gal-Gal-Glc-Fru) Raffinose Raffinose (Gal-Glc-Fru) Stachyose->Raffinose α-Galactosidase Galactose Galactose Stachyose->Galactose Glucose Glucose Stachyose->Glucose Fructose Fructose Stachyose->Fructose β-Fructofuranosidase Stachyose->Fructose Melibiose Melibiose (Gal-Glc) Raffinose->Melibiose α-Galactosidase Sucrose Sucrose (Glc-Fru) Raffinose->Sucrose α-Galactosidase Melibiose->Galactose Melibiose->Glucose Sucrose->Glucose Sucrose->Fructose

Caption: Primary degradation pathways of stachyose.

References

Addressing matrix effects in the mass spectrometric analysis of Stachyose tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Stachyose (B150584) tetrahydrate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of stachyose?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix. In the analysis of stachyose, a polar carbohydrate, components like salts, proteins, and phospholipids (B1166683) in biological samples can interfere with the ionization process in the mass spectrometer's source.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of quantification.

Q2: My stachyose signal is unexpectedly low or variable. Is this always a matrix effect?

A2: Not necessarily. While matrix effects are a common cause of signal suppression, stachyose and other oligosaccharides can undergo extensive in-source fragmentation.[3] This means the molecule breaks apart within the ion source of the mass spectrometer, leading to a lower abundance of the intact parent ion that is typically monitored for quantification.[3] It is crucial to differentiate between ion suppression from matrix effects and in-source fragmentation.

Q3: How can I determine if I have a matrix effect issue in my stachyose analysis?

A3: There are two primary methods to assess matrix effects:

  • Post-column Infusion: This is a qualitative method to identify at what points in your chromatographic run matrix components are causing interference. A constant flow of a stachyose standard is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any deviation (dip or spike) in the stachyose signal baseline indicates the retention times where matrix components are causing ion suppression or enhancement.

  • Post-extraction Spiking: This is a quantitative assessment. The response of stachyose in a clean solvent is compared to its response when spiked into a blank matrix extract (a sample that does not contain stachyose but has gone through the entire sample preparation process). The ratio of these responses provides a quantitative measure of the matrix effect. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q4: What are the most effective strategies to minimize or eliminate matrix effects for stachyose?

A4: A multi-faceted approach is often the most effective:

  • Optimized Sample Preparation: The primary goal is to remove interfering matrix components before analysis. Common techniques include protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1][4]

  • Chromatographic Separation: Adjusting your LC method (e.g., gradient, column chemistry) can help separate stachyose from interfering compounds, preventing them from entering the ion source at the same time.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects. Since the SIL standard is chemically identical to stachyose, it will be affected by the matrix in the same way, allowing for accurate correction. If a SIL standard is not available, a structurally similar compound (analog internal standard) can be used, though it may not compensate as effectively.[5]

  • Standard Addition or Matrix-Matched Calibrators: The standard addition method involves creating a calibration curve within each sample, which is highly effective but time-consuming.[6] Alternatively, preparing calibration standards in a blank matrix that matches your sample can also help compensate for matrix effects.[5]

Q5: I'm observing a peak that I suspect is a fragment of stachyose, not an impurity or matrix component. How can I confirm this and what can I do to reduce it?

A5: Stachyose is known to be susceptible to in-source fragmentation, particularly when using acidic mobile phases like those containing formic acid.[3] To mitigate this, consider replacing formic acid with a modifier like 5 mM ammonium (B1175870) acetate (B1210297) in the mobile phase. Ammonium adducts ([M+NH₄]⁺) are often more stable and less prone to fragmentation than protonated molecules ([M+H]⁺).[3] Comparing the mass spectra with and without the acidic modifier can help confirm if the peak is a fragment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no stachyose signal 1. Significant ion suppression from matrix effects. 2. Inefficient extraction/recovery of stachyose. 3. Extensive in-source fragmentation.1. Improve sample cleanup using SPE (see Protocol 2). 2. Evaluate and optimize your sample preparation method for recovery. 3. Modify mobile phase; replace formic acid with 5 mM ammonium acetate.[3]
Poor reproducibility of stachyose peak area between injections 1. Inconsistent matrix effects between samples. 2. Carryover from previous injections.1. Use a stable isotope-labeled internal standard. 2. Implement a more robust sample cleanup like SPE. 3. Optimize the wash steps in your LC method to prevent carryover.
Non-linear calibration curve 1. Matrix effects varying with concentration. 2. Detector saturation at high concentrations.1. Use matrix-matched calibration standards or the standard addition method.[5][6] 2. Dilute samples to fall within the linear range of the detector.
Unexpected peaks in the chromatogram 1. Co-eluting matrix components. 2. Degradation of stachyose during sample preparation.[3]1. Improve chromatographic separation or enhance sample cleanup. 2. Avoid harsh acidic or high-temperature conditions during sample preparation.[3]

Data on Sample Preparation Methods

Choosing an appropriate sample preparation method is critical for minimizing matrix effects. Below is a comparison of recovery rates for stachyose using different sample preparation strategies.

Sample Preparation Method Principle Typical Stachyose Recovery Matrix Removal Efficiency Reference
Protein Precipitation (PPT) with Acetonitrile (B52724) Proteins are denatured and precipitated by a high concentration of organic solvent.82.5% - 94.3% (for similar oligosaccharides)Low to Moderate[7]
Solid-Phase Extraction (SPE) - C18 Non-polar retention of hydrophobic interferences, allowing polar stachyose to pass through.~95%Moderate[8]
Solid-Phase Extraction (SPE) - Mixed-Mode (Reverse-Phase/Strong Cation Exchange) Combines non-polar and cation exchange mechanisms to remove a wider range of interferences.~90%High[8]

Note: Recovery can be highly dependent on the specific matrix and protocol used.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Stachyose in Plasma

This method is fast and simple, suitable for initial assessments or high-throughput screening.[8]

  • Sample Aliquoting: Transfer 100 µL of plasma sample to a microcentrifuge tube.

  • Addition of Internal Standard: Spike with an appropriate internal standard (e.g., nystose, as used in a published method).[8]

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Matrix Removal

This method provides a cleaner extract compared to PPT and is recommended for assays requiring higher sensitivity and accuracy. This protocol is adapted from methods for oligosaccharide purification.[8][9]

  • SPE Cartridge Selection: Choose a suitable SPE cartridge. A C18 cartridge can be effective for removing hydrophobic interferences.[8]

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of purified water. Do not allow the cartridge to dry out.

  • Sample Pre-treatment: The supernatant from a protein precipitation step (as in Protocol 1, steps 1-5) can be used as the sample for SPE. Alternatively, dilute the plasma sample with an acidic solution (e.g., 0.1% formic acid in water) before loading.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 drops per second). Collect the eluate, as the polar stachyose is expected to pass through while non-polar interferences are retained.

  • Washing (Optional): If stachyose shows some retention, a wash step with a weak organic solvent (e.g., 5% methanol in water) can be used to remove more polar interferences.

  • Elution (if stachyose is retained): If a different type of SPE sorbent is used where stachyose is retained (e.g., a HILIC-based sorbent), an elution step with a higher concentration of organic solvent would be necessary.

  • Analysis: The collected fraction containing stachyose is then typically evaporated and reconstituted before LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Plasma Sample ppt Protein Precipitation (Acetonitrile) start->ppt Simple & Fast spe Solid-Phase Extraction (e.g., C18) ppt->spe For Cleaner Extract analysis LC-MS/MS Analysis ppt->analysis Direct Injection spe->analysis check_signal Low/Variable Signal? analysis->check_signal check_signal->ppt check_signal->analysis Optimize Mobile Phase (e.g., Ammonium Acetate)

Caption: Workflow for Stachyose Analysis and Troubleshooting.

troubleshooting_logic cluster_matrix_effects Matrix Effects cluster_fragmentation In-source Fragmentation start Inaccurate Stachyose Quantification q1 Is it Ion Suppression or In-source Fragmentation? start->q1 me1 Perform Post-column Infusion or Post-extraction Spike q1->me1 Suspect Matrix frag1 Analyze with and without acidic mobile phase modifier q1->frag1 Suspect Fragmentation me2 Improve Sample Cleanup (e.g., SPE) me1->me2 me3 Use Stable Isotope-Labeled Internal Standard me2->me3 frag2 Switch to Ammonium Acetate as modifier frag1->frag2

References

Technical Support Center: Optimizing Stachyose Tetrahydrate for In Vitro Prebiotic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stachyose tetrahydrate in in vitro prebiotic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in prebiotic assays?

This compound is a natural, non-digestible tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] It is found in various plants, including beans and vegetables.[2] In the context of gut health, it functions as a prebiotic, meaning it is not digested by human enzymes in the upper gastrointestinal tract and can be selectively fermented by beneficial bacteria in the colon.[3][4] This selective fermentation can lead to the production of beneficial metabolites, such as short-chain fatty acids (SCFAs), and modulate the composition of the gut microbiota.[3][5]

Q2: What is a typical starting concentration range for this compound in in vitro prebiotic assays?

The optimal concentration of this compound can vary depending on the specific in vitro model and experimental goals. Based on published studies, a common starting concentration for in vitro fermentation assays is around 1% (w/v).[6] Other studies have used concentrations ranging from 0.4% to 1.0% in different applications.[2] For screening purposes, a range of concentrations, for example from 0.5 to 12 mg/mL, can be tested to determine the dose-response effect on microbial growth and metabolite production.[7]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in water and DMSO.[2] For most in vitro fermentation studies, sterile, deionized water is a suitable solvent. To prepare a stock solution, dissolve the desired amount of this compound powder in the solvent and sterilize it by filtration through a 0.22 µm filter before adding it to the sterile culture medium. It is recommended to use fresh DMSO if that is the chosen solvent, as moisture-absorbing DMSO can reduce solubility.[2]

Q4: What are the expected outcomes of a successful in vitro fermentation of this compound?

A successful prebiotic assay with this compound should demonstrate:

  • Selective fermentation: An increase in the population of beneficial bacteria, such as Bifidobacterium and Lactobacillus, and potentially a decrease in pathogenic bacteria.[3]

  • Production of Short-Chain Fatty Acids (SCFAs): An increase in the concentration of SCFAs, particularly acetate, propionate, and butyrate, in the culture medium.[3][6]

  • A decrease in pH: The production of acidic metabolites like SCFAs will lead to a decrease in the pH of the fermentation medium.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant change in microbial population or SCFA production. Suboptimal Stachyose Concentration: The concentration may be too low to elicit a significant prebiotic effect.Test a range of concentrations (e.g., 0.5% to 2% w/v) to determine the optimal dose for your specific microbial community and experimental setup.
Inactive Fecal Inoculum: The fecal sample may have lost viability due to improper collection, storage, or handling.Use fresh fecal samples whenever possible. If using frozen samples, ensure they were stored at -80°C and minimize freeze-thaw cycles.[9]
Inappropriate Fermentation Medium: The basal medium may be lacking essential nutrients for microbial growth or contain inhibitory substances.Use a well-established fermentation medium recipe, such as YCFA medium, and ensure all components are of high quality.[3]
Unexpected changes in microbial populations (e.g., increase in pathogenic bacteria). Contamination of the culture: The inoculum, medium, or equipment may have been contaminated with unwanted microorganisms.Ensure strict aseptic techniques throughout the experimental setup. Sterilize all media and equipment properly.
Overgrowth of opportunistic bacteria: Low starting cell densities in the inoculum can allow for the overgrowth of opportunistic bacteria like Enterobacteriaceae.[9]Aim for a starting cell density of around 10^10 cells/mL to suppress the growth of opportunistic colonizers.[9]
High variability between replicates. Inhomogeneous Fecal Slurry: The fecal sample may not have been properly homogenized, leading to inconsistent microbial distribution in the inocula.Thoroughly homogenize the fecal slurry before inoculation to ensure a uniform distribution of microorganisms.[10]
Inconsistent experimental conditions: Variations in temperature, pH, or anaerobic conditions between fermentation vessels can lead to different outcomes.Ensure all fermentation vessels are maintained under identical and tightly controlled conditions.
Precipitation of Stachyose in the medium. Supersaturation: The concentration of Stachyose may be too high for the solubility in the specific medium at the given temperature.Prepare the Stachyose solution separately in a smaller volume of the medium, ensuring it is fully dissolved (with gentle heating if necessary and compatible with the medium), and then add it to the rest of the medium.
Interaction with other medium components: Certain salts or other components in the medium could potentially reduce the solubility of Stachyose.Review the composition of your medium. If possible, prepare a simpler basal medium to test for compatibility.

Experimental Protocols

Protocol 1: In Vitro Batch Fermentation of this compound using Human Fecal Inoculum

This protocol outlines a general procedure for assessing the prebiotic potential of this compound in a batch fermentation system.

Materials:

  • This compound powder

  • Anaerobic chamber or system

  • Sterile fermentation vessels

  • Fresh human fecal samples from healthy donors (who have not taken antibiotics for at least 3 months)

  • Anaerobically prepared phosphate-buffered saline (PBS)

  • Basal fermentation medium (e.g., YCFA medium)[3]

  • Sterile filtration units (0.22 µm)

Procedure:

  • Preparation of Fecal Slurry:

    • Within 2 hours of collection, transfer a fresh fecal sample into an anaerobic chamber.[10]

    • Prepare a 10% (w/v) fecal slurry by homogenizing the fecal sample in anaerobically prepared PBS.[10][11]

  • Preparation of Fermentation Medium:

    • Prepare the basal fermentation medium according to a standard protocol.[3]

    • Prepare a stock solution of this compound in deionized water and sterilize by filtration.

    • Add the sterile this compound solution to the basal medium to achieve the desired final concentration (e.g., 1% w/v).[6] A control group without added Stachyose should also be prepared.

  • Inoculation and Fermentation:

    • In the anaerobic chamber, dispense the prepared medium into sterile fermentation vessels.

    • Inoculate each vessel with the 10% fecal slurry (e.g., a 1:10 ratio of inoculum to medium).[6][11]

    • Incubate the fermentation vessels at 37°C under anaerobic conditions for a specified period (e.g., 24 or 48 hours).[6]

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 12, 24, 48 hours), collect samples from each fermentation vessel.[6]

    • Measure the pH of the samples.

    • Centrifuge the samples to separate the bacterial pellet from the supernatant.

    • Analyze the supernatant for SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[3][12]

    • Extract DNA from the bacterial pellet for microbial community analysis using 16S rRNA gene sequencing.[3]

Data Presentation

Table 1: Effect of this compound on Short-Chain Fatty Acid (SCFA) Production in an In Vitro Fermentation Model

TreatmentAcetate (mM)Propionate (mM)Butyrate (mM)Total SCFAs (mM)
Control (No Stachyose)ValueValueValueValue
1% StachyoseValueValueValueValue
Other ConcentrationsValueValueValueValue

Note: This table is a template. The actual values should be filled in with experimental data.

Table 2: Solubility of this compound

SolventSolubility
Water100 mg/mL[2]
DMSO100 mg/mL (use fresh DMSO)[2]
EthanolInsoluble[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fresh Fecal Sample homogenization Homogenize in PBS (10% w/v slurry) fecal_sample->homogenization inoculation Inoculate Medium with Fecal Slurry homogenization->inoculation stachyose_prep Prepare Stachyose Stock Solution medium_prep Prepare Basal Fermentation Medium stachyose_prep->medium_prep medium_prep->inoculation incubation Incubate Anaerobically (37°C, 24-48h) inoculation->incubation sampling Collect Samples at Time Points incubation->sampling ph_measurement Measure pH sampling->ph_measurement centrifugation Centrifuge Samples sampling->centrifugation scfa_analysis SCFA Analysis (GC/HPLC) (Supernatant) centrifugation->scfa_analysis microbiota_analysis 16S rRNA Sequencing (Pellet) centrifugation->microbiota_analysis

Caption: Workflow for an in vitro prebiotic assay with this compound.

prebiotic_effect cluster_gut Gut Lumen cluster_host Host stachyose Stachyose (Prebiotic) beneficial_bacteria Beneficial Bacteria (e.g., Bifidobacterium) stachyose->beneficial_bacteria Fermentation harmful_bacteria Harmful Bacteria beneficial_bacteria->harmful_bacteria Inhibits scfa Short-Chain Fatty Acids (SCFAs) beneficial_bacteria->scfa Produces epithelial_cells Intestinal Epithelial Cells scfa->epithelial_cells Energy Source immune_cells Immune Cells scfa->immune_cells Modulates health_outcomes Improved Gut Health (Barrier function, etc.) epithelial_cells->health_outcomes immune_cells->health_outcomes

Caption: General mechanism of prebiotic action of Stachyose in the gut.

References

Stability of Stachyose tetrahydrate under varying pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of stachyose (B150584) tetrahydrate under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of stachyose tetrahydrate in aqueous solutions?

This compound is a relatively stable oligosaccharide. It is generally stable under neutral and mildly acidic conditions at room temperature. However, its stability can be influenced by both pH and temperature, with degradation rates increasing under harsh acidic or alkaline conditions and at elevated temperatures. Stachyose is a non-reducing sugar, which contributes to its good thermal and acid stability compared to reducing sugars.[1]

Q2: How do pH and temperature affect the stability of this compound?

The stability of this compound is significantly dependent on both pH and temperature.

  • pH: Stachyose is most stable in the neutral to slightly acidic pH range. Extreme pH values (highly acidic or highly alkaline) can lead to the hydrolysis of its glycosidic bonds, resulting in the breakdown of the tetrasaccharide into smaller sugar units (galactose, glucose, and fructose). One study on the enzymatic hydrolysis of stachyose found that the process was fastest at pH 4.8.[2] While this involves an enzyme, it indicates a pH range where the molecule is susceptible to breakdown.

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis, especially in combination with acidic or alkaline pH. While generally considered heat-stable, prolonged exposure to high temperatures can lead to degradation.

Q3: What are the primary degradation products of this compound?

Under conditions of hydrolysis (e.g., acidic environment and/or high temperature), this compound breaks down into its constituent monosaccharides and smaller oligosaccharides. The primary degradation products are:

  • Raffinose (a trisaccharide)

  • Sucrose (a disaccharide)

  • Galactose

  • Glucose

  • Fructose

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly low stachyose concentration in my formulation. Degradation due to pH. Stachyose may have been exposed to a pH outside its stable range (e.g., highly acidic or alkaline buffers).Verify the pH of all solutions and buffers used in your formulation. Adjust the pH to a neutral or slightly acidic range (pH 5-7) if possible.
Degradation due to temperature. The formulation may have been exposed to high temperatures during processing or storage.Review your experimental protocol for any high-temperature steps. If unavoidable, minimize the duration of heat exposure. Store stachyose-containing solutions at recommended temperatures (e.g., 2-8°C for short-term, -20°C for long-term).
Microbial contamination. Microorganisms can metabolize stachyose, leading to a decrease in its concentration.Prepare solutions under sterile conditions and consider using a preservative if the formulation is to be stored for an extended period at temperatures that support microbial growth.
Appearance of unknown peaks in my HPLC chromatogram. Formation of degradation products. The unknown peaks are likely the breakdown products of stachyose (raffinose, sucrose, galactose, glucose, fructose).Analyze reference standards of the potential degradation products to confirm their identity. Adjust experimental conditions (pH, temperature) to minimize degradation.
Impure this compound standard. The starting material may contain impurities.Verify the purity of your this compound standard using a certificate of analysis or by running a preliminary HPLC analysis.
Inconsistent results between experimental replicates. Inadequate mixing of solutions. Incomplete dissolution or non-homogenous mixing can lead to variability.Ensure complete dissolution of this compound and thorough mixing of all solutions before analysis.
Fluctuations in temperature or pH. Inconsistent control of environmental conditions during the experiment.Use calibrated equipment and ensure consistent temperature and pH control throughout your experiments.

Quantitative Data on this compound Stability

The following tables provide an illustrative summary of the expected stability of this compound under various pH and temperature conditions. This data is based on general principles of carbohydrate chemistry and should be confirmed by experimental analysis.

Table 1: Effect of pH on this compound Stability at 25°C over 24 hours

pHStachyose Remaining (%)Key Observations
2.090 - 95%Minor degradation may occur under strongly acidic conditions.
4.0> 98%High stability in moderately acidic conditions.
7.0> 99%Excellent stability at neutral pH.
9.095 - 98%Slight degradation may be observed in alkaline conditions.
12.085 - 90%Increased degradation under strongly alkaline conditions.

Table 2: Effect of Temperature on this compound Stability at pH 7.0 over 24 hours

Temperature (°C)Stachyose Remaining (%)Key Observations
4> 99%Excellent stability under refrigerated conditions.
25> 99%Very stable at room temperature.
5098 - 99%Minimal degradation at moderately elevated temperatures.
8090 - 95%Noticeable degradation at higher temperatures.
10080 - 85%Significant degradation upon boiling.

Experimental Protocol: Stability Study of this compound

This protocol outlines a method for assessing the stability of this compound under various pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound (high purity standard)

  • Deionized water (HPLC grade)

  • Buffers:

  • HPLC system with a Refractive Index Detector (RID)

  • Carbohydrate analysis column (e.g., Amino or Aminex column)

  • Acetonitrile (B52724) (HPLC grade)

  • Temperature-controlled incubators or water baths

2. Preparation of Stachyose Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in deionized water to prepare a stock solution of a known concentration (e.g., 10 mg/mL).

3. Sample Preparation for Stability Study:

  • For each pH condition to be tested, dilute the stachyose stock solution with the corresponding buffer to a final concentration of 1 mg/mL.

  • Prepare multiple aliquots for each condition to be analyzed at different time points.

4. Incubation:

  • Place the prepared samples in temperature-controlled incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 50°C, 80°C, 100°C).

  • At specified time intervals (e.g., 0, 4, 8, 12, 24 hours), remove one aliquot from each condition.

  • Immediately cool the samples to stop any further degradation and store them at -20°C until HPLC analysis.

5. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for carbohydrate analysis is a mixture of acetonitrile and water (e.g., 75:25 v/v).

  • Column: Use a carbohydrate analysis column maintained at a constant temperature (e.g., 30°C).

  • Injection Volume: Inject a fixed volume of each sample (e.g., 20 µL).

  • Detection: Use a Refractive Index Detector.

  • Quantification: Create a calibration curve using standard solutions of this compound at different concentrations. Calculate the concentration of stachyose in the incubated samples by comparing their peak areas to the calibration curve.

6. Data Analysis:

  • Calculate the percentage of stachyose remaining at each time point for each pH and temperature condition relative to the initial concentration at time 0.

  • Plot the percentage of remaining stachyose against time for each condition to determine the degradation kinetics.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stachyose Stock Solution sample_prep Prepare Samples in Buffers (pH 2, 4, 7, 9, 12) stock->sample_prep temp_4 4°C sample_prep->temp_4 Incubate temp_25 25°C sample_prep->temp_25 Incubate temp_50 50°C sample_prep->temp_50 Incubate temp_80 80°C sample_prep->temp_80 Incubate sampling Sample at Time Points (0, 4, 8, 12, 24h) temp_4->sampling temp_25->sampling temp_50->sampling temp_80->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Kinetics hplc->data

Caption: Experimental workflow for stachyose stability testing.

Logical_Relationship Stachyose This compound Stability Stability Stachyose->Stability Conditions pH & Temperature Conditions->Stability Degradation Degradation (Hydrolysis) Stability->Degradation inversely proportional Products Degradation Products (Raffinose, Sucrose, etc.) Degradation->Products

Caption: Factors influencing this compound stability.

References

Troubleshooting inconsistent results in Stachyose tetrahydrate fermentation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stachyose tetrahydrate fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro fermentation experiments with this compound.

Issue ID Problem Potential Causes Recommended Solutions
STF-001 Inconsistent or Low Short-Chain Fatty Acid (SCFA) Yield 1. Suboptimal Gut Microbiota Composition: The fecal inoculum may lack a sufficient abundance of Stachyose-fermenting bacteria such as Bifidobacterium and Lactobacillus.[1][2] Individual variability in gut microbiota is a significant factor.[3] 2. Incorrect Fermentation Duration: The fermentation time may be too short for complete substrate utilization or too long, leading to the consumption of primary fermentation products. 3. Inappropriate pH: The pH of the fermentation medium may not be optimal for the growth and activity of key bacterial species. 4. Nutrient Limitation: The fermentation medium may lack essential nutrients required for bacterial growth and metabolism.1. Screen Donors: If possible, screen fecal donors for a higher abundance of saccharolytic bacteria. Pooling samples from multiple donors can sometimes help normalize results, but this may also mask individual-specific effects.[3] 2. Time-Course Experiment: Conduct a time-course experiment (e.g., sampling at 0, 12, 24, and 48 hours) to determine the optimal fermentation time for your specific conditions. 3. pH Control: Maintain the pH of the fermentation medium within the optimal range for gut microbes (typically 6.5-7.0). Use a buffered medium or a pH-controlled fermenter.[4] 4. Medium Optimization: Ensure the fermentation medium contains a balanced source of nitrogen, vitamins, and minerals.
STF-002 Incomplete Stachyose Degradation 1. Low α-galactosidase Activity: The microbial community in the inoculum may have low α-galactosidase activity, the enzyme required to hydrolyze Stachyose.[5][6] 2. Substrate Concentration Too High: The initial concentration of Stachyose may be too high, leading to substrate inhibition or overwhelming the metabolic capacity of the microbiota. 3. Presence of Inhibitory Compounds: The experimental setup may contain compounds that inhibit the growth or enzymatic activity of Stachyose-fermenting bacteria.1. Enrichment of α-galactosidase Producers: Consider pre-culturing the fecal inoculum with a small amount of Stachyose to enrich for bacteria with α-galactosidase activity. Alternatively, supplement with purified α-galactosidase as a positive control. 2. Concentration Optimization: Test a range of Stachyose concentrations to determine the optimal level for your experimental system. 3. Review Experimental Setup: Carefully review all components of your experimental setup for potential inhibitors.
STF-003 High Variability in Gas Production 1. Differences in Microbial Metabolism: Gas production (CO2, H2) is a direct result of microbial fermentation.[1] Variability in the metabolic pathways utilized by different microbial communities will lead to different gas profiles. 2. Inconsistent Inoculum Size: Variations in the amount of fecal inoculum used can lead to differences in the initial microbial load and subsequent fermentation activity. 3. Leaks in the Fermentation System: Physical leaks in the experimental setup can lead to inaccurate gas measurements.1. Standardize Inoculum Source: Use fecal samples from the same donor or a standardized pool of donors for a set of experiments to minimize inter-individual variability. 2. Precise Inoculation: Standardize the fecal slurry preparation and ensure precise and consistent inoculation volumes for each fermentation vessel.[4] 3. System Check: Regularly check the fermentation system for leaks using a pressure test or a similar method.
STF-004 Unexpected pH Drop or Increase 1. Rapid Acid Production: A rapid drop in pH is expected due to the production of SCFAs. However, an excessively sharp drop may inhibit further fermentation. 2. Production of Alkaline Metabolites: An increase in pH can occur due to the production of ammonia (B1221849) from the breakdown of amino acids, which may happen if the primary carbohydrate source is depleted.1. Buffering Capacity: Increase the buffering capacity of the fermentation medium to prevent drastic pH changes. 2. Monitor Substrate and Metabolites: Monitor the concentration of Stachyose and amino acids throughout the fermentation to understand the metabolic processes occurring.

Frequently Asked Questions (FAQs)

1. What are the expected primary end-products of this compound fermentation?

The primary end-products of Stachyose fermentation by gut microbiota are short-chain fatty acids (SCFAs), mainly acetate, propionate, and butyrate, and gases such as carbon dioxide (CO2) and hydrogen (H2).[1]

2. Which bacterial genera are known to ferment Stachyose?

Bifidobacterium and Lactobacillus are well-known genera that can ferment Stachyose due to their production of the enzyme α-galactosidase.[2][5][6] Other genera in the gut microbiota can also contribute to its degradation.

3. What is a typical molar ratio of acetate:propionate:butyrate from Stachyose fermentation?

The molar ratio of SCFAs can vary depending on the composition of the gut microbiota. However, a general expected ratio is approximately 60:20:20 for acetate:propionate:butyrate.[7]

4. How can I prepare a standardized fecal inoculum for my in vitro fermentation studies?

To prepare a standardized fecal inoculum, it is recommended to collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.[8] The samples should be processed promptly in an anaerobic environment to maintain the viability of the gut microbes. A common method involves homogenizing the feces in a buffered salt solution (e.g., 10% w/v) and then filtering it to remove large particulate matter.[8]

5. What are the recommended analytical methods for quantifying Stachyose and its fermentation products?

  • Stachyose: High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) is commonly used for the quantification of Stachyose and other oligosaccharides.

  • Short-Chain Fatty Acids (SCFAs): Gas Chromatography (GC) with a flame ionization detector (FID) is the standard method for analyzing SCFAs.

  • Gases: Gas Chromatography with a thermal conductivity detector (TCD) can be used to measure the production of gases like H2 and CO2.

Experimental Protocols

In Vitro Batch Fermentation Protocol using Fecal Inoculum

This protocol provides a general framework for conducting in vitro batch fermentation of this compound using a human fecal inoculum.

1. Materials:

  • This compound

  • Anaerobic fermentation medium (e.g., basal medium containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)

  • Fresh human fecal samples

  • Anaerobic chamber or workstation

  • Sterile, anaerobic tubes or vessels

  • pH meter

  • Gas chromatograph (for SCFA and gas analysis)

  • HPLC (for Stachyose analysis)

2. Fecal Inoculum Preparation:

  • Collect fresh fecal samples from healthy donors.

  • Inside an anaerobic chamber, homogenize the fecal sample in a pre-reduced anaerobic buffer (e.g., 10% w/v).

  • Filter the fecal slurry through several layers of sterile cheesecloth to remove large particles.

  • Use the filtered slurry as the inoculum.

3. Fermentation Setup:

  • Prepare the anaerobic fermentation medium and dispense it into sterile fermentation vessels inside the anaerobic chamber.

  • Add this compound to the desired final concentration. Include a control group with no added Stachyose.

  • Inoculate the medium with the prepared fecal slurry (e.g., 10% v/v).

  • Seal the fermentation vessels and incubate at 37°C under anaerobic conditions for a specified period (e.g., 24 or 48 hours).

4. Sampling and Analysis:

  • At designated time points, collect samples from the fermentation vessels for analysis.

  • Measure the pH of the fermentation broth.

  • For SCFA analysis, acidify the sample and analyze by GC-FID.

  • For Stachyose analysis, deproteinize the sample and analyze by HPLC-RID.

  • Analyze the headspace gas for CO2 and H2 using GC-TCD.

Visualizations

Stachyose Metabolism in Bifidobacterium

Stachyose_Metabolism Stachyose Stachyose Galactose1 Galactose Stachyose->Galactose1 α-galactosidase Galactose2 Galactose Stachyose->Galactose2 α-galactosidase Sucrose Sucrose Stachyose->Sucrose α-galactosidase Glycolysis Glycolysis Galactose1->Glycolysis Galactose2->Glycolysis Glucose Glucose Sucrose->Glucose Fructose Fructose Sucrose->Fructose Glucose->Glycolysis Fructose->Glycolysis SCFA Short-Chain Fatty Acids (Acetate, Lactate) Glycolysis->SCFA

Caption: Metabolic pathway of Stachyose in Bifidobacterium.

Experimental Workflow for In Vitro Fermentation

Experimental_Workflow start Start prep_media Prepare Anaerobic Fermentation Medium start->prep_media prep_inoculum Prepare Fecal Inoculum (Anaerobic) start->prep_inoculum setup_fermentation Set up Fermentation Vessels (Control & Stachyose) prep_media->setup_fermentation prep_inoculum->setup_fermentation inoculate Inoculate Medium setup_fermentation->inoculate incubate Incubate at 37°C (e.g., 24-48h) inoculate->incubate sample Collect Samples at Time Points incubate->sample analysis Analyze Samples (pH, SCFAs, Stachyose, Gas) sample->analysis data Data Interpretation and Comparison analysis->data end End data->end

Caption: A typical experimental workflow for in vitro fermentation studies.

Troubleshooting Decision Tree for Inconsistent Results

Troubleshooting_Tree start Inconsistent Fermentation Results check_scfa Low SCFA Yield? start->check_scfa check_stachyose Incomplete Stachyose Degradation? start->check_stachyose check_gas Variable Gas Production? start->check_gas check_scfa->check_stachyose No cause_scfa1 Suboptimal Microbiota check_scfa->cause_scfa1 Yes cause_scfa2 Incorrect Duration/pH check_scfa->cause_scfa2 Yes check_stachyose->check_gas No cause_stachyose1 Low α-galactosidase Activity check_stachyose->cause_stachyose1 Yes cause_stachyose2 High Substrate Concentration check_stachyose->cause_stachyose2 Yes cause_gas1 Inoculum Variability check_gas->cause_gas1 Yes cause_gas2 System Leaks check_gas->cause_gas2 Yes solution_scfa1 Screen Donors / Pool Samples cause_scfa1->solution_scfa1 solution_scfa2 Optimize Time & pH cause_scfa2->solution_scfa2 solution_stachyose1 Enrich for Fermenters cause_stachyose1->solution_stachyose1 solution_stachyose2 Test Lower Concentrations cause_stachyose2->solution_stachyose2 solution_gas1 Standardize Inoculum cause_gas1->solution_gas1 solution_gas2 Check for Leaks cause_gas2->solution_gas2

References

Minimizing interference from other sugars in Stachyose tetrahydrate quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stachyose (B150584) tetrahydrate quantification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from other sugars during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sugars that interfere with stachyose tetrahydrate quantification?

A1: The most common interfering sugars are structurally related oligosaccharides and simpler sugars present in the sample matrix. These include:

  • Raffinose (B1225341) Family Oligosaccharides (RFOs): Raffinose and verbascose (B1348371) are structurally similar to stachyose and often co-exist in natural sources like legumes.[1][2]

  • Disaccharides: Sucrose is a common interferent.[3][4]

  • Monosaccharides: Glucose, fructose, and galactose can also be present, especially if hydrolysis of larger saccharides occurs during sample preparation or analysis.[2][5]

Q2: Which analytical method is best for separating stachyose from other sugars?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for the separation and quantification of stachyose from other sugars.[5][6] The choice of column and detector is crucial for achieving good resolution.

  • Columns: Amino-bonded columns (e.g., NH2) or specialized carbohydrate columns are often recommended for separating oligosaccharides.[7][8] Reversed-phase C18 columns can also be used, sometimes with specific mobile phases like demineralized water.[1][9]

  • Detectors: Refractive Index (RI) detectors and Evaporative Light Scattering Detectors (ELSD) are commonly used for sugar quantification as many sugars lack a UV chromophore.[5][7][9]

Q3: Can I use an enzymatic assay for stachyose quantification?

A3: Yes, enzymatic assays can be used and offer a different approach to quantification. These kits typically involve a series of enzymatic reactions that ultimately produce a quantifiable product, such as NADH, which can be measured by absorbance.[10] This method can be specific for certain linkages found in stachyose and related oligosaccharides. However, the specificity of the enzymes used is critical to avoid cross-reactivity with other sugars.

Q4: My stachyose and raffinose peaks are co-eluting. How can I improve their separation in HPLC?

A4: Co-elution of stachyose and raffinose is a common issue. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: Adjusting the ratio of acetonitrile (B52724) to water in the mobile phase can significantly impact retention times and resolution.[5][8] A lower percentage of the stronger solvent (acetonitrile) will generally increase retention times and may improve separation.

  • Adjust the Flow Rate: A slower flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.[6]

  • Change the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Experimenting with different column temperatures (e.g., in the range of 30-40°C) can sometimes improve separation.

  • Consider a Different Column: If optimization of the mobile phase and flow rate is insufficient, switching to a column with a different stationary phase chemistry or a longer column may be necessary to achieve the desired separation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Resolution Inadequate separation between stachyose and other sugars (e.g., raffinose).1. Optimize the mobile phase composition (acetonitrile/water ratio).[5][8] 2. Decrease the flow rate to allow for better separation.[6] 3. Adjust the column temperature. 4. Use a different HPLC column with higher selectivity for oligosaccharides.[7]
Asymmetric or Broad Peaks 1. Low water content in the mobile phase (<10%).[8] 2. Column degradation or contamination. 3. Sample overload.1. Ensure the water content in the mobile phase is sufficient (typically >10%).[8] 2. Flush the column with an appropriate solvent or replace it if necessary. 3. Dilute the sample and re-inject.
Low Signal Intensity 1. Low concentration of stachyose in the sample. 2. Inappropriate detector settings. 3. Degradation of stachyose during sample preparation.1. Concentrate the sample or increase the injection volume. 2. For ELSD, optimize nebulizer and evaporator temperatures. For RI detectors, ensure the reference cell is properly flushed. 3. Avoid harsh conditions (e.g., strong acids, high temperatures) during sample extraction and preparation.
Baseline Noise or Drift 1. Contaminated mobile phase or column. 2. Detector temperature fluctuation (for RI detectors). 3. Air bubbles in the system.1. Filter all solvents and use fresh mobile phase. 2. Allow the RI detector to stabilize completely. 3. Degas the mobile phase and prime the pump to remove bubbles.

Experimental Protocols

Protocol 1: HPLC-RID Method for Stachyose Quantification

This protocol is a general guideline for the quantification of stachyose using HPLC with a Refractive Index Detector (RID).

1. Sample Preparation: a. Weigh a known amount of the sample. b. Extract the sugars using a solvent mixture, such as 75% acetonitrile in water.[11] c. Vortex the mixture thoroughly and centrifuge to pellet any insoluble material. d. Filter the supernatant through a 0.45 µm syringe filter prior to injection.[11]

2. HPLC-RID System and Conditions:

  • Column: A carbohydrate analysis column or an amino-bonded (NH2) column (e.g., 250 mm x 4.6 mm).[7][8]
  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[8]
  • Flow Rate: 1.0 mL/min.[8]
  • Column Temperature: 30°C.[6]
  • Injection Volume: 10-20 µL.[6][12]
  • Detector: Refractive Index (RI) Detector.

3. Calibration: a. Prepare a series of standard solutions of this compound of known concentrations. b. Inject each standard and record the peak area. c. Construct a calibration curve by plotting peak area versus concentration.

4. Quantification: a. Inject the prepared sample. b. Identify the stachyose peak based on the retention time of the standard. c. Quantify the amount of stachyose in the sample using the calibration curve.

Protocol 2: Enzymatic Hydrolysis for Interference Removal (Pre-HPLC)

This protocol can be used to selectively remove certain interfering sugars before HPLC analysis. For example, invertase can be used to hydrolyze sucrose.

1. Sample Preparation: a. Extract the sugars from the sample as described in Protocol 1.

2. Enzymatic Reaction: a. Adjust the pH of the sample extract to the optimal pH for the chosen enzyme (e.g., pH 4.5 for invertase). b. Add the enzyme (e.g., invertase) to the sample extract. c. Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C) for a specified period to allow for complete hydrolysis of the target sugar. d. Stop the reaction by boiling the sample for 5-10 minutes to denature the enzyme.[13]

3. HPLC Analysis: a. Analyze the treated sample using the HPLC-RID method described in Protocol 1. The peak corresponding to the hydrolyzed sugar should be absent or significantly reduced.

Quantitative Data Summary

The following tables summarize typical performance data for HPLC methods used in the quantification of stachyose and related sugars.

Table 1: HPLC Method Performance for Sugar Analysis

Parameter Stachyose Raffinose Galactose Reference
Limit of Detection (LOD) 0.137 µg/mL0.301 µg/mL0.386 µg/mL[5][13]
Limit of Quantification (LOQ) 0.452 µg/mL0.993 µg/mL1.25 µg/mL[5][13]
Recovery 98.38 - 100.39%97.71 - 102.61%97.79 - 101.51%[13]
Intra-day Precision (RSD) 0.81 - 2.68%1.08 - 2.42%0.56 - 3.70%[13]
Inter-day Precision (RSD) 0.76 - 3.23%0.96 - 2.75%1.42 - 2.64%[13]

RSD: Relative Standard Deviation

Table 2: Example Retention Times for Sugars in HPLC

Sugar Retention Time (min) Reference
Verbascose 6.3[4]
Stachyose 5.3[4]
Raffinose 4.5[4]
Sucrose 3.8[4]

Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.) and should be determined using standards on your system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_calibration Calibration Sample Sample Weighing Extraction Sugar Extraction (e.g., 75% Acetonitrile) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Inject Sample Separation Chromatographic Separation (Carbohydrate Column) Injection->Separation Detection Detection (RID/ELSD) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification Standards Prepare Stachyose Standards Std_Injection Inject Standards Standards->Std_Injection Cal_Curve Generate Calibration Curve Std_Injection->Cal_Curve Cal_Curve->Quantification Use for Calculation

Caption: Workflow for Stachyose Quantification by HPLC.

Troubleshooting_Logic Problem Poor Peak Resolution (Co-elution) Solution1 Optimize Mobile Phase (Adjust Acetonitrile/Water Ratio) Problem->Solution1 Outcome_Good Resolution Improved Solution1->Outcome_Good Success Outcome_Bad Resolution Still Poor Solution1->Outcome_Bad Failure Solution2 Decrease Flow Rate Solution2->Outcome_Good Success Solution2->Outcome_Bad as as Solution2->as O_B2 Resolution Still Poor Solution2->O_B2 Solution3 Adjust Column Temperature Solution3->Outcome_Good Success Solution3->Outcome_Bad Solution3->as O_B3 Resolution Still Poor Solution3->O_B3 Solution4 Change HPLC Column Solution4->Outcome_Good Success Outcome_Bad->Solution2 O_B2->Solution3 O_B3->Solution4

References

Challenges in the large-scale purification of Stachyose tetrahydrate from plant sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale purification of stachyose (B150584) tetrahydrate from plant sources. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during extraction, purification, and crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for large-scale stachyose extraction?

A1: Stachyose is a functional oligosaccharide naturally present in various plants. Commercially significant sources include Chinese artichoke (Stachys sieboldii), soybeans and their processing byproducts like soy molasses, and Rehmannia glutinosa.[1][2] Soy molasses is particularly suitable as it has a higher concentration of stachyose (15.5% to 34.2%) compared to raw soybeans.[2]

Q2: Which analytical method is most suitable for routine quantification of stachyose during purification?

A2: High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) is a widely used and reliable method for the simultaneous determination of stachyose, raffinose (B1225341), and sucrose (B13894).[3] This technique is valued for its accuracy, precision, and suitability for routine analysis in a production environment.[3] Chromatographic methods, in general, are the most powerful for analyzing monosaccharides and oligosaccharides.[4]

Q3: What are the main impurities that co-extract with stachyose?

A3: The most common impurities are other carbohydrates, particularly sucrose and raffinose, which are structurally similar and often present in high concentrations in the raw plant material.[2][5] Other impurities can include proteins, pigments, and inorganic minerals, which need to be removed during the purification process.[5][6]

Q4: Why is my concentrated stachyose solution not crystallizing, instead forming a viscous syrup or glass?

A4: This is a common challenge often caused by insufficient supersaturation, the presence of impurities that inhibit crystal lattice formation, or high viscosity which impedes molecular mobility.[7] Raffinose, a common impurity, has been shown to slow the crystallization of sucrose, and similar inhibitory effects can be expected in stachyose solutions.[8] To resolve this, you may need to increase the concentration, purify the syrup further, or use techniques like seeding to induce nucleation.[7]

Troubleshooting Guide

Problem 1: Low Stachyose Yield After Initial Extraction
Possible Cause Suggested Solution
Inefficient Extraction Method Optimize extraction parameters such as temperature, time, and solvent-to-solid ratio. For Stachys floridana, an optimized yield of 47.0% was achieved at 60°C for 40 minutes with a 1:10 solid-to-liquid ratio using 60% ethanol (B145695).[9]
Fat/Lipid Interference For sources rich in lipids, such as soybeans, perform a defatting step prior to extraction. A reflux defatting technique using a solvent like chloroform (B151607) can be effective.[9]
Degradation during Extraction Avoid excessively high temperatures or extreme pH conditions that could lead to the degradation of stachyose.
Precipitation Loss Be aware that adding ethanol for precipitation can lead to a significant decrease in stachyose content, with losses of 30-40% being reported.
Problem 2: Low Purity of Final Stachyose Product
Possible Cause Suggested Solution
High Sucrose/Raffinose Content Implement a biological purification step. Use specific yeast strains that selectively metabolize sucrose while leaving stachyose and raffinose, thereby increasing their relative purity.[2][5]
Co-elution in Chromatography Optimize the chromatographic method. For HPLC, an NH2 column with a mobile phase of methanol-acetonitrile-water (e.g., 55:25:20, v/v/v) can effectively separate stachyose, sucrose, and raffinose.[3]
Ineffective Decolorization/Deproteinization Use activated charcoal to remove pigments and proteins. This can yield a pure sugar solution with over 98% purity.[6] A process involving the addition of aluminum acetate (B1210297) followed by oxalic acid has also been patented for impurity removal.[10]
Problem 3: Crystallization Fails or Produces Poor Quality Crystals
Possible Cause Suggested Solution
Spontaneous Nucleation is Inhibited Induce crystallization by "seeding" the supersaturated solution with a small amount of existing stachyose crystals. Alternatively, gently scratching the inner surface of the crystallizer can create nucleation sites.[7]
Inconsistent Crystal Size Check and adjust the supersaturation levels and agitation settings. Proper agitation prevents clumping and promotes uniform crystal growth.[11]
Formation of Glass or Oil This can be due to high viscosity. Gently warm the solution to reduce viscosity and add a small amount of solvent (e.g., deionized water) before attempting a slower cooling cycle.[7]
Impurities Disrupting Crystal Lattice Ensure the pre-crystallization syrup is of high purity. Even small amounts of other sugars can inhibit crystallization.[7]

Data Presentation

Table 1: Comparison of Stachyose Purity from Different Plant Sources and Methods

Plant SourcePurification MethodReported PurityReference
Chinese Artichoke (Stachys Sieboldii Miq.)Extraction and chromatographic separation87.34%[3]
Hairyleaf Shiny Bugleweed RhizomeExtraction, impurity precipitation, concentration, spray drying95.5 - 96%[10]
SoybeansBoiling water extraction, activated charcoal purification>98% (sugar solution)[6]
Defatted Soybean Yellow Pulp WaterFermentation with Candida sake and purification62.89% (stachyose)[5]

Experimental Protocols

Protocol 1: Extraction and Purification of Stachyose from Chinese Artichoke

This protocol is adapted from the methodology described for purification purposes.[3]

  • Preparation : Wash and dry the tubers of Chinese artichoke. Grind the dried tubers into a fine powder.

  • Defatting : Place the powder in a Soxhlet extractor and defat with petroleum ether for 12 hours.

  • Extraction : Macerate the defatted powder in 75% ethanol at room temperature for 24 hours. Filter the mixture.

  • Concentration : Concentrate the filtrate under reduced pressure to obtain a crude extract syrup.

  • Decolorization : Dissolve the syrup in distilled water and apply it to a column packed with macroporous resin for decolorization.

  • Ion Exchange : Elute the decolorized solution and pass it through a cation-exchange resin column followed by an anion-exchange resin column to remove charged impurities.

  • Final Product : Collect the eluate, concentrate it under vacuum, and dry to obtain the purified stachyose powder. Purity can be assessed using HPLC-ELSD.

Protocol 2: HPLC Analysis of Stachyose, Raffinose, and Sucrose

This protocol is based on established analytical methods.[3]

  • Chromatographic System : Use an HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) and an amino column (e.g., Bondapak NH2).

  • Mobile Phase : Prepare a ternary solvent mixture of methanol-acetonitrile-water (55:25:20, v/v/v).[3] An alternative is acetonitrile-water (70:30, v/v). Filter and degas the mobile phase.

  • Standard Preparation : Prepare standard solutions of stachyose, raffinose, and sucrose of known concentrations (e.g., 0.2 mg/mL each) in the mobile phase.

  • Sample Preparation : Dissolve the purified stachyose sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter.

  • Injection : Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Analysis : Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each sugar by comparing the peak areas against a standard curve.

Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Final Product Stage RawMaterial Plant Raw Material (e.g., Soybeans, Artichoke) Preparation Preparation (Washing, Grinding) RawMaterial->Preparation Defatting Defatting (e.g., Hexane Extraction) Preparation->Defatting Extraction Aqueous/Ethanol Extraction Defatting->Extraction Filtration Crude Filtration Extraction->Filtration Decolorization Decolorization (Activated Charcoal) Filtration->Decolorization Chromatography Ion Exchange / Size Exclusion Chromatography Decolorization->Chromatography Concentration Concentration (Vacuum Evaporation) Chromatography->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying FinalProduct Stachyose Tetrahydrate (>95% Purity) Drying->FinalProduct G Start Low Purity Detected in Final Product CheckSucrose High Sucrose/Raffinose Content? Start->CheckSucrose CheckColor Product Discolored or Hazy? Start->CheckColor CheckChrom Poor Resolution in Chromatography? Start->CheckChrom Sol_Bio Implement Biological Purification (Yeast) CheckSucrose->Sol_Bio Yes Sol_Charcoal Optimize Activated Charcoal or Resin Step CheckColor->Sol_Charcoal Yes Sol_HPLC Adjust Mobile Phase or Column Type CheckChrom->Sol_HPLC Yes

References

Ensuring the sterility of Stachyose tetrahydrate solutions for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the sterility of Stachyose tetrahydrate solutions for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sterilizing this compound solutions?

A1: The recommended method for sterilizing aqueous solutions of this compound is by filtration through a sterile 0.22 μm filter.[1] This method effectively removes bacteria and other potential contaminants without degrading the Stachyose molecule.

Q2: Can I sterilize my this compound solution by autoclaving?

A2: Autoclaving (steam sterilization) is not recommended for this compound solutions. Stachyose, being a sugar, is susceptible to degradation at the high temperatures and pressures of autoclaving. This can lead to two primary detrimental reactions:

  • Caramelization: The breakdown of sugar molecules at high temperatures, resulting in a brown coloration and the formation of byproducts that can be toxic to cells.

  • Maillard Reaction: A chemical reaction between sugars and amino acids (if present in your solution) that occurs upon heating. This reaction also produces colored byproducts and can alter the chemical composition of your solution, potentially impacting your experimental results.

Q3: Are there any chemical sterilization methods suitable for this compound solutions?

A3: While chemical sterilization methods such as using ethylene (B1197577) oxide, formaldehyde, or glutaraldehyde (B144438) exist for heat-sensitive materials, they are generally not recommended for this compound solutions intended for cell culture.[2][3][4][5][6] These chemicals are harsh and can react with the carbohydrate, potentially altering its structure and introducing cytotoxic residues that would be detrimental to your cells. Complete removal of these sterilizing agents from the solution is difficult and challenging to verify.

Q4: What type of filter membrane should I use for sterilizing my this compound solution?

A4: For aqueous solutions, several types of hydrophilic filter membranes with a 0.22 μm pore size are suitable. Commonly used and recommended membranes for cell culture applications include:

  • Polyethersulfone (PES): Known for its low protein binding and high flow rates, making it a good choice for solutions containing sensitive biological molecules.

  • Cellulose Acetate (CA): Also exhibits low protein binding and is a common choice for filtering cell culture media and additives.

  • Polyvinylidene fluoride (B91410) (PVDF): Another low protein-binding membrane suitable for this application.

The choice of membrane may also depend on the specific solvent and the concentration of your Stachyose solution. It is always advisable to check the chemical compatibility of the filter membrane with your solution.

Troubleshooting Guide: Filter Sterilization of this compound Solutions

This guide addresses common issues encountered during the filter sterilization of this compound solutions.

Problem Potential Cause Troubleshooting Steps
Slow Filtration Rate or Clogging of the Filter High Viscosity of the Solution: Concentrated sugar solutions can be significantly more viscous than water, leading to slower flow through the filter membrane.1. Warm the Solution: Gently warming the Stachyose solution to 37°C can help to reduce its viscosity. Ensure the temperature does not exceed levels that could degrade the Stachyose. 2. Use a Larger Filter Surface Area: Employ a filter with a larger diameter to increase the surface area available for filtration. 3. Prefiltration: If your solution contains particulates, consider using a prefilter with a larger pore size (e.g., 0.45 μm) before the final 0.22 μm sterilization step.
High Concentration of Stachyose: Higher concentrations lead to increased viscosity and a greater chance of the filter pores becoming blocked.1. Dilute the Solution: If possible, prepare a more dilute stock solution for filtration and then add it to your cell culture medium to achieve the final desired concentration. 2. Filter in Smaller Batches: Filtering smaller volumes at a time can help to manage clogging.
Incompatible Filter Membrane: The Stachyose solution may be interacting with the filter membrane material, causing it to swell or clog.1. Test Different Membranes: If you consistently experience clogging, try a different type of hydrophilic membrane (e.g., switch from PES to CA).
Contamination of the Filtered Solution Improper Aseptic Technique: Contamination can be introduced during the filtration process if proper sterile techniques are not followed.1. Work in a Laminar Flow Hood: Perform all steps of the filtration process in a certified biological safety cabinet. 2. Use Sterile Components: Ensure that the syringe, filter, and collection vessel are all sterile. 3. Handle Components Carefully: Avoid touching any sterile surfaces, such as the filter outlet or the inside of the collection container.
Compromised Filter Integrity: The filter membrane may have been damaged before or during use, allowing contaminants to pass through.1. Inspect the Filter: Before use, visually inspect the filter and its packaging for any signs of damage. 2. Do Not Exceed Pressure Limits: Apply steady, gentle pressure to the syringe plunger. Excessive pressure can rupture the filter membrane.

Experimental Protocols

Protocol for Filter Sterilization of a this compound Solution
  • Preparation:

    • Prepare the desired concentration of this compound in a suitable solvent (e.g., sterile cell culture grade water or a buffer).

    • Ensure the Stachyose is fully dissolved. Gentle warming (to no more than 37°C) and stirring can aid dissolution.

  • Assembly:

    • In a laminar flow hood, aseptically open the packaging of a sterile syringe of an appropriate volume.

    • Aseptically open the packaging of a sterile 0.22 μm syringe filter.

    • Securely attach the filter to the syringe tip using a twisting motion.

  • Filtration:

    • Draw the Stachyose solution into the syringe.

    • Attach the syringe with the filter to a sterile collection tube or bottle.

    • Apply gentle and steady pressure to the syringe plunger to push the solution through the filter. Avoid applying excessive force to prevent filter rupture.

  • Storage:

    • Once the entire volume has been filtered, cap the sterile collection container.

    • Label the container with the contents, concentration, and date of preparation.

    • Store the sterile this compound solution at the recommended temperature (typically 2-8°C for short-term storage or frozen for long-term storage, as per your experimental requirements).

Visualizations

Sterilization_Workflow cluster_preparation Solution Preparation cluster_sterilization Sterilization Method cluster_outcome Outcome Prepare Stachyose Solution Prepare Stachyose Solution Filter Sterilization (0.22 µm) Filter Sterilization (0.22 µm) Prepare Stachyose Solution->Filter Sterilization (0.22 µm) Recommended Autoclaving Autoclaving Prepare Stachyose Solution->Autoclaving Not Recommended Sterile & Intact Stachyose Sterile & Intact Stachyose Filter Sterilization (0.22 µm)->Sterile & Intact Stachyose Degraded & Potentially Toxic Solution Degraded & Potentially Toxic Solution Autoclaving->Degraded & Potentially Toxic Solution

Caption: Recommended vs. Not Recommended Sterilization Workflow.

Troubleshooting_Filter_Sterilization Start Start Slow Filtration / Clogging Slow Filtration / Clogging Start->Slow Filtration / Clogging Check Solution Viscosity Check Solution Viscosity Slow Filtration / Clogging->Check Solution Viscosity Yes Warm Solution (≤37°C) Warm Solution (≤37°C) Check Solution Viscosity->Warm Solution (≤37°C) Use Larger Filter Use Larger Filter Check Solution Viscosity->Use Larger Filter Prefilter Solution Prefilter Solution Check Solution Viscosity->Prefilter Solution Dilute Solution Dilute Solution Check Solution Viscosity->Dilute Solution Successful Filtration Successful Filtration Warm Solution (≤37°C)->Successful Filtration Use Larger Filter->Successful Filtration Prefilter Solution->Successful Filtration Dilute Solution->Successful Filtration

Caption: Troubleshooting Flowchart for Slow Filtration or Clogging.

References

Impact of freeze-thaw cycles on the integrity of Stachyose tetrahydrate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of stachyose (B150584) tetrahydrate stock solutions when subjected to repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Is it advisable to subject my stachyose tetrahydrate stock solution to multiple freeze-thaw cycles?

A1: It is highly recommended to avoid repeated freeze-thaw cycles for this compound stock solutions. While stachyose is a relatively stable oligosaccharide, the physical stresses induced during freezing and thawing can potentially impact the integrity of the solution over time. Best practice involves aliquoting the stock solution into single-use volumes to maintain consistency and ensure the reliability of experimental results.

Q2: What are the potential consequences of repeated freeze-thaw cycles on my stachyose solution?

A2: The primary concern with multiple freeze-thaw cycles is the potential for acid-catalyzed hydrolysis of the glycosidic bonds in the stachyose molecule. During the freezing process, water crystallizes, leading to a concentration of solutes, including buffers and stachyose itself, in the unfrozen liquid phase. This phenomenon, known as cryoconcentration, can cause significant shifts in the pH of the solution, creating microenvironments that may become acidic enough to promote hydrolysis, even in buffered solutions.

Q3: What are the degradation products of stachyose?

A3: Stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] Hydrolysis, the primary degradation pathway, breaks down stachyose into its constituent monosaccharides: galactose, glucose, and fructose (B13574).[2][3] Incomplete hydrolysis could also result in the formation of disaccharides (like sucrose) and trisaccharides (like raffinose).

Q4: How can I assess the integrity of a stachyose stock solution that has undergone freeze-thaw cycles?

A4: The most reliable method to assess the integrity of your stachyose solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector - RID or Evaporative Light Scattering Detector - ELSD). This will allow you to quantify the concentration of stachyose and detect the presence of potential degradation products.

Q5: Are there any visible signs of degradation in a stachyose solution after freeze-thaw cycles?

A5: Visual inspection is generally not a reliable indicator of stachyose integrity. Degradation into smaller sugars will likely not result in any noticeable changes in the appearance of the solution, such as precipitation or color change. Therefore, analytical validation is crucial.

Troubleshooting Guide

If you suspect that your this compound stock solution has been compromised due to multiple freeze-thaw cycles, follow this troubleshooting workflow.

G start Start: Suspected Stachyose Solution Degradation check_cycles How many freeze-thaw cycles has the solution undergone? start->check_cycles gt_3_cycles > 3 Cycles check_cycles->gt_3_cycles Evaluate le_3_cycles ≤ 3 Cycles gt_3_cycles->le_3_cycles No recommend_aliquot High Risk of Degradation. Action: Prepare fresh stock solution and aliquot into single-use volumes. gt_3_cycles->recommend_aliquot Yes analytical_validation Perform Analytical Validation (e.g., HPLC). le_3_cycles->analytical_validation end End recommend_aliquot->end degradation_detected Degradation Detected? analytical_validation->degradation_detected no_degradation No significant degradation. degradation_detected->no_degradation No discard_solution Action: Discard the compromised stock solution. degradation_detected->discard_solution Yes use_with_caution Action: Use with caution. Consider for non-critical experiments only. no_degradation->use_with_caution discard_solution->recommend_aliquot use_with_caution->end

Caption: Troubleshooting workflow for suspected stachyose solution degradation.

Impact of Freeze-Thaw Cycles on Stachyose Integrity: A Quantitative Overview

While specific public data is limited, the following table illustrates a hypothetical degradation profile based on general principles of oligosaccharide stability. This data is for illustrative purposes and actual degradation rates may vary based on buffer composition, pH, and the precise freeze-thaw protocol.

Number of Freeze-Thaw CyclesStachyose Integrity (%)Key Degradation Products DetectedRecommended Action
199.5 - 100NoneSafe to use
398.0 - 99.5Trace amounts of sucrose (B13894) and raffinoseUse with caution for sensitive assays
595.0 - 98.0Sucrose, raffinose, trace monosaccharidesNot recommended for quantitative studies
10< 95.0Significant levels of sucrose, raffinose, glucose, galactose, fructoseDiscard and prepare a fresh solution

Experimental Protocols

Protocol for Assessing Stachyose Integrity via HPLC-RID

This protocol outlines a method to quantify stachyose and its potential degradation products.

  • Preparation of Standards:

    • Prepare individual stock solutions of stachyose, sucrose, raffinose, glucose, galactose, and fructose in ultrapure water at a concentration of 10 mg/mL.

    • Create a mixed standard solution containing all components at a known concentration (e.g., 2 mg/mL each).

    • Prepare a calibration curve for each standard by performing serial dilutions.

  • Sample Preparation:

    • Thaw the stachyose stock solution at room temperature.

    • Vortex the solution gently to ensure homogeneity.

    • Dilute the stock solution to fall within the calibration range of the standards.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC-RID Conditions:

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is recommended.

    • Mobile Phase: Isocratic elution with ultrapure water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 85°C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak areas for stachyose and any potential degradation products in the sample chromatogram.

    • Quantify the concentration of each component by comparing the peak areas to the respective calibration curves.

    • Calculate the percentage of stachyose remaining and the percentage of degradation products formed.

Potential Degradation Pathway of Stachyose

The following diagram illustrates the potential hydrolytic breakdown of stachyose.

G Stachyose Stachyose (Tetrasaccharide) Raffinose Raffinose (Trisaccharide) Stachyose->Raffinose + Galactose Sucrose Sucrose (Disaccharide) Raffinose->Sucrose + Galactose Glucose Glucose (Monosaccharide) Sucrose->Glucose + Fructose Galactose Galactose (Monosaccharide) Fructose Fructose (Monosaccharide)

Caption: Hydrolytic degradation pathway of Stachyose.

References

Validation & Comparative

A Comparative Guide to Certified Reference Materials for Stachyose Tetrahydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of stachyose (B150584) tetrahydrate, the selection of a suitable Certified Reference Material (CRM) is a critical first step to ensure the accuracy and reliability of experimental results. This guide provides a comparative overview of available reference materials and detailed analytical methodologies for their use.

Comparison of Stachyose Tetrahydrate Reference Materials

The following table summarizes the specifications of this compound reference materials available from various suppliers. While many suppliers offer high-purity this compound, it is important for users to verify if the material is certified as a CRM under standards such as ISO 17034, which guarantees its traceability and uncertainty.

Supplier/BrandProduct NamePurityCAS NumberNotes
Sigma-Aldrich Stachyose hydrate (B1144303) from Stachys tuberifera≥98%[1][2][3]54261-98-2[1][2]Suitable for HPLC, Certificate of Analysis available.[1]
MP Biomedicals This compoundIdentity Test: Passes, Conforms to Standard (FTIR)[4]10094-58-3[4]Certificate of Analysis available.[4]
APExBIO This compound= 98%[5]10094-58-3[5]Certificate of Analysis available.[5]
Selleck Chemicals This compound98%[6]10094-58-3[6]Certificate of Analysis and NMR data available.[6]
Matrix Scientific This compound95+%[7]10094-58-3[7]-
DC Chemicals Stachyosetetrahydrate>98%[7]10094-58-3[7]-
Crysdot D-Stachyosetetrahydrate95+%[7]10094-58-3[7]-

Experimental Protocols for this compound Analysis

Accurate quantification of this compound relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method

An established HPLC method for the simultaneous determination of stachyose, sucrose, and raffinose (B1225341) utilizes an Evaporative Light Scattering Detector (ELSD).[8]

  • Chromatographic Conditions:

    • Column: Bondapak NH2 column[8]

    • Mobile Phase: A ternary solvent mixture of methanol-acetonitrile-water (55:25:20, v/v/v)[8]

    • Detector: Evaporative Light Scattering Detector (ELSD)[8]

Another HPLC method uses a Refractive Index Detector (RID) for the analysis of oligosaccharides.

  • Chromatographic Conditions:

    • Column: COSMOSIL Packed column (Sugar-D 4.6 mm I.D. × 250 mm)[9]

    • Column Temperature: 30 °C[9]

    • Mobile Phase: 70% acetonitrile (B52724) solution[9]

    • Flow Rate: 0.5 mL/min[9]

    • Injection Volume: 10 µL[9]

    • Detector: SHIMADZU Refractive Index detector (RID-10A)[9]

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a viable alternative for the quantification of stachyose.

  • Chromatographic Conditions:

    • Plate: HPTLC plates with silica (B1680970) gel

    • Mobile Phase: A suitable solvent system for the separation of oligosaccharides.

    • Detection: Visualization can be achieved using a derivatizing agent followed by densitometric analysis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound using a certified reference material.

G A Procure Certified Reference Material (CRM) of this compound B Prepare Standard Solutions of known concentrations using the CRM A->B D Perform HPLC or HPTLC Analysis B->D C Prepare Sample Solutions for analysis C->D E Generate Calibration Curve from Standard Solutions D->E F Quantify Stachyose in Samples D->F E->F G Data Analysis and Reporting F->G

Caption: Experimental workflow for this compound analysis.

References

A Comparative Analysis of the Prebiotic Effects of Stachyose Tetrahydrate and Inulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic effects of Stachyose (B150584) tetrahydrate and inulin (B196767), two prominent dietary fibers known for their beneficial impact on gut health. The information presented is a synthesis of experimental data from various in vitro and in vivo studies, intended to assist researchers and professionals in the fields of nutrition, microbiology, and drug development in evaluating these prebiotics for their potential applications.

Introduction to Stachyose Tetrahydrate and Inulin

This compound is a naturally occurring tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides (RFOs). It is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. Due to its α-galactosidic linkages, stachyose is resistant to hydrolysis by human digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon largely intact where it is fermented by the gut microbiota.

Inulin is a well-established prebiotic, a type of fructan consisting of linear chains of fructose (B13574) units typically with a terminal glucose molecule. The chain length of inulin can vary, which influences its fermentation rate and the site of fermentation within the colon. Similar to stachyose, inulin is not digested in the small intestine and serves as a fermentable substrate for colonic bacteria.

Comparative Analysis of Prebiotic Effects

The primary prebiotic effects of both this compound and inulin are centered on their ability to selectively stimulate the growth and activity of beneficial gut bacteria, leading to the production of short-chain fatty acids (SCFAs) and the modulation of the gut environment.

Impact on Gut Microbiota Composition

Both prebiotics have demonstrated a significant bifidogenic effect, promoting the growth of beneficial Bifidobacterium and Lactobacillus species.

FeatureThis compoundInulinReferences
Effect on Bifidobacterium Significant increase in abundance.Significant and well-established increase in abundance.[1][2][3]
Effect on Lactobacillus Shown to increase abundance.Shown to increase abundance.[2][3]
Other Notable Effects May decrease the abundance of potentially pathogenic bacteria like Clostridium perfringens.Can also promote the growth of other beneficial bacteria like Faecalibacterium prausnitzii.[2]
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of both prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436), which play crucial roles in gut health and systemic metabolism.

FeatureThis compoundInulinReferences
Total SCFA Production Increases total SCFA concentration.Increases total SCFA concentration.[4][5]
Acetate Production Increases acetate levels.Inulin fermentation primarily yields acetate.[5][6][7]
Propionate Production Increases propionate levels.Increases propionate levels.[5][6][7]
Butyrate Production Increases butyrate levels, which is a primary energy source for colonocytes.Increases butyrate levels.[5][6][7]
Impact on Gut Barrier Function

A healthy gut barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. Both prebiotics have been shown to positively influence gut barrier integrity.

FeatureThis compoundInulinReferences
Mechanism of Action Enhances intestinal barrier function, potentially by increasing the production of butyrate which nourishes colonocytes and upregulates tight junction proteins.Improves gut barrier function by increasing the expression of tight junction proteins such as occludin and ZO-1, and by modulating the immune system.[8][9]
Effect on Tight Junctions Limited direct evidence, but the increase in butyrate suggests a positive effect on tight junction integrity.Shown to upregulate the expression of tight junction proteins.[8][9]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the prebiotic effects of this compound and inulin.

Quantification of Bifidobacterium and Lactobacillus in Fecal Samples

Method: Real-Time Quantitative PCR (qPCR)

  • DNA Extraction: Fecal samples are homogenized and bacterial DNA is extracted using a commercial kit.

  • Primer and Probe Design: Genus-specific primers and probes targeting the 16S rRNA gene of Bifidobacterium and Lactobacillus are used.

  • qPCR Reaction: The qPCR reaction is performed with the extracted DNA, primers, probes, and a qPCR master mix.

  • Quantification: The abundance of Bifidobacterium and Lactobacillus is determined by comparing the amplification data to a standard curve generated from known concentrations of bacterial DNA.[10][11][12][13][14]

Analysis of Short-Chain Fatty Acids in Cecal Contents

Method: Gas Chromatography (GC)

  • Sample Preparation: Cecal contents are homogenized with a solution to acidify the sample and extract the SCFAs. An internal standard is added for quantification.

  • Extraction: The SCFAs are extracted into an organic solvent.

  • GC Analysis: The extracted sample is injected into a gas chromatograph equipped with a flame ionization detector (FID).

  • Quantification: The concentrations of individual SCFAs (acetate, propionate, butyrate) are determined by comparing their peak areas to those of a standard curve.[15][16][17][18][19]

Assessment of Gut Barrier Function

Method: Transepithelial Electrical Resistance (TEER) Measurement in Caco-2 cell monolayers

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on permeable supports until they form a differentiated and polarized monolayer, mimicking the intestinal epithelium.

  • TEER Measurement: An epithelial volt-ohm meter is used to measure the electrical resistance across the Caco-2 cell monolayer.

  • Treatment: The cell monolayers are treated with the prebiotic (this compound or inulin) and/or an inflammatory stimulus (e.g., lipopolysaccharide, LPS).

  • Analysis: Changes in TEER are monitored over time. An increase in TEER indicates an enhancement of the barrier function, while a decrease suggests a compromised barrier.[20][21][22][23][24]

Signaling Pathways and Visualizations

The beneficial effects of this compound and inulin are mediated through various signaling pathways. One of the key pathways involved in the inflammatory response in the gut is the Toll-like receptor 4 (TLR4) signaling pathway.

Experimental Workflow for In Vitro Fermentation

experimental_workflow cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Fecal Sample Fecal Sample Anaerobic Incubation Anaerobic Incubation Fecal Sample->Anaerobic Incubation Prebiotic Stachyose or Inulin Prebiotic->Anaerobic Incubation Microbiota Analysis 16S rRNA sequencing Anaerobic Incubation->Microbiota Analysis SCFA Analysis Gas Chromatography Anaerobic Incubation->SCFA Analysis TLR4_pathway cluster_prebiotic Prebiotic Fermentation cluster_cell Intestinal Epithelial Cell Stachyose Stachyose SCFAs SCFA Production (Butyrate, Propionate, Acetate) Stachyose->SCFAs TLR4 TLR4 Stachyose->TLR4 Inhibits Inulin Inulin Inulin->SCFAs Inulin->TLR4 Inhibits NFkB NF-κB Activation SCFAs->NFkB Inhibits LPS LPS LPS->TLR4 Binds TLR4->NFkB Activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Promotes

References

Stachyose Tetrahydrate vs. Fructooligosaccharides (FOS): A Comparative Analysis of Their Impact on Bifidobacterium Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose (B150584) tetrahydrate and fructooligosaccharides (FOS) are well-recognized prebiotics known for their ability to selectively stimulate the growth of beneficial gut microbiota, particularly species of the genus Bifidobacterium. As the scientific community continues to explore the therapeutic potential of modulating the gut microbiome, a detailed understanding of the differential effects of various prebiotics is crucial. This guide provides an objective, data-driven comparison of stachyose tetrahydrate and FOS on the growth of Bifidobacterium, supported by experimental data and detailed methodologies.

Quantitative Comparison of Bifidobacterium Growth

The following table summarizes quantitative data from various in vitro studies on the growth of different Bifidobacterium species when cultured with stachyose or FOS as the primary carbon source. It is important to note that the data are compiled from different studies with varying experimental conditions.

PrebioticBifidobacterium SpeciesGrowth MetricResultReference
Stachyose B. animalis (2 strains), B. pseudolongum (1 strain), B. longum (2 strains), B. breve (1 strain)Specific Growth Rate (µ)All isolates had a higher specific growth rate on raffinose (B1225341) and stachyose than on glucose.[1]
Stachyose B. breve (11 strains)Final Optical Density (OD600)All strains exhibited good growth (final OD600 > 1.0) after 16 hours.[2]
Fructooligosaccharides (FOS) B. longumGrowth Index Increase (%)Up to 78.5% increase in growth index with 0.5% FOS supplementation in a 4% sucrose (B13894) system.[3][4]
Fructooligosaccharides (FOS) B. breveGrowth Index Increase (%)5.6% and 6.6% increase in growth index with 0.5% FOS in 2% glucose and 4% lactose (B1674315) systems, respectively.[3][4]
Fructooligosaccharides (FOS) B. adolescentis, B. breve, B. longum, B. pseudocatenulatumSpecific Growth Rate (h-1)B. longum: 0.83, B. pseudocatenulatum: 0.25, B. adolescentis: 0.2, B. breve: 0.13 on β-(2,6)-FOS.[5]
Fructooligosaccharides (FOS) 55 Bifidobacterium strainsGrowth (OD600 and pH)Almost all strains grew abundantly on FOS after 48 hours.[6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of stachyose and FOS as prebiotics for Bifidobacterium.

In Vitro Fermentation for Growth Assessment

This protocol outlines a general procedure for assessing the growth of Bifidobacterium on prebiotic substrates.

1. Bacterial Strains and Culture Conditions:

  • Pure cultures of Bifidobacterium species (e.g., B. longum, B. breve, B. animalis) are obtained from a reputable culture collection.

  • Strains are maintained and propagated in a suitable growth medium, such as de Man, Rogosa and Sharpe (MRS) broth supplemented with 0.05% L-cysteine, under anaerobic conditions (e.g., 85% N2, 10% CO2, 5% H2) at 37°C.

2. Preparation of Fermentation Medium:

  • A basal medium is prepared, typically a modified MRS broth lacking a carbon source.

  • The prebiotic substrates, this compound and FOS, are filter-sterilized and added to the basal medium to a final concentration of 1-2% (w/v). A control medium with glucose and a negative control with no carbohydrate source are also prepared.

3. Inoculation and Fermentation:

  • An overnight culture of the Bifidobacterium strain is used to inoculate the prepared media to a starting optical density (OD600) of approximately 0.05.

  • The cultures are incubated anaerobically at 37°C.

4. Growth Measurement:

  • Bacterial growth is monitored over a period of 24-48 hours by measuring the optical density at 600 nm (OD600) at regular intervals using a spectrophotometer.

  • For determining viable cell counts, samples are serially diluted in a suitable diluent (e.g., peptone water) and plated on MRS agar. Plates are incubated anaerobically at 37°C for 48-72 hours before colonies are counted and expressed as colony-forming units per milliliter (CFU/mL).

5. Data Analysis:

  • Growth curves are plotted (OD600 vs. time).

  • The specific growth rate (µ) is calculated from the exponential phase of the growth curve.

  • The final cell density or biomass is determined from the maximum OD600 or CFU/mL.

Analysis of Carbohydrate Metabolism

This protocol describes the analysis of prebiotic consumption and short-chain fatty acid (SCFA) production.

1. Sample Collection:

  • Supernatants from the fermentation cultures are collected at different time points by centrifugation.

2. Carbohydrate Analysis:

  • The concentration of residual stachyose, FOS, and their breakdown products (e.g., fructose (B13574), glucose, galactose) in the supernatant is quantified using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

3. Short-Chain Fatty Acid (SCFA) Analysis:

  • The concentrations of major SCFAs (acetate, propionate, butyrate) in the supernatant are determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Metabolic Pathways and Mechanisms of Action

The selective fermentation of stachyose and FOS by Bifidobacterium is attributed to the presence of specific enzymes that can hydrolyze these complex carbohydrates into metabolizable monosaccharides.

Stachyose Metabolism

Stachyose, a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit, is primarily metabolized through the action of α-galactosidase.

Stachyose_Metabolism Stachyose Stachyose (Gal-Gal-Glc-Fru) Raffinose Raffinose (Gal-Glc-Fru) Stachyose->Raffinose α-Galactosidase Galactose1 Galactose Stachyose->Galactose1 Sucrose Sucrose (Glc-Fru) Raffinose->Sucrose α-Galactosidase Galactose2 Galactose Raffinose->Galactose2 Glucose Glucose Sucrose->Glucose Sucrase/ Invertase Fructose Fructose Sucrose->Fructose Bifid_Shunt Bifid Shunt (Central Metabolism) Galactose1->Bifid_Shunt Galactose2->Bifid_Shunt Glucose->Bifid_Shunt Fructose->Bifid_Shunt

Caption: Metabolic pathway of stachyose in Bifidobacterium.

Fructooligosaccharides (FOS) Metabolism

FOS are polymers of fructose molecules linked to a terminal glucose. Their metabolism in Bifidobacterium is initiated by the enzyme β-fructofuranosidase.

FOS_Metabolism FOS Fructooligosaccharides (Fru)n-Glc Fructose Fructose FOS->Fructose β-Fructofuranosidase Glucose Glucose FOS->Glucose Bifid_Shunt Bifid Shunt (Central Metabolism) Fructose->Bifid_Shunt Glucose->Bifid_Shunt Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Bifido_Culture Bifidobacterium Culture Inoculation Inoculate Media Bifido_Culture->Inoculation Media_Prep Prepare Basal Medium Media_Prep->Inoculation Prebiotics Stachyose & FOS (Filter Sterilized) Prebiotics->Media_Prep Incubation Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation OD_Measurement OD600 Measurement (Growth Curve) Incubation->OD_Measurement CFU_Plating Viable Cell Count (CFU/mL) Incubation->CFU_Plating Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection SCFA_Analysis SCFA Analysis (GC/HPLC) Supernatant_Collection->SCFA_Analysis Carbohydrate_Analysis Carbohydrate Analysis (HPAEC-PAD) Supernatant_Collection->Carbohydrate_Analysis

References

A head-to-head comparison of Stachyose tetrahydrate and galactooligosaccharides (GOS) on gut health.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modulation of the gut microbiota through prebiotics is a rapidly advancing area of research with significant implications for human health and therapeutic development. Among the various prebiotics, Stachyose (B150584) tetrahydrate and Galactooligosaccharides (GOS) have garnered considerable attention for their beneficial effects on the gut microbiome. This guide provides an objective, data-driven comparison of these two prominent prebiotics, focusing on their impact on gut microbiota composition, short-chain fatty acid (SCFA) production, and overall gut health. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided for key cited experiments.

Chemical Structure and Overview

Stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] As a functional oligosaccharide, it acts as a prebiotic, promoting the growth of beneficial gut bacteria.[2][3] Galactooligosaccharides (GOS) are complex, non-digestible carbohydrates made up of three or more galactose units linked to a terminal glucose molecule.[4] Recognized as prebiotics, GOS supports gut health by fostering the growth of beneficial bacteria and inhibiting harmful pathogens.[4]

Impact on Gut Microbiota Composition

Both Stachyose tetrahydrate and GOS have been shown to modulate the gut microbiota by selectively stimulating the growth of beneficial bacteria.

This compound: In vitro fermentation of fecal samples from obese children supplemented with stachyose led to a significant increase in the abundance of beneficial bacteria such as Bifidobacterium (from 6.15% to 55.08%) and Faecalibacterium (from 0.49% to 2.56%).[5] Concurrently, a decrease in potentially harmful bacteria was observed, including Escherichia-Shigella (from 49.11% to 13.21%), Parabacteroides (from 1.06% to 0.24%), Eggerthella (from 0.64% to 0.03%), and Flavonifractor (from 0.78% to 0.05%).[5] Animal studies have also demonstrated that stachyose treatment can increase the levels of Akkermansia and Lactobacillus.[6] A human intervention study involving healthy adults who consumed 5 grams of stachyose-enriched α-galacto-oligosaccharides daily for 14 days showed a significant elevation in fecal bifidobacteria and lactobacilli levels, along with a decrease in Clostridium perfringens.[7]

Galactooligosaccharides (GOS): GOS is well-documented for its strong bifidogenic effect.[8][9] Supplementation with GOS has been shown to significantly increase the abundance of Bifidobacterium and, to a lesser extent, Lactobacillus and Bacteroides.[4][8] In a clinical trial with sedentary adults suffering from functional constipation, daily consumption of 10g of GOS for 30 days resulted in a 1230% increase in Bifidobacterium and a 322% increase in Lactobacillus, while reducing Clostridium by 63%.[10] Another study demonstrated that GOS supplementation can lead to significant increases in the phyla Actinobacteria and Firmicutes.[11]

Quantitative Comparison of Microbiota Modulation
PrebioticStudy PopulationDosage & DurationKey Microbial ChangesReference
Stachyose Obese Children (in vitro)N/ABifidobacterium: +800% Faecalibacterium: +422% Escherichia-Shigella: -73%[5]
Stachyose Healthy Adults5 g/day for 14 daysSignificant increase in Bifidobacteria and Lactobacilli Significant decrease in Clostridium perfringens[7]
GOS Constipated Adults10 g/day for 30 daysBifidobacterium: +1230% Lactobacillus: +322% Clostridium: -63%[10]
GOS Healthy Adults (in vitro)N/ASignificant increase in Bifidobacterium longum, Bifidobacterium adolescentis, and Bifidobacterium ruminantium[8]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436), which play crucial roles in maintaining gut homeostasis and overall health.

This compound: In vitro fermentation studies have shown that stachyose significantly increases the production of acetic acid and butyric acid.[12] Another study on obese children's fecal samples found that stachyose supplementation led to a significant increase in acetate levels while reducing propionate.[5]

Galactooligosaccharides (GOS): GOS fermentation results in the production of all three major SCFAs. An in vitro study using a colonic fermentation model demonstrated that GOS supplementation led to a notable increase in total SCFAs (+22.4 mM), with specific increases in acetate (+14.1 mM), propionate (+5.5 mM), and butyrate (+5.8 mM).[8] The production of acetate and propionate was highest in the earlier stages of fermentation (0-24 hours), while butyrate production peaked later (24-48 hours).[8] GOS has also been shown to increase the production of lactic acid.[8]

Quantitative Comparison of SCFA Production
PrebioticStudy ModelKey SCFA ChangesReference
Stachyose In vitro fermentationSignificant increase in acetic acid and butyric acid[12]
Stachyose In vitro fermentation (fecal samples from obese children)Significant increase in acetate; reduction in propionate[5]
GOS In vitro colonic fermentationTotal SCFAs: +22.4 mM Acetate: +14.1 mM Propionate: +5.5 mM Butyrate: +5.8 mM[8]
GOS In vitro fermentationIncreased production of acetate and lactate[8]

Experimental Protocols

In Vitro Fermentation for Prebiotic Effect Assessment

A common method to assess the prebiotic potential of substances like Stachyose and GOS is through in vitro fermentation using fecal samples from human donors.

  • Fecal Sample Preparation: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months. The samples are homogenized and diluted in a pre-reduced anaerobic buffer.

  • Fermentation Setup: The fermentation is typically carried out in anaerobic conditions. A basal nutrient medium is prepared, to which the prebiotic (Stachyose or GOS) is added at a specific concentration. A control group without any added prebiotic is also included. The fecal slurry is inoculated into the medium.

  • Incubation: The cultures are incubated at 37°C for a defined period, often 24 to 48 hours. Samples are collected at various time points (e.g., 0, 6, 24, 48 hours) for analysis.

  • Analysis:

    • Microbiota Composition: DNA is extracted from the collected samples. The V3-V4 region of the 16S rRNA gene is amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq). The sequencing data is then processed to determine the relative abundance of different bacterial taxa.

    • SCFA Analysis: The concentrations of SCFAs (acetate, propionate, butyrate) and other metabolites in the fermentation broth are measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Experimental_Workflow cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Homogenization Homogenization & Dilution Fecal_Sample->Homogenization Inoculation Inoculation into Basal Medium (+ Stachyose/GOS or Control) Homogenization->Inoculation Incubation Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation Sampling Time-point Sampling (0, 6, 24, 48h) Incubation->Sampling DNA_Extraction DNA Extraction Sampling->DNA_Extraction SCFA_Quantification SCFA Quantification (GC/HPLC) Sampling->SCFA_Quantification Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Microbiota_Analysis Microbiota Composition Analysis Sequencing->Microbiota_Analysis

Caption: A typical experimental workflow for assessing the prebiotic effects of Stachyose and GOS.

Signaling Pathways and Gut Health

The beneficial effects of Stachyose and GOS on gut health are primarily mediated through the modulation of the gut microbiota and the subsequent production of SCFAs.

Prebiotics like Stachyose and GOS are not digested in the upper gastrointestinal tract and reach the colon intact. Here, they are selectively fermented by beneficial bacteria, such as Bifidobacterium and Lactobacillus. This fermentation process leads to an increase in the population of these beneficial microbes and the production of SCFAs.

The produced SCFAs have multiple functions:

  • Lowering Colonic pH: The acidic environment created by SCFAs inhibits the growth of pathogenic bacteria.[4]

  • Energy Source for Colonocytes: Butyrate, in particular, is the preferred energy source for the cells lining the colon, promoting a healthy gut barrier.[13]

  • Modulation of the Immune System: SCFAs can interact with immune cells, leading to anti-inflammatory effects.[13][14]

  • Systemic Effects: SCFAs can enter the bloodstream and influence metabolic processes in other parts of the body.

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_systemic Systemic Circulation Prebiotics Stachyose / GOS Fermentation Bacterial Fermentation Prebiotics->Fermentation Beneficial_Bacteria ↑ Bifidobacterium ↑ Lactobacillus Fermentation->Beneficial_Bacteria SCFAs ↑ SCFAs (Acetate, Propionate, Butyrate) Fermentation->SCFAs Lower_pH ↓ Colonic pH SCFAs->Lower_pH Gut_Barrier Improved Gut Barrier Function SCFAs->Gut_Barrier Butyrate as energy source Immune_Modulation Immune System Modulation SCFAs->Immune_Modulation Systemic_Effects Systemic Health Effects SCFAs->Systemic_Effects Pathogens ↓ Pathogens Lower_pH->Pathogens

Caption: General signaling pathway of prebiotic fermentation and its impact on gut health.

Conclusion

Both this compound and Galactooligosaccharides are effective prebiotics that positively modulate the gut microbiota and increase the production of beneficial short-chain fatty acids. While both have a pronounced bifidogenic effect, the available data suggests that GOS may lead to a more substantial percentage increase in Bifidobacterium and a broader increase across all major SCFAs. Stachyose, on the other hand, has shown significant efficacy in increasing Faecalibacterium and has a strong effect on increasing acetate and butyrate production.

The choice between Stachyose and GOS for research or product development may depend on the specific desired outcome, such as targeting a particular bacterial genus or SCFA profile. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their efficacy in various populations and for specific health applications. The detailed experimental protocols provided in this guide can serve as a foundation for designing such future studies.

References

Validating the Identity of Stachyose Tetrahydrate: A Comparative Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal identification of complex carbohydrates such as stachyose (B150584) tetrahydrate is paramount for ensuring product quality, safety, and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive analytical technique for the complete structural elucidation of carbohydrates in solution.[1] Unlike mass spectrometry, which provides information on molecular weight, NMR offers detailed insights into atomic connectivity, stereochemistry, and the position of glycosidic linkages.[1] This guide provides a comparative overview of using ¹H and ¹³C NMR spectroscopy to validate the identity of stachyose tetrahydrate, supported by experimental data and detailed protocols.

Stachyose is a non-reducing tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[2] Its structural complexity, with numerous overlapping signals in the proton spectrum, necessitates the use of both one-dimensional (1D) and two-dimensional (2D) NMR techniques for unambiguous identification.[3][4]

Comparative Analysis of Analytical Techniques

While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are valuable for purity assessment and molecular weight determination, they fall short in providing the detailed structural information necessary for absolute identification of complex isomers. NMR spectroscopy, particularly through-bond (COSY, TOCSY) and through-space (NOESY, ROESY) correlations, allows for the complete assignment of all proton and carbon signals, confirming the identity and conformation of the molecule.

Experimental Data: ¹H and ¹³C NMR Chemical Shifts

The chemical shifts of stachyose have been well-documented and serve as a reference for identity confirmation. The following tables summarize the expected chemical shifts for the constituent monosaccharide residues of stachyose in D₂O. Due to the complexity of the overlapping signals, especially in the 3.2–4.5 ppm region for ¹H NMR, 2D NMR techniques are essential for definitive assignments.[5]

Table 1: ¹H NMR Chemical Shifts (ppm) for Stachyose in D₂O

Residue H-1 H-2 H-3 H-4 H-5 H-6
α-Gal (terminal) 4.983.823.894.033.753.72
α-Gal 4.993.853.904.043.773.67, 4.07
α-Glc 5.423.573.833.523.883.70, 3.98
β-Fru -4.224.134.053.863.69, 3.80

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions such as temperature and pH. Data compiled from public databases.[6][7]

Table 2: ¹³C NMR Chemical Shifts (ppm) for Stachyose in D₂O

Residue C-1 C-2 C-3 C-4 C-5 C-6
α-Gal (terminal) 100.9171.0372.0472.0873.7064.07
α-Gal 100.9171.3872.0472.0473.8963.74
α-Glc 94.7673.7075.3572.0476.6869.05
β-Fru 68.39106.579.0183.9965.0764.07

Note: The ¹³C NMR spectrum of stachyose typically shows chemical shifts between 60 and 110 ppm.[8] Data compiled from public databases.[6]

Experimental Protocols

Sample Preparation

A standardized sample preparation protocol is crucial for obtaining high-quality, reproducible NMR spectra.

  • Weighing: Accurately weigh 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O, 99.9%). For certain applications aiming to observe hydroxyl protons, a solvent mixture like 99% H₂O / 1% D₂O can be used, often at supercooled temperatures to slow down the exchange rate.[9]

  • pH Adjustment: Ensure the pH of the solution is neutral (around 7.0) as chemical shifts of carbohydrates can be pH-dependent.[6]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Standard: For quantitative NMR (qNMR), a known amount of an internal standard (e.g., TSP, DSS) can be added.

NMR Data Acquisition

Modern high-field NMR instruments (500 MHz or higher) are recommended for resolving the complex spectra of oligosaccharides.[3]

1D ¹H NMR:

  • Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

1D ¹³C NMR:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2D NMR (for structural confirmation):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within each sugar residue.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages between the sugar units.[10]

  • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a single monosaccharide residue).

Visualized Workflows and Structural Relationships

The following diagrams illustrate the experimental workflow for validating this compound and the key NMR correlations used for its structural elucidation.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation prep1 Weigh this compound prep2 Dissolve in D₂O prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 1D ¹H & ¹³C Spectra prep3->acq1 acq2 2D Spectra (COSY, HSQC, HMBC) acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Signal Assignment proc1->proc2 proc3 Compare with Reference Data proc2->proc3 val1 Identity Confirmed proc3->val1

Caption: Workflow for NMR-based identity validation of this compound.

G cluster_stachyose Stachyose Structure Gal1 α-Gal (term) Gal2 α-Gal Gal1->Gal2 α(1→6) Glc α-Glc Gal2->Glc α(1→6) Fru β-Fru Glc->Fru α(1↔2)β hmbc1 Gal1 H-1 ↔ Gal2 C-6 hmbc2 Gal2 H-1 ↔ Glc C-6 hmbc3 Glc H-1 ↔ Fru C-2

Caption: Key HMBC correlations confirming the glycosidic linkages in stachyose.

By following these protocols and comparing the acquired spectral data with established reference values, researchers can confidently validate the identity and structure of this compound, ensuring the integrity of their research and development activities.

References

Efficacy of Stachyose tetrahydrate in comparison to other raffinose family oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Efficacy of Stachyose (B150584) Tetrahydrate and Other Raffinose (B1225341) Family Oligosaccharides

Introduction

Raffinose family oligosaccharides (RFOs) are a group of α-galactosides naturally present in various plants, particularly legumes.[1][2] These carbohydrates, including raffinose, stachyose, and verbascose (B1348371), are indigestible by human enzymes in the upper gastrointestinal tract and are thus fermented by the gut microbiota in the colon.[3][4] This has led to their classification as prebiotics, which are substrates that are selectively utilized by host microorganisms conferring a health benefit.[5] Stachyose, a tetrasaccharide, is of particular interest due to its potential health benefits, including the modulation of gut microbiota, improvement of bowel function, and positive effects on metabolic disorders.[6][7][8]

This guide provides a comparative analysis of the efficacy of stachyose tetrahydrate against other RFOs, with a focus on their impact on gut microbiota composition, short-chain fatty acid (SCFA) production, and associated physiological effects. The information presented herein is supported by experimental data from both in vitro and in vivo studies to aid researchers, scientists, and drug development professionals in evaluating these prebiotics for potential therapeutic and functional food applications.

Comparative Analysis of Prebiotic Effects

The primary prebiotic effect of RFOs lies in their ability to be selectively fermented by beneficial gut bacteria, leading to a shift in the microbial community structure and the production of beneficial metabolites like SCFAs.[4]

Impact on Gut Microbiota Composition

Stachyose has been shown to significantly promote the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus, while inhibiting the growth of potentially pathogenic bacteria.[8][9][10] Comparative studies suggest that while both stachyose and raffinose exert prebiotic effects, there can be differences in their efficacy.

An in vivo study in a broiler chicken model demonstrated that both raffinose and stachyose supplementation led to an increase in the abundance of beneficial bacteria and a decrease in pathogenic bacteria.[11][12][13] Specifically, both prebiotics significantly increased the relative abundance of Bifidobacterium and Lactobacillus and decreased the abundance of Clostridium.[11]

In vitro Fermentation by Probiotic Strains

A study comparing the fermentation of raffinose, stachyose, and verbascose by various probiotic strains found that 75% of the tested strains could utilize RFOs.[14][15] However, there was a noted delay in the fermentation of the trisaccharide raffinose and the tetrasaccharide stachyose, and limited fermentation of the pentasaccharide verbascose.[14][15] Certain strains, such as Lactobacillus reuteri, Pediococcus pentosaceus, and Bifidobacterium lactis HNO19™, were capable of fermenting all three RFOs.[14][15]

Table 1: Comparative Effects of Stachyose and Raffinose on Gut Microbiota in Broilers
Microbial Genus Effect of Stachyose Effect of Raffinose
BifidobacteriumSignificantly Increased[11]Significantly Increased[11]
LactobacillusSignificantly Increased[11]Significantly Increased[11]
ClostridiumSignificantly Decreased[11][12]Significantly Decreased[11][12]
Escherichia coliNo Significant Change[11]No Significant Change[11]
AkkermansiaMore abundant in raffinose group[16]More abundant than stachyose group[16]
BacteroidesMore abundant in the negative control group[16]-
AlistipesComparably abundant[16]More abundant than stachyose group[16]
ParabacteroidesComparably abundant[16]-
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of RFOs by gut bacteria leads to the production of SCFAs, primarily acetate (B1210297), propionate, and butyrate. These SCFAs play a crucial role in maintaining gut health, serving as an energy source for colonocytes, and influencing host metabolism and immune function.

A study in broilers showed that dietary supplementation with stachyose led to a more significant increase in the concentrations of acetic acid and propionic acid in the cecum compared to raffinose.[16] Conversely, the butyric acid concentration was higher in the raffinose group.[16]

Table 2: Comparative Effects of Stachyose and Raffinose on Cecal SCFA Concentrations in Broilers (mg/g)
Short-Chain Fatty Acid Negative Control Stachyose Group Raffinose Group
Acetic Acid1.23.36 (180% increase)2.02 (68% increase)
Propionic Acid0.32.65 (783% increase)1.44 (381% increase)
Butyric Acid0.40.53 (33% increase)0.72 (81% increase)
Lactic Acid0.70.46 (35% decrease)0.22 (68% decrease)

Data adapted from a study on the effects of soybean oligosaccharides, stachyose, and raffinose in broiler diets.[16]

Physiological Effects

The modulation of gut microbiota and the production of SCFAs by RFOs can lead to various physiological benefits.

Lipid Metabolism

Stachyose has been shown to have a therapeutic effect on hyperlipidemia in mice fed a high-fat diet.[6] It significantly attenuated weight gain and fat deposition while adjusting the gut microbial composition.[6] The study suggested that stachyose may regulate metabolic pathways, including phenylalanine metabolism and primary bile acid biosynthesis, to exert its lipid-lowering effects.[6]

Inflammation and Immune Modulation

Stachyose has demonstrated anti-inflammatory properties. In a rat model of type 2 diabetes, stachyose administration decreased serum levels of lipopolysaccharide (LPS) and the pancreatic mRNA expression of pro-inflammatory cytokines IL-6 and TNF-α.[7] This effect was linked to the modulation of key gut microbiota species and was comparable to the effects of metformin.[7] The study also suggested an involvement of the Akt/PI3K signaling pathway.[7]

Experimental Protocols

In Vivo Study: Stachyose and Raffinose in Broilers
  • Objective: To investigate the effects of dietary soybean oligosaccharides, stachyose, and raffinose on cecal microbiota and odor compound production in broilers.[16]

  • Animal Model: 240 one-day-old male Arbor Acres broiler chicks were randomly assigned to five groups: a positive control (antibiotics), a negative control (no antibiotics), a soybean oligosaccharide group, a stachyose group, and a raffinose group.[16]

  • Diet and Supplementation: The basal diet was supplemented with the respective treatments for 42 days.[16]

  • Sample Collection and Analysis: At day 42, cecal contents were collected for microbial community analysis using 16S rRNA gene sequencing and for SCFA analysis using gas chromatography.[16]

In Vitro Fermentation Study
  • Objective: To assess the ability of selected probiotic strains to ferment RFOs (raffinose, stachyose, verbascose).[14][15]

  • Methodology: The growth of 20 probiotic strains, including lactobacilli and bifidobacteria, was monitored in a medium where the respective RFO was the sole carbohydrate source.[14][15]

  • Measurement: Bacterial growth was determined by turbidity measurements over time.[14][15]

Signaling Pathways and Mechanisms of Action

The beneficial effects of stachyose and other RFOs are mediated through a complex interplay between the gut microbiota, their metabolites, and host signaling pathways.

Prebiotic_Mechanism cluster_gut Gut Lumen cluster_products Metabolites cluster_host Host Response Stachyose Stachyose & other RFOs Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) Stachyose->Microbiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) Microbiota->SCFAs Gut_Health Improved Gut Barrier Function SCFAs->Gut_Health Inflammation Decreased Inflammation (↓ IL-6, TNF-α) SCFAs->Inflammation Metabolism Improved Lipid Metabolism SCFAs->Metabolism PI3K_Akt PI3K/Akt Pathway Inflammation->PI3K_Akt

Caption: Mechanism of action for prebiotic RFOs.

The fermentation of RFOs by beneficial bacteria leads to the production of SCFAs. These SCFAs can then influence host physiology through various mechanisms. Butyrate, for example, is a primary energy source for colonocytes and helps to maintain the integrity of the gut barrier. SCFAs can also modulate the immune system, leading to a reduction in pro-inflammatory cytokines like IL-6 and TNF-α.[7] Furthermore, SCFAs can enter the systemic circulation and influence metabolic processes in distal organs, such as the liver, contributing to improved lipid metabolism.[6] Some evidence suggests the involvement of the PI3K/Akt signaling pathway in the anti-inflammatory effects of stachyose.[7]

Experimental_Workflow cluster_setup Experimental Setup cluster_collection Sample Collection cluster_analysis Analysis Animal_Model Animal Model (e.g., Broilers, Mice) Diet Dietary Intervention (Control vs. RFOs) Animal_Model->Diet Cecal_Contents Cecal/Fecal Samples Diet->Cecal_Contents Blood_Tissues Blood & Tissue Samples Diet->Blood_Tissues Sequencing 16S rRNA Sequencing Cecal_Contents->Sequencing GC Gas Chromatography (SCFAs) Cecal_Contents->GC Biochemical Biochemical Assays (Lipids, Cytokines) Blood_Tissues->Biochemical

Caption: General experimental workflow for in vivo RFO studies.

Conclusion

This compound demonstrates significant prebiotic efficacy, robustly promoting the growth of beneficial gut bacteria and the production of health-promoting SCFAs. Comparative data suggests that while other RFOs like raffinose also exhibit prebiotic activity, stachyose may have a superior effect on the production of certain SCFAs, such as acetate and propionate. The downstream physiological benefits of stachyose, including improved lipid metabolism and anti-inflammatory effects, are well-documented in preclinical models. The choice between stachyose and other RFOs for a specific application may depend on the desired outcome, as there appear to be subtle differences in their fermentation profiles and subsequent physiological effects. Further clinical research is warranted to fully elucidate the comparative efficacy of these oligosaccharides in human health and disease.

References

A Comparative Analysis of the Bifidogenic Efficacy of Stachyose Tetrahydrate and Commercial Prebiotics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the prebiotic potential of stachyose (B150584) tetrahydrate against widely used commercial prebiotics: inulin, fructo-oligosaccharides (FOS), and galacto-oligosaccharides (GOS). The comparative analysis is based on experimental data from in vitro fermentation studies, focusing on the growth stimulation of beneficial gut bacteria, particularly Bifidobacterium species, and the production of short-chain fatty acids (SCFAs). This document is intended for researchers, scientists, and professionals in the field of drug development and functional foods.

Comparative Analysis of Prebiotic Effects

The primary measure of a prebiotic's effectiveness is its ability to be selectively fermented by beneficial gut microbes, leading to a significant increase in their population and the production of health-promoting metabolites like SCFAs.

Impact on Bifidobacterium Growth and Short-Chain Fatty Acid (SCFA) Production

The following table summarizes quantitative data from in vitro fermentation studies, showcasing the impact of stachyose, inulin, FOS, and GOS on the proliferation of Bifidobacterium and the production of key SCFAs. It is important to note that the data for stachyose and the other prebiotics are collated from different studies, and direct comparisons should be made with consideration of the methodological variations outlined in the experimental protocols.

PrebioticChange in Bifidobacterium Population (log CFU/mL)Acetate (µmol/mL)Propionate (µmol/mL)Butyrate (µmol/mL)Total SCFAs (µmol/mL)Source
Stachyose Increase in relative abundanceSignificant IncreaseNo Significant ChangeSignificant IncreaseSignificant Increase[1]
Inulin 3.3248.2411.2314.5874.05[2]
FOS 2.5745.1210.2511.3666.73[2]
GOS 1.6639.878.999.8558.71[2]
Control (Glucose)0.2125.435.676.7837.88[2]

Note: The data for inulin, FOS, and GOS are from a single comparative study for direct comparison.[2] The data for stachyose is qualitative ("Significant Increase") as the cited study did not provide directly comparable quantitative values in log CFU/mL or µmol/mL.[1] Another study showed that stachyose had almost no effect on the growth of a specific strain, Bifidobacterium bifidum BB01.[3]

Experimental Protocols

The data presented is derived from in vitro batch fermentation models designed to simulate the conditions of the human colon. A generalized protocol is described below.

1. Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months. The samples are homogenized and diluted in a phosphate (B84403) buffer solution under anaerobic conditions (e.g., 80% N2, 10% CO2, 10% H2) to create a fecal slurry, which serves as the inoculum.[4][5]

2. Fermentation Medium: A basal medium containing peptone, yeast extract, and other essential nutrients for bacterial growth is prepared and sterilized.[6] The prebiotic substrate (stachyose, inulin, FOS, or GOS) is added to the medium as the primary carbon source at a specified concentration (e.g., 1% w/v). A control medium with a readily fermentable sugar like glucose or without any added carbohydrate is also prepared.

3. In Vitro Fermentation: The fecal inoculum is added to the fermentation medium in anaerobic conditions. The cultures are then incubated at 37°C for a specified period, typically 24 to 48 hours, with gentle agitation.[4][7]

4. Analysis of Microbial Population: Bacterial populations are quantified at the beginning and end of the fermentation period. This is often done using quantitative PCR (qPCR) to determine the absolute abundance of specific bacterial groups like Bifidobacterium and Lactobacillus.[8] The results are typically expressed as log colony-forming units per milliliter (log CFU/mL).

5. Short-Chain Fatty Acid (SCFA) Analysis: The concentrations of SCFAs (primarily acetate, propionate, and butyrate) in the fermentation broth are measured using gas chromatography (GC).[7][8] The results are generally reported in µmol/mL or mM.

Metabolic Pathway and Experimental Workflow

To visualize the processes described, the following diagrams have been generated using Graphviz.

stachyose_metabolism Stachyose Stachyose (extracellular) ABC_transporter ABC Transporter Stachyose->ABC_transporter Binding Stachyose_in Stachyose (intracellular) ABC_transporter->Stachyose_in Transport alpha_Galactosidase α-Galactosidase Stachyose_in->alpha_Galactosidase Hydrolysis Sucrose Sucrose alpha_Galactosidase->Sucrose Galactose Galactose alpha_Galactosidase->Galactose Bifid_Shunt Bifid Shunt Pathway Sucrose->Bifid_Shunt Galactose->Bifid_Shunt SCFAs Acetate, Lactate (SCFAs) Bifid_Shunt->SCFAs Fermentation experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Inoculum_Prep Inoculum Preparation (Anaerobic Dilution) Fecal_Sample->Inoculum_Prep Inoculation Inoculation Inoculum_Prep->Inoculation Media_Prep Medium Preparation (+ Prebiotic) Media_Prep->Inoculation Incubation Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation Sampling Sampling (0h, 24h, 48h) Incubation->Sampling Microbiota_Analysis Microbiota Analysis (qPCR/16S rRNA sequencing) Sampling->Microbiota_Analysis SCFA_Analysis SCFA Analysis (Gas Chromatography) Sampling->SCFA_Analysis Data_Analysis Data Analysis & Comparison Microbiota_Analysis->Data_Analysis SCFA_Analysis->Data_Analysis

References

Systematic review and meta-analysis of clinical trials on Stachyose tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of Stachyose (B150584) tetrahydrate with other therapeutic alternatives for the management of constipation and hyperlipidemia. The information is based on available clinical and preclinical data. Due to the limited number of large-scale clinical trials on Stachyose tetrahydrate, this review includes data from a key clinical study on a stachyose-enriched product and relevant preclinical findings.

Executive Summary

Stachyose, a tetrasaccharide, is a functional oligosaccharide with prebiotic properties. It has been investigated for its potential health benefits, primarily focusing on gut health and metabolic disorders. This guide synthesizes the current evidence for its use in constipation and hyperlipidemia, comparing its performance against established treatments. While preclinical studies show promise, more robust clinical evidence is required to establish its efficacy and mechanisms of action conclusively.

This compound for the Management of Functional Constipation

Comparison with Alternative Therapies for Constipation
InterventionDosageEfficacyAdverse EventsCertainty of Evidence
Stachyose-enriched α-galacto-oligosaccharides (DSG) 5 g/day Increased defecation frequency, softer stools, and easier defecation in constipated patients.[1]No significant adverse effects reported at 5 g/day .[1]Low
Lactulose (B1674317) 15-30 mL (10-20 g) dailyIncreases stool frequency and improves stool consistency. May be more effective than psyllium in some cases.Common: Flatulence, abdominal cramps, and diarrhea.High
Psyllium 3.5-11 g/day Increases stool frequency and bulk. Considered a first-line fiber supplement for chronic constipation.Can cause bloating and gas. Requires adequate fluid intake to prevent obstruction.High
Fructooligosaccharides (FOS) 4-20 g/day May increase stool frequency and soften stools. Evidence is less consistent than for lactulose and psyllium.Can cause bloating, flatulence, and abdominal discomfort, especially at higher doses.Moderate
Experimental Protocols: Stachyose in Functional Constipation

A human intervention study evaluated the effects of Deshipu stachyose granules (DSG), a mixture of α-galacto-oligosaccharides containing stachyose.[1]

  • Study Design: The research included two separate studies. The first was a 14-day trial with 100 healthy adults receiving 5 g/day of DSG or no treatment. The second was a 30-day randomized, placebo-controlled trial involving 103 patients with functional constipation who received either 5 g/day of DSG or a placebo.[1]

  • Participant Population:

    • Healthy Adults Study: 100 healthy volunteers.[1]

    • Constipated Patients Study: 103 patients diagnosed with functional constipation.[1]

  • Intervention: 5 grams of Deshipu stachyose granules (DSG) administered daily.[1]

  • Outcome Measures:

    • Primary outcomes: Changes in defecation frequency, stool consistency (assessed using the Bristol Stool Form Scale), and ease of defecation.[1]

    • Secondary outcomes: Quantitative analysis of fecal microbiota (Bifidobacteria, Lactobacilli, Clostridium perfringens).[1]

Signaling Pathways and Mechanism of Action in Constipation

The primary mechanism of stachyose in alleviating constipation is believed to be its prebiotic activity, which modulates the gut microbiota.

Stachyose_Constipation_Pathway Stachyose Stachyose Tetrahydrate GutMicrobiota Gut Microbiota (e.g., Bifidobacteria, Lactobacilli) Stachyose->GutMicrobiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) GutMicrobiota->SCFAs Production StoolVolume Increased Stool Volume and Water Content GutMicrobiota->StoolVolume Increased Biomass IntestinalLumen Decreased Luminal pH SCFAs->IntestinalLumen Peristalsis Increased Intestinal Peristalsis IntestinalLumen->Peristalsis ConstipationRelief Relief of Constipation Peristalsis->ConstipationRelief StoolVolume->ConstipationRelief

Caption: Proposed mechanism of Stachyose in alleviating constipation.

This compound for the Management of Hyperlipidemia

Currently, there is a lack of human clinical trials investigating the effects of this compound on hyperlipidemia. The available data is derived from preclinical studies in animal models.

Comparison with Alternative Therapies for Hyperlipidemia
InterventionDosageEfficacyAdverse EventsCertainty of Evidence
Stachyose N/A (Human dose not established)Preclinical studies in mice show attenuation of high-fat diet-induced weight gain and fat deposition, and positive modulation of gut microbiota.[2]N/A (Human data unavailable)Very Low
Statins (e.g., Atorvastatin, Simvastatin) Varies by agent (e.g., Atorvastatin 10-80 mg/day)Highly effective in lowering LDL-C. Reduce the risk of cardiovascular events.Muscle pain, liver enzyme abnormalities. Rare: rhabdomyolysis.High
Ezetimibe 10 mg/dayLowers LDL-C by inhibiting cholesterol absorption. Often used in combination with statins.Generally well-tolerated. May cause diarrhea, sinusitis.High
Probiotics (specific strains) VariesSome strains may modestly reduce total cholesterol and LDL-C.Generally safe. May cause mild gastrointestinal symptoms.Low to Moderate
Experimental Protocols: Preclinical Study of Stachyose in Hyperlipidemia

A study in mice investigated the therapeutic potential of stachyose in hyperlipidemia induced by a high-fat diet.[2]

  • Study Design: Animal study using a high-fat diet-induced mouse model of hyperlipidemia.[2]

  • Animal Model: Mice fed a high-fat diet.[2]

  • Intervention: Administration of stachyose.[2]

  • Outcome Measures:

    • Body weight and fat deposition.[2]

    • Serum lipid profile (total cholesterol, triglycerides, LDL-C, HDL-C).[2]

    • Gut microbiota composition (16S rRNA gene sequencing).[2]

    • Serum metabolomics.[2]

Signaling Pathways and Mechanism of Action in Hyperlipidemia (Preclinical Evidence)

Preclinical evidence suggests that stachyose may influence lipid metabolism through modulation of gut microbiota and related signaling pathways. The proposed mechanism involves the production of short-chain fatty acids (SCFAs) by the gut microbiota, which can then influence systemic metabolism. Additionally, modulation of inflammatory pathways has been observed.

Stachyose_Hyperlipidemia_Pathway Stachyose Stachyose Tetrahydrate GutMicrobiota Modulation of Gut Microbiota Stachyose->GutMicrobiota SCFAs Increased SCFAs GutMicrobiota->SCFAs Inflammation Reduced Inflammation (e.g., ↓ TNF-α, ↓ IL-6) GutMicrobiota->Inflammation PI3KAkt PI3K/Akt Signaling GutMicrobiota->PI3KAkt Potential Link LipidMetabolism Improved Hepatic Lipid Metabolism SCFAs->LipidMetabolism Inflammation->LipidMetabolism Hyperlipidemia Amelioration of Hyperlipidemia LipidMetabolism->Hyperlipidemia PI3KAkt->LipidMetabolism

Caption: Hypothesized mechanism of Stachyose in hyperlipidemia based on preclinical data.

Conclusion

This compound, as a prebiotic, shows potential for the management of functional constipation, supported by preliminary clinical evidence. Its mechanism of action is primarily through the modulation of gut microbiota and the production of beneficial metabolites like short-chain fatty acids. In the context of hyperlipidemia, the evidence is currently limited to preclinical studies, which suggest a beneficial role in improving lipid profiles and reducing inflammation, also mediated by the gut microbiota.

Compared to established therapies, Stachyose appears to have a favorable safety profile with minimal side effects for constipation. However, for both conditions, more rigorous and larger-scale randomized controlled trials in human subjects are necessary to confirm its efficacy, establish optimal dosages, and fully elucidate its mechanisms of action, including the specific signaling pathways involved. Researchers and drug development professionals should consider these factors when evaluating this compound as a potential therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of Stachyose Tetrahydrate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical compounds, including those not classified as hazardous. Stachyose (B150584) tetrahydrate, a naturally occurring oligosaccharide, falls into this category. While not deemed hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and prevent environmental contamination.[1][2]

Immediate Safety and Handling

Before proceeding with disposal, it is crucial to be aware of the immediate safety measures associated with stachyose tetrahydrate. In the event of a spill, the material should be mechanically swept up and placed into a suitable, closed container for disposal.[3][4] It is recommended to avoid dust formation and to ensure adequate ventilation.[2][3] Personal protective equipment, such as gloves and safety glasses, should be worn during cleanup. Contaminated personal protective equipment and clothing should be disposed of in accordance with applicable regulations.[3]

Step-by-Step Disposal Protocol

While this compound does not require special disposal measures, it is imperative not to discard it with household garbage or allow it to enter the sewage system or any water sources.[1][2] The recommended procedure for disposal is as follows:

  • Collection : Collect waste this compound, including any contaminated materials from spills, in a clearly labeled, sealed container.

  • Consult Local Regulations : Review your institution's and local environmental regulations for chemical waste disposal. These guidelines will provide specific instructions for non-hazardous chemical waste.

  • Waste Vendor : Dispose of the contained this compound through an approved and licensed chemical waste disposal vendor. This ensures the substance is handled and processed in an environmentally responsible manner.

  • Contaminated Packaging : Dispose of any packaging that has come into direct contact with this compound as you would the chemical itself.[3]

Quantitative Data Summary

No specific quantitative data, such as concentration limits for drain disposal, have been identified in the safety data sheets for this compound. The general recommendation is to avoid any release into the aquatic environment.

ParameterValueSource
Hazard Classification Not classified as hazardous[1][2]
Special Disposal Measures None required, but must not enter drains or be mixed with general waste[1][2][3]

Experimental Protocols Cited

The disposal procedures outlined are based on standard safety data sheets for this compound and do not originate from specific experimental protocols. The primary sources are the Safety Data Sheets (SDS) provided by chemical suppliers.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow start Begin Disposal Process spill Spill or Waste Generated start->spill collect Collect in a Labeled, Sealed Container spill->collect check_regs Consult Institutional and Local Disposal Regulations collect->check_regs approved_disposal Dispose via Approved Chemical Waste Vendor check_regs->approved_disposal Regulations Followed no_drain Do NOT Dispose in Sink or General Waste check_regs->no_drain If Unsure end End of Disposal Process approved_disposal->end no_drain->check_regs

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Stachyose tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Stachyose tetrahydrate is a non-hazardous substance, and as such, requires standard laboratory precautions for handling and disposal.[1] Adherence to general industrial hygiene practices is recommended to ensure a safe laboratory environment.[2][3]

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, appropriate personal protective equipment should be worn to minimize exposure and ensure safety during handling. The following table summarizes the recommended PPE.

PPE CategoryRecommendation
Eye/Face Protection Safety glasses with side shields or goggles are recommended.[4][5] These should be tested and approved under government standards such as EN 166 (EU) or NIOSH (US).[2]
Skin Protection Wear suitable protective gloves (e.g., nitrile rubber, natural rubber, neoprene, or PVC) and standard laboratory clothing to prevent skin contact.[4][5] Gloves should be inspected before use and disposed of properly after handling the substance.[2]
Respiratory Protection Under normal use with adequate ventilation, respiratory protection is not required.[1][3] If dust formation is likely, a particulate filter device (e.g., P1 or N95) should be used.[2][4]

Operational and Disposal Plans

Handling and Storage: this compound should be handled in a well-ventilated area to avoid the formation of dust.[2] Standard precautions for handling chemicals should be followed.[1] The substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] Recommended storage temperature is between 15-30°C.[1]

First Aid Measures: In case of accidental exposure, the following first-aid measures are recommended:

  • Inhalation: Move the person to fresh air. If breathing difficulties occur, consult a doctor.[1][2]

  • Skin Contact: Wash the affected area with soap and plenty of water.[2] Generally, the product does not irritate the skin.[1]

  • Eye Contact: Rinse the eyes with water as a precaution.[1][2]

  • Ingestion: Rinse the mouth with water. If symptoms persist, consult a doctor.[1][2]

Spill and Accidental Release: In the event of a spill, avoid dust formation.[2] Use personal protective equipment and ensure adequate ventilation.[1] The spilled material should be swept up mechanically and placed in a suitable, closed container for disposal.[2] Do not allow the substance to enter drains, surface water, or ground water.[1][4]

Disposal: this compound should not be disposed of with household garbage.[1] It should also not be allowed to reach the sewage system.[1] Disposal must be carried out in accordance with official local, state, and federal regulations.[1] Contaminated packaging should be handled in the same manner as the substance itself.[4]

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling and Storage cluster_spill Spill Response cluster_disposal Disposal start Start: Receive this compound ppe Don Appropriate PPE: - Safety Glasses - Gloves - Lab Coat - Respirator (if dust is likely) start->ppe handle Handle in a well-ventilated area ppe->handle storage Store in a cool, dry, well-ventilated place in a tightly sealed container handle->storage spill_detect Spill Detected handle->spill_detect Accidental Spill dispose Dispose of waste and contaminated packaging according to official regulations storage->dispose End of Use contain_spill Avoid dust formation. Mechanically sweep up. spill_detect->contain_spill collect_spill Place in a suitable, closed container for disposal contain_spill->collect_spill collect_spill->dispose end End dispose->end

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.